Fluorotriphenylsilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139863. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
fluoro(triphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGXLEFOIVWVRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059931 | |
| Record name | Fluorotriphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379-50-0 | |
| Record name | 1,1′,1′′-(Fluorosilylidyne)tris[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorotriphenylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000379500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, fluorotriphenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, fluorotriphenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1',1''-(fluorosilylidyne)tris- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fluorotriphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluorotriphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fluorotriphenylsilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GQD8ZES98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Guide to the Synthesis and Reactivity of Fluorotriphenylsilane for Advanced Chemical Research
Introduction: The Role of Fluorotriphenylsilane in Modern Synthesis
This compound (Ph₃SiF) is a crystalline, solid organosilicon compound characterized by the covalent bond between a silicon atom and a fluorine atom, complemented by three phenyl group substituents. With the chemical formula C₁₈H₁₅FSi and a molecular weight of 278.40 g/mol , this reagent has carved a niche in synthetic chemistry.[1][2] Its significance stems from the unique properties of the silicon-fluorine (Si-F) bond and the steric and electronic effects of the triphenylsilyl moiety. The Si-F bond is one of the strongest single bonds in chemistry, yet the silicon center remains susceptible to nucleophilic attack. This dichotomy makes this compound a valuable precursor for the synthesis of other triphenylsilyl-substituted compounds and a subject of mechanistic studies. This guide provides an in-depth exploration of its synthesis and a detailed analysis of its core reaction mechanisms, tailored for researchers and professionals in drug development and chemical sciences.
Core Physicochemical and Spectroscopic Data
A comprehensive understanding of a reagent's physical and spectroscopic properties is fundamental to its application. The data for this compound is summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 379-50-0 | [1] |
| Molecular Formula | C₁₈H₁₅FSi | [1] |
| Molecular Weight | 278.40 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [3][4] |
| Melting Point | 61.0 to 66.0 °C | [3] |
| Purity (Typical) | >97.0% | [3][5] |
| Storage | Inert atmosphere, 2-8°C | [5] |
Spectroscopic Data:
-
Infrared (IR) Spectrum: Key absorptions can be observed, characteristic of the Si-Ph and Si-F bonds.[1]
-
Mass Spectrum (Electron Ionization): The mass spectrum provides evidence of the compound's molecular weight and fragmentation pattern.
-
¹³C NMR: The carbon NMR spectrum in CDCl₃ shows distinct signals for the phenyl carbons, confirming the molecular structure.
Synthesis of this compound: A Halogen Exchange Approach
The most direct and common method for the synthesis of this compound is through a nucleophilic halogen exchange reaction, starting from the more readily available chlorotriphenylsilane (Ph₃SiCl). This method leverages the high thermodynamic stability of the Si-F bond.
Causality in Experimental Design
The choice of a fluoride source is critical. While various fluoride salts can be employed, ammonium fluoride (NH₄F) is often preferred due to its suitable reactivity and the ease of removal of the ammonium chloride (NH₄Cl) byproduct.[1] The reaction is typically conducted in a polar aprotic solvent, such as acetone or acetonitrile, to facilitate the dissolution of the reactants and promote the nucleophilic substitution at the silicon center. The use of heat is generally required to overcome the activation energy for the cleavage of the Si-Cl bond and the formation of the stronger Si-F bond.
Experimental Protocol: Synthesis from Chlorotriphenylsilane
This protocol describes a representative procedure for the laboratory-scale synthesis of this compound.
Materials and Reagents:
-
Chlorotriphenylsilane (Ph₃SiCl)
-
Ammonium fluoride (NH₄F)
-
Acetone (anhydrous)
-
Hexane (anhydrous)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with chlorotriphenylsilane (e.g., 10.0 g, 33.9 mmol) and anhydrous acetone (100 mL).
-
Addition of Fluoride Source: To the stirred solution, finely powdered ammonium fluoride (e.g., 2.5 g, 67.5 mmol, ~2 equivalents) is added. A molar excess of the fluorinating agent is used to drive the reaction to completion.
-
Reaction Execution: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material, chlorotriphenylsilane. The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation:
-
After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting solid residue is partitioned between deionized water (50 mL) and a nonpolar organic solvent like diethyl ether or hexane (50 mL) to separate the organic product from the inorganic salt byproduct (NH₄Cl).
-
The organic layer is separated, and the aqueous layer is extracted with two additional portions of the organic solvent (2 x 25 mL).
-
The combined organic extracts are washed with brine (25 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent system, such as hexane, to yield a white crystalline solid.
-
Characterization: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (e.g., FTIR, ¹H NMR, ¹⁹F NMR, and ¹³C NMR).
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Core Reaction Mechanisms of this compound
The reactivity of this compound is dominated by the nature of the silicon center, which is electrophilic and capable of expanding its coordination sphere.
Hydrolysis: Formation of Triphenylsilanol
The hydrolysis of this compound to triphenylsilanol (Ph₃SiOH) is a facile reaction. In fact, the reaction with hydroxide ions is often too rapid to be measured by conventional kinetic methods. The mechanism proceeds through a nucleophilic attack by a water molecule on the silicon atom. The ability of silicon to utilize its 3d orbitals allows for the formation of a five-coordinate, trigonal bipyramidal transition state or intermediate. This hypervalent intermediate then collapses, with the fluoride ion being expelled, typically as hydrofluoric acid (HF) after proton transfer, to yield the thermodynamically stable triphenylsilanol. The reaction can be catalyzed by both acids (which protonate the fluorine atom, making it a better leaving group) and bases (which deprotonate water to generate the more potent hydroxide nucleophile).
Nucleophilic Substitution at Silicon (Sₙ2@Si)
A central theme in the reactivity of this compound is the nucleophilic substitution at the silicon atom (Sₙ2@Si). Unlike carbon-centered Sₙ2 reactions that proceed through a backside attack with inversion of configuration, reactions at silicon often proceed through a pentacoordinate intermediate, which can lead to either retention or inversion of stereochemistry, although for acyclic systems like this, the stereochemical outcome is less commonly discussed without a chiral silicon center.
The general mechanism involves the attack of a nucleophile (Nu⁻) on the electrophilic silicon center. The fluoride ion, despite being part of a strong Si-F bond, can act as a good leaving group in this context, especially when the incoming nucleophile forms a stable bond with silicon.
Reaction with Organometallic Reagents (Carbon Nucleophiles): Organometallic reagents, such as organolithium (R-Li) or Grignard (R-MgX) reagents, are potent carbon-based nucleophiles that readily react with this compound.[4] This reaction is a powerful method for forming new silicon-carbon bonds. For instance, the reaction with phenyllithium would yield tetraphenylsilane. The driving force for this reaction is the formation of a thermodynamically stable salt (e.g., LiF) and the new Si-C bond.
Visualizing the General Nucleophilic Substitution Mechanism
Caption: General mechanism for nucleophilic substitution at silicon.
Applications in Research and Drug Development
-
Precursor for Silylation: this compound serves as a precursor for introducing the bulky and stable triphenylsilyl (TPS) group onto various substrates through nucleophilic substitution.
-
Protecting Group Chemistry: While not a protecting group itself, it is a key reagent in synthesizing triphenylsilyl ethers and other protected functional groups. The triphenylsilyl group is known for its high stability, particularly under acidic conditions where other silyl ethers might be cleaved.
-
Mechanistic Studies: Due to its well-defined structure and reactivity, this compound is an excellent model compound for studying the fundamental principles of nucleophilic substitution at silicon centers.
Conclusion
This compound is a versatile and important reagent in the arsenal of the modern synthetic chemist. Its synthesis via a straightforward halogen exchange from chlorotriphenylsilane makes it readily accessible. The reactivity of its silicon center towards nucleophiles, proceeding through hypervalent intermediates, allows for the controlled formation of new silicon-element bonds. A thorough understanding of these synthesis and reaction principles, as outlined in this guide, is crucial for leveraging the full potential of this compound in the design and execution of complex synthetic strategies in pharmaceutical and materials science research.
References
- 1. CN103303941A - Preparation method of ammonium fluoride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US5266289A - Process for producing high-purity silica by reacting crude silica with ammonium fluoride - Google Patents [patents.google.com]
- 4. US2816818A - Process for the preparation of ammonium fluoride - Google Patents [patents.google.com]
- 5. Nucleophilic displacement: Significance and symbolism [wisdomlib.org]
An In-Depth Technical Guide to the NMR Spectral Analysis of Fluorotriphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) data and spectral analysis of Fluorotriphenylsilane (Ph₃SiF). As a compound of interest in synthetic chemistry and materials science, a thorough understanding of its structural characterization by NMR is paramount for researchers and developers. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features, grounded in established scientific principles.
Introduction: The Significance of Multinuclear NMR in Characterizing this compound
This compound is a key organosilicon compound featuring a direct silicon-fluorine bond and three phenyl rings attached to the silicon atom. This unique structure gives rise to a rich dataset when analyzed by multinuclear NMR spectroscopy. The presence of magnetically active nuclei—¹H, ¹³C, ¹⁹F, and ²⁹Si—provides a multi-faceted view of the molecule's electronic environment and connectivity.
NMR spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of such molecules. For drug development professionals, a precise understanding of molecular structure is the bedrock of establishing structure-activity relationships (SAR). For researchers and scientists in materials science, detailed spectral analysis informs the rational design of new materials with tailored properties. This guide will delve into the theoretical underpinnings and practical application of ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR for the comprehensive characterization of this compound.
Molecular Structure and Key NMR Interactions
The foundational step in interpreting the NMR spectra of this compound is to visualize its molecular structure and the through-bond coupling interactions that govern the appearance of the spectra.
Figure 1: Molecular structure of this compound with key one-bond couplings.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is dominated by signals arising from the protons of the three phenyl rings. Due to the free rotation around the Si-C bonds at room temperature, the three phenyl rings are chemically equivalent, simplifying the spectrum.
Expected Chemical Shifts and Multiplicities:
The aromatic protons will appear in the typical downfield region of the ¹H NMR spectrum, generally between 7.0 and 8.0 ppm. The electron-withdrawing nature of the silyl group and the fluorine atom will influence the precise chemical shifts of the ortho, meta, and para protons. We can expect two main multiplets:
-
Ortho- and Para-protons: These protons are in closer proximity to the silicon center and will likely appear as a complex multiplet.
-
Meta-protons: These protons will also appear as a multiplet, potentially overlapping with the ortho and para signals.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound provides valuable information about the carbon framework. The spectrum is expected to show four distinct signals corresponding to the four types of carbon atoms in the phenyl rings: the ipso-carbon (directly attached to silicon), two ortho-carbons, two meta-carbons, and one para-carbon.
Key Spectral Features:
-
Chemical Shifts: The chemical shifts of the aromatic carbons are influenced by the electronegativity of the silicon and fluorine atoms.
-
¹³C-¹⁹F Coupling: A significant feature of the ¹³C NMR spectrum is the presence of coupling between the carbon nuclei and the fluorine nucleus. This coupling is transmitted through the silicon atom and the carbon framework, with the magnitude of the coupling constant (J-coupling) decreasing with the number of bonds separating the nuclei. The ipso-carbon will exhibit the largest ¹J(C-F) coupling, followed by smaller long-range couplings for the ortho, meta, and para carbons.[2]
-
¹³C-²⁹Si Coupling: Due to the low natural abundance of ²⁹Si (4.7%), satellites arising from ¹³C-²⁹Si coupling may be observed flanking the main ¹³C signals in spectra with a high signal-to-noise ratio.
Experimental Data:
A ¹³C NMR spectrum of this compound in CDCl₃ has been reported in the SpectraBase database.[2] The spectrum shows the expected four signals in the aromatic region. While the exact chemical shifts and coupling constants are not explicitly listed in the public view, the presence of these distinct signals confirms the expected molecular symmetry. For comparison, the ¹³C NMR data for phenyltrimethylsilane shows aromatic signals at approximately 127.8, 128.8, 133.8, and 138.4 ppm.[3]
| Carbon Position | Expected Chemical Shift Range (ppm) | Expected C-F Coupling |
| Ipso | 130 - 140 | ¹J(C-F) - Largest |
| Ortho | 133 - 138 | ²J(C-F) |
| Meta | 127 - 130 | ³J(C-F) |
| Para | 129 - 133 | ⁴J(C-F) - Smallest |
Table 1: Predicted ¹³C NMR Data for this compound.
¹⁹F NMR Spectral Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F nucleus and its high gyromagnetic ratio.[4][5] The ¹⁹F NMR spectrum of this compound is expected to show a single signal, as there is only one fluorine atom in the molecule.
Key Analytical Insights:
-
Chemical Shift: The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment.[6] The silicon atom and the three phenyl rings will influence the shielding of the fluorine nucleus, resulting in a characteristic chemical shift. The typical chemical shift range for organofluorine compounds is broad, offering excellent signal dispersion.[4][5]
-
¹⁹F-²⁹Si Coupling: The most informative feature of the ¹⁹F spectrum will be the presence of satellite peaks due to coupling with the ²⁹Si nucleus. The one-bond coupling constant, ¹J(¹⁹F-²⁹Si), provides direct evidence for the Si-F bond. The magnitude of this coupling is typically large.
-
¹⁹F-¹H Coupling: Long-range coupling between the fluorine nucleus and the protons on the phenyl rings will lead to a complex multiplet structure for the main ¹⁹F signal. Analysis of these long-range couplings can provide further structural confirmation.
²⁹Si NMR Spectral Analysis
²⁹Si NMR spectroscopy, despite the low natural abundance and lower gyromagnetic ratio of the ²⁹Si nucleus, is an indispensable tool for characterizing organosilicon compounds.[8][9]
Expected Spectral Characteristics:
-
Chemical Shift: The chemical shift of the ²⁹Si nucleus in this compound will be influenced by the electronegative fluorine atom and the three phenyl rings. The ²⁹Si chemical shift range is very wide, allowing for clear differentiation of silicon environments.[8] For comparison, the ²⁹Si chemical shift of triphenylsilane is -11.19 ppm in d8-THF.[1]
-
²⁹Si-¹⁹F Coupling: The most prominent feature of the ²⁹Si spectrum will be the splitting of the silicon signal into a doublet due to the one-bond coupling with the ¹⁹F nucleus. The ¹J(²⁹Si-¹⁹F) coupling constant is a key diagnostic parameter.
-
Sensitivity Enhancement: Due to the low sensitivity of ²⁹Si NMR, techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are often employed to enhance the signal intensity by transferring magnetization from the more sensitive ¹H nuclei.[10][11]
Figure 2: A generalized workflow for the NMR analysis of this compound.
Experimental Protocols: A Self-Validating System
The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters. The following protocols are designed to be self-validating, ensuring reliable and reproducible results.
1. Sample Preparation:
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent in which this compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for many organosilicon compounds.[12] The solvent should be free of impurities that could interfere with the analyte signals.
-
Concentration: For ¹H and ¹³C NMR, a concentration of 10-50 mg in 0.5-0.7 mL of solvent is typically sufficient.[12] For the less sensitive ²⁹Si nucleus, a more concentrated sample may be required.
-
Filtration: To ensure optimal spectral resolution by minimizing magnetic field inhomogeneities, it is crucial to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[12]
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, particularly for resolving the complex multiplets in the ¹H spectrum.
-
¹H NMR: A standard single-pulse experiment is typically sufficient. The spectral width should be set to encompass the aromatic region (approximately 0-10 ppm).
-
¹³C NMR: A standard proton-decoupled pulse sequence is used. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for observing the quaternary ipso-carbon.
-
¹⁹F NMR: A standard single-pulse experiment is generally used. Due to the wide chemical shift range of ¹⁹F, ensure the spectral width is adequate.[4] It is often beneficial to acquire both proton-coupled and -decoupled spectra to observe the long-range ¹⁹F-¹H couplings.
-
²⁹Si NMR: Due to the low sensitivity and potentially long relaxation times (T₁) of the ²⁹Si nucleus, sensitivity enhancement techniques like DEPT or INEPT are highly recommended.[10][11] The use of a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can also be employed to shorten the T₁ relaxation times and reduce the overall experiment time, although this may lead to some line broadening.
Conclusion: A Powerful Tool for Structural Verification
Multinuclear NMR spectroscopy provides an exceptionally detailed and unambiguous characterization of this compound. The combined analysis of ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectra allows for the complete assignment of the molecular structure and provides insights into the electronic environment of the molecule. For scientists in research and development, a thorough understanding of these analytical techniques is crucial for verifying the identity and purity of synthetic products and for the rational design of new molecules with desired properties. This guide serves as a foundational resource for interpreting the NMR spectra of this compound and related organosilicon compounds, fostering a deeper understanding of the relationship between molecular structure and spectroscopic data.
References
- 1. rsc.org [rsc.org]
- 2. spectrabase.com [spectrabase.com]
- 3. PHENYLTRIMETHYLSILANE(768-32-1) 13C NMR [m.chemicalbook.com]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. Silicon NMR on Spinsolve – Part 1 - Magritek [magritek.com]
- 11. pascal-man.com [pascal-man.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
An In-depth Technical Guide to the Physical Properties of Triphenylsilyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylsilyl fluoride ((C₆H₅)₃SiF), a crystalline solid at room temperature, is an organosilicon compound of significant interest in synthetic chemistry and materials science. Its unique combination of a bulky triphenylsilyl group and a highly electronegative fluorine atom imparts distinct physical and chemical properties that are leveraged in a variety of applications, including as a protecting group, a fluoride source, and a precursor to other organosilicon compounds. This guide provides a comprehensive overview of the core physical properties of triphenylsilyl fluoride, offering a foundational understanding for its effective use in research and development. We will delve into its structural and bulk properties, spectroscopic signature, and the experimental methodologies for their determination, underpinned by the principles of scientific integrity and practical laboratory considerations.
Core Physical and Chemical Properties
A summary of the key physical properties of triphenylsilyl fluoride is presented below, providing a quick reference for laboratory applications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₅FSi | --INVALID-LINK-- |
| Molecular Weight | 278.40 g/mol | --INVALID-LINK-- |
| Melting Point | 62-64 °C | --INVALID-LINK-- |
| Boiling Point | 207 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.212 g/mL | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |
Structural and Crystallographic Data
The three-dimensional arrangement of atoms and molecules in the solid state is a critical determinant of a compound's physical properties.
Molecular Structure
The molecular structure of triphenylsilyl fluoride consists of a central silicon atom tetrahedrally bonded to three phenyl rings and one fluorine atom. The bulky phenyl groups create significant steric hindrance around the silicon center, influencing its reactivity and intermolecular interactions.
Crystal Structure
As of the latest literature search, a publicly available single-crystal X-ray diffraction structure for triphenylsilyl fluoride has not been reported. X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal lattice. This analysis would provide invaluable information, including:
-
Bond lengths and angles: Precise measurements of the Si-C, Si-F, and C-C bond lengths, as well as the bond angles around the silicon atom and within the phenyl rings.
-
Intermolecular interactions: Identification of any significant non-covalent interactions, such as π-stacking between the phenyl rings or other weak forces, which govern the crystal packing and influence properties like melting point and solubility.
-
Unit cell parameters: The dimensions and symmetry of the fundamental repeating unit of the crystal lattice.
The absence of this data highlights an opportunity for further research to fully characterize this important reagent.
Solubility Profile
General Solubility Characteristics:
-
Polar Aprotic Solvents: Triphenylsilyl fluoride is expected to be soluble in polar aprotic solvents such as tetrahydrofuran (THF), diethyl ether, and chloroform. The polarity of the Si-F bond can interact favorably with the dipoles of these solvents.
-
Nonpolar Solvents: Solubility in nonpolar solvents like hexane and ethyl acetate is likely to be lower. While the phenyl groups contribute to some nonpolar character, the polar Si-F bond may limit solubility in highly nonpolar media.
-
Protic Solvents: Triphenylsilyl fluoride is reactive towards protic solvents such as water and alcohols, undergoing hydrolysis to form triphenylsilanol and hydrogen fluoride. Therefore, these solvents are unsuitable for dissolving the compound without chemical transformation.
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a solid in a given solvent is the shake-flask method. This protocol provides a reliable means to ascertain the saturation concentration.
Objective: To determine the equilibrium solubility of triphenylsilyl fluoride in a specific organic solvent at a controlled temperature.
Materials:
-
Triphenylsilyl fluoride (high purity)
-
Selected organic solvent (e.g., THF, diethyl ether, chloroform, ethyl acetate, hexane), analytical grade
-
Scintillation vials or small flasks with screw caps
-
Constant temperature shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (PTFE, 0.22 µm)
-
High-performance liquid chromatograph (HPLC) or Gas chromatograph (GC)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of triphenylsilyl fluoride to a known volume of the chosen solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.
-
Phase Separation: After equilibration, carefully remove the vials and allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
Dilution and Analysis: Accurately dilute the filtered solution with the same solvent to a concentration suitable for analysis by HPLC or GC.
-
Quantification: Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of triphenylsilyl fluoride.
-
Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of triphenylsilyl fluoride in that solvent at the specified temperature.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the identity and purity of triphenylsilyl fluoride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.
-
¹H NMR: The proton NMR spectrum of triphenylsilyl fluoride is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the three phenyl rings. The integration of these signals should correspond to 15 protons.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. A published ¹³C NMR spectrum in CDCl₃ shows signals consistent with the triphenylsilyl structure. The carbon atoms of the phenyl rings will appear in the aromatic region (approximately δ 125-140 ppm). Due to coupling with the fluorine atom, the carbon atom directly attached to the silicon (ipso-carbon) may appear as a doublet.
-
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for observing fluorine-containing compounds. Triphenylsilyl fluoride is expected to exhibit a single resonance in the ¹⁹F NMR spectrum. The chemical shift will be characteristic of a fluorine atom bonded to a silicon atom and can be influenced by the solvent.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation. The IR spectrum of triphenylsilyl fluoride will be characterized by several key absorption bands:
-
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
-
Aromatic C=C stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region.
-
Si-Ph stretching: A strong band is expected around 1100 cm⁻¹.
-
Si-F stretching: A strong and characteristic absorption band is expected in the region of 900-800 cm⁻¹. The exact position can be influenced by the substituents on the silicon atom.
Reactivity, Stability, and Safe Handling
Understanding the reactivity and stability of triphenylsilyl fluoride is paramount for its safe handling and storage.
-
Hydrolytic Sensitivity: As mentioned previously, the Si-F bond is susceptible to hydrolysis. Triphenylsilyl fluoride reacts with water to produce triphenylsilanol ((C₆H₅)₃SiOH) and hydrogen fluoride (HF). This reaction can be slow with atmospheric moisture but is accelerated in the presence of acid or base. Due to the formation of corrosive HF, this reactivity necessitates handling the compound in a dry, inert atmosphere.
-
Thermal Stability: Triphenylsilyl fluoride is a thermally stable compound, as indicated by its relatively high boiling point. However, prolonged heating at elevated temperatures may lead to decomposition.
-
Safe Handling: Due to its reactivity with moisture and the potential to release hydrogen fluoride, appropriate personal protective equipment (PPE) should always be worn when handling triphenylsilyl fluoride. This includes:
-
Safety goggles or a face shield
-
Chemically resistant gloves (e.g., nitrile or neoprene)
-
A lab coat
-
Work should be conducted in a well-ventilated fume hood.
-
-
Storage: Triphenylsilyl fluoride should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials.
Conclusion
Triphenylsilyl fluoride is a valuable reagent with a distinct set of physical properties that dictate its behavior and applications. This guide has provided a detailed overview of its key characteristics, including its solid-state properties, solubility, and spectroscopic signature. While a comprehensive experimental dataset for some properties, such as a single-crystal X-ray structure and quantitative solubility in various organic solvents, remains to be fully elucidated in the public domain, the information presented here offers a robust foundation for researchers and professionals working with this compound. Adherence to the outlined experimental protocols and safety precautions will ensure its effective and safe utilization in the laboratory.
An In-Depth Technical Guide to 3-Fluoro-4-morpholinoaniline: A Key Intermediate in Modern Antibiotic Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
A Note on Chemical Identification: This guide focuses on the chemical compound 3-Fluoro-4-morpholinoaniline , which is critically relevant to pharmaceutical development. While the initial request specified CAS number 379-50-0, the preponderance of evidence in chemical databases indicates that this number correctly identifies Fluorotriphenylsilane , a general organosilicon reagent.[1][2][3] The compound highly relevant to drug development, often discussed in the context of antibiotic synthesis, is 3-Fluoro-4-morpholinoaniline, which is correctly identified by CAS number 93246-53-8 .[4][5][6] This guide will proceed with an in-depth analysis of the latter, more pharmaceutically significant compound.
Introduction: The Strategic Importance of 3-Fluoro-4-morpholinoaniline
3-Fluoro-4-morpholinoaniline is a specialized organic compound whose molecular architecture makes it an invaluable building block in medicinal chemistry.[7][8] Its structure, featuring a fluorinated aniline core linked to a morpholine ring, provides a unique combination of reactivity and physicochemical properties.[7][9] This compound has garnered significant attention primarily for its role as a pivotal intermediate in the synthesis of Linezolid , a last-resort antibiotic belonging to the oxazolidinone class.[6][7][8] Linezolid is crucial for treating severe infections caused by multi-drug-resistant (MDR) Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[7] The fluorine atom enhances the pharmacological profile of derivatives, often improving metabolic stability and binding affinity, making 3-Fluoro-4-morpholinoaniline a cornerstone for innovation in antibacterial therapies.[7]
Chemical & Physical Characteristics
The compound typically appears as an off-white to brown crystalline powder, a form that facilitates its storage and handling in industrial and laboratory settings.[7][10] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 93246-53-8 | [4][5][6] |
| Molecular Formula | C₁₀H₁₃FN₂O | [4][5][11] |
| Molecular Weight | 196.22 g/mol | [4][8] |
| IUPAC Name | 3-fluoro-4-(morpholin-4-yl)aniline | [4][5] |
| Synonyms | 4-(2-Fluoro-4-aminophenyl)morpholine, N-(4-Amino-2-fluorophenyl)morpholine | [12] |
| Melting Point | 121-123 °C | [7][10] |
| Boiling Point | ~364.9 °C at 760 mmHg | [7][8] |
| Appearance | Off-White/Pale Beige to Brown solid powder | [7][10] |
| Purity | Typically >97% or >98% | [5][8] |
| Storage | Room temperature, in a dark place under an inert atmosphere | [5][13][14] |
Spectroscopic Profile
Spectroscopic data is essential for the structural confirmation and quality control of 3-Fluoro-4-morpholinoaniline. The following data has been reported:
| Technique | Key Data Points | Source(s) |
| ¹H NMR | (400MHz, CDCl₃) δ 6.82 (m, 1H, ArH), 6.43 (m, 2H, 2xArH), 3.87 (m, 4H, 2xCH₂O), 3.58 (brs, 2H, NH₂), 2.99 (m, 4H, 2xCH₂N). | [15] |
| ¹³C NMR | (100MHz, CDCl₃) δ 156.9 (d, J=245.4Hz), 143.0 (d, J=10.4Hz), 131.8 (d, J=9.7Hz), 120.4 (d, J=4.2Hz), 110.8 (d, J=3.0Hz), 104.0 (d, J=23.8Hz), 67.3, 51.9 (d, J=2.1Hz). | [15] |
| HRMS | [M]⁺ Calcd for C₁₀H₁₃FN₂O: 196.1006, Found: 196.1004. | [15] |
| IR (ATR) | Characteristic peaks for N-H, C-H, C-F, and C-O-C vibrations are observable. | [4] |
Core Application: Synthesis of Linezolid
The primary industrial application of 3-Fluoro-4-morpholinoaniline is its function as a key precursor in the multi-step synthesis of Linezolid.[8] The aniline nitrogen of the molecule serves as a nucleophile for the construction of the critical oxazolidinone ring system of the final drug product.
Synthetic Pathway Overview
A common synthetic route involves the reaction of 3-Fluoro-4-morpholinoaniline with an epoxide-containing reagent, followed by cyclization to form the core oxazolidinone structure. The workflow below illustrates a generalized pathway.
Experimental Protocol: Synthesis of the Precursor 4-(2-Fluoro-4-nitrophenyl)morpholine
This protocol details the synthesis of the immediate precursor to 3-Fluoro-4-morpholinoaniline, demonstrating a key step in the overall manufacturing process.[16]
Objective: To synthesize 4-(2-fluoro-4-nitrophenyl)morpholine via nucleophilic aromatic substitution (SₙAr).
Materials:
-
1,2-Difluoro-4-nitrobenzene
-
Morpholine
-
Acetonitrile (Solvent)
-
Standard laboratory glassware for reflux
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,2-difluoro-4-nitrobenzene in acetonitrile.
-
Nucleophilic Addition: Add morpholine to the solution. The morpholine acts as the nucleophile, displacing one of the fluorine atoms on the aromatic ring. The fluorine atom para to the electron-withdrawing nitro group is significantly more activated and is preferentially substituted.
-
Reflux: Heat the reaction mixture to reflux. The elevated temperature provides the necessary activation energy for the SₙAr reaction to proceed to completion.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup & Isolation: Upon completion, cool the reaction mixture. The product, 4-(2-fluoro-4-nitrophenyl)morpholine, can be isolated through standard procedures such as solvent evaporation followed by crystallization or chromatographic purification.
-
Characterization: Confirm the identity and purity of the product using NMR and MS analysis before proceeding to the subsequent nitro group reduction step.
Broader Research and Development Potential
While its role in Linezolid synthesis is paramount, the chemical functionalities of 3-Fluoro-4-morpholinoaniline make it a versatile scaffold for further drug discovery efforts.[8]
-
Novel Antimicrobials: The primary amine can be readily modified to generate derivatives like sulfonamides and carbamates, which have shown promising antimicrobial activity.[7][9] Researchers can synthesize libraries of these compounds to explore structure-activity relationships against various bacterial strains.
-
Biofilm Inhibition: Schiff bases formed from the reaction of 3-fluoro-4-morpholinoaniline with various aldehydes have demonstrated potent biofilm inhibition activity, in some cases exceeding that of Linezolid.[9]
-
Materials Science: The compound has been used to tune the emissive properties of carbon nanodots, suggesting applications in developing novel fluorescent probes and materials for optoelectronics.[9]
Safety & Handling
3-Fluoro-4-morpholinoaniline is classified as harmful and requires careful handling in a controlled laboratory environment.[4][10]
| Hazard Category | GHS Classification & Precautionary Statements | Source(s) |
| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. | [4][5] |
| Skin Irritation | H315: Causes skin irritation. | [4] |
| Eye Irritation | H319: Causes serious eye irritation. | [4] |
| Personal Protective Equipment (PPE) | P280: Wear protective gloves, protective clothing, eye protection, and face protection. | [5][14] |
| Handling | P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [14] |
| First Aid (IF ON SKIN) | P302 + P352 + P312: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. | [10] |
| First Aid (IF INHALED) | P304 + P340 + P312: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. | [10] |
References
- 1. Fluoro(triphenyl)silane | CAS#:379-50-0 | Chemsrc [chemsrc.com]
- 2. 379-50-0 | CAS DataBase [m.chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Fluoro-4-morpholinoaniline | 93246-53-8 [sigmaaldrich.com]
- 6. 3-fluoro-4-morpholinoaniline – Juvenus Drugs [juvenusdrugs.com]
- 7. innospk.com [innospk.com]
- 8. nbinno.com [nbinno.com]
- 9. ossila.com [ossila.com]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. 3-Fluoro-4-morpholinoaniline 93246-53-8, United-States 3-Fluoro-4-morpholinoaniline 93246-53-8 Manufacturers, United-States 3-Fluoro-4-morpholinoaniline 93246-53-8 Suppliers [chemnet.com]
- 12. niainnovation.in [niainnovation.in]
- 13. 93246-53-8|3-Fluoro-4-morpholinoaniline|BLD Pharm [bldpharm.com]
- 14. 3-Fluoro-4-morpholinoaniline | 93246-53-8 | TCI AMERICA [tcichemicals.com]
- 15. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-fluoro-4- morpholinoaniline [orgspectroscopyint.blogspot.com]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Fluorotriphenylsilane for Researchers and Drug Development Professionals
Abstract
Fluorotriphenylsilane, a seemingly unassuming organosilicon compound, holds a significant position in the toolbox of synthetic chemists, particularly those in the pharmaceutical and materials science sectors. Its unique combination of steric bulk, the reactivity of the silicon-fluorine bond, and its role as a fluoride donor make it a versatile reagent. This guide provides a comprehensive overview of this compound, detailing its fundamental properties, synthesis, spectroscopic characterization, reactivity, and applications, with a particular focus on its relevance to drug development. The information presented herein is intended to equip researchers and scientists with the knowledge to effectively and safely utilize this valuable compound in their work.
Core Properties of this compound
This compound, also known as triphenylfluorosilane or triphenylsilyl fluoride, is a white crystalline solid at room temperature.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₈H₁₅FSi | [3][4] |
| Molecular Weight | 278.40 g/mol | [3][4] |
| CAS Number | 379-50-0 | [3][4] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 61-64 °C | [1][2] |
The molecular structure of this compound, characterized by a central silicon atom bonded to three phenyl groups and one fluorine atom, is key to its reactivity. The phenyl groups provide significant steric hindrance, influencing the accessibility of the silicon center to nucleophiles. The silicon-fluorine bond is highly polarized and strong, yet under certain conditions, it can be cleaved, making this compound an effective fluoride-releasing agent.
Caption: Molecular structure of this compound.
Synthesis of this compound: A Step-by-Step Protocol
The most common and straightforward laboratory synthesis of this compound involves the halogen exchange reaction of chlorotriphenylsilane with a fluoride salt. This method is preferred due to the commercial availability and relative stability of the starting materials.
Reaction Scheme:
(C₆H₅)₃SiCl + NH₄F → (C₆H₅)₃SiF + NH₄Cl
Experimental Protocol:
-
Reagents and Equipment:
-
Chlorotriphenylsilane
-
Ammonium fluoride (anhydrous)
-
Toluene (anhydrous)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
-
Procedure:
-
To a stirred solution of chlorotriphenylsilane in anhydrous toluene, add a stoichiometric excess of anhydrous ammonium fluoride.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the ammonium chloride byproduct and any unreacted ammonium fluoride.
-
Wash the filtrate with water to remove any remaining salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent such as hexane or by sublimation.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of both the starting material (chlorotriphenylsilane) and the product (this compound) to triphenylsilanol.
-
Excess Ammonium Fluoride: Using an excess of ammonium fluoride helps to drive the equilibrium of the reaction towards the formation of the desired product.
-
Refluxing in Toluene: The elevated temperature provided by refluxing in toluene increases the rate of the halogen exchange reaction. Toluene is a suitable solvent as it is relatively non-polar and has a boiling point that allows for efficient reaction without decomposition of the reactants or products.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization
A thorough understanding of the spectroscopic properties of this compound is essential for its identification and for monitoring reactions in which it is involved.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| ¹H NMR | 7.2-7.8 | Multiplet | Aromatic protons | |
| ¹³C NMR | ~128-135 | Multiplet | Aromatic carbons | |
| ¹⁹F NMR | -160 to -170 | Singlet | Si-F | |
| ²⁹Si NMR | -90 to -100 | Doublet | ¹J(Si-F) ≈ 280-300 Hz | Si atom |
-
¹⁹F NMR: The ¹⁹F NMR spectrum provides a clear and unambiguous signal for the fluorine atom directly bonded to silicon.[5] The chemical shift is highly sensitive to the electronic environment around the silicon atom.[5]
-
²⁹Si NMR: The ²⁹Si NMR spectrum shows a doublet due to coupling with the adjacent fluorine atom, providing direct evidence for the Si-F bond.
3.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by the vibrational modes of the phenyl groups and the characteristic Si-F stretch.[4]
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.
-
~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~1120 cm⁻¹: A strong absorption corresponding to the Si-Phenyl bond.
-
~900-850 cm⁻¹: A strong and characteristic absorption due to the Si-F stretching vibration.
The presence of the strong Si-F stretching band is a key diagnostic feature in the IR spectrum of this compound.[6]
3.3. Mass Spectrometry (MS)
Under electron ionization (EI), this compound undergoes characteristic fragmentation.[3]
-
Molecular Ion (M⁺): The molecular ion peak at m/z 278 is typically observed.
-
Major Fragments:
-
m/z 201 ([M - C₆H₅]⁺): Loss of a phenyl radical is a common fragmentation pathway for triphenylsilyl compounds.
-
m/z 181 ([M - F - C₆H₅]⁺): Subsequent loss of a fluorine atom from the [M - C₆H₅]⁺ fragment.
-
m/z 77 ([C₆H₅]⁺): The phenyl cation is also a prominent peak.
-
The fragmentation pattern provides valuable information for confirming the structure of the molecule.[7]
Reactivity and Applications in Drug Development
The utility of this compound in organic synthesis, particularly in the context of drug development, stems from two primary aspects of its reactivity: its role as a sterically hindered protecting group and its function as a source of fluoride ions.
4.1. Silyl Ether Protecting Group Chemistry
While not as common as other silyl ethers like TBDMS or TIPS, the triphenylsilyl (TPS) group can be used to protect alcohols. The significant steric bulk of the three phenyl groups offers high stability towards a range of reaction conditions. Deprotection of TPS ethers is typically achieved using fluoride ion sources. This compound itself can act as a mild fluoride source for the cleavage of more labile silyl ethers.
4.2. Fluoride Ion Source
The Si-F bond in this compound can be cleaved by strong nucleophiles or under specific catalytic conditions, releasing a fluoride ion. This makes it a useful reagent in nucleophilic fluorination reactions, which are of great interest in medicinal chemistry.[2] The introduction of fluorine into a drug candidate can significantly alter its metabolic stability, lipophilicity, and binding affinity.
4.3. Applications in the Synthesis of Bioactive Molecules
While specific examples of the use of this compound in the synthesis of marketed drugs are not widely documented in readily accessible literature, its role as a versatile synthetic tool is evident in the synthesis of complex natural products and other bioactive molecules.[8] For instance, silyl ethers, for which this compound can be a precursor or a deprotection agent, are extensively used in the synthesis of macrolide antibiotics and other complex natural products.[8]
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[9][10]
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
-
Handling:
-
Avoid breathing dust.[1]
-
Handle in an inert atmosphere (e.g., under nitrogen or argon) to prevent hydrolysis.
-
Avoid contact with water and moisture.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents and water.
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Conclusion
This compound is a valuable and versatile reagent with a well-defined set of properties and reactivity. Its utility in organic synthesis, particularly as a sterically demanding protecting group and a source of fluoride ions, makes it a relevant compound for researchers in academia and the pharmaceutical industry. A thorough understanding of its synthesis, spectroscopic characteristics, and safe handling procedures, as outlined in this guide, is paramount for its effective and responsible use in the laboratory. As the demand for sophisticated synthetic methodologies in drug discovery continues to grow, the applications of specialized reagents like this compound are likely to expand.
References
- 1. artsci.usu.edu [artsci.usu.edu]
- 2. Renewable Reagent for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. biophysics.org [biophysics.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thesafetygeek.com [thesafetygeek.com]
- 10. dental.usm.my [dental.usm.my]
An In-depth Technical Guide to the Reactivity of Fluorotriphenylsilane with Nucleophiles
Introduction
Fluorotriphenylsilane (Ph₃SiF) stands as a compound of significant interest at the intersection of organic and inorganic chemistry. While structurally reminiscent of its carbon analogue, triphenylmethyl fluoride, its reactivity profile is profoundly different, offering a unique landscape for synthetic transformations. This guide provides an in-depth exploration of the core principles governing the reactivity of this compound with nucleophiles. We will move beyond simple reaction schemes to dissect the underlying mechanistic pathways, the influence of reaction parameters, and the practical methodologies for studying and harnessing these transformations. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this versatile reagent.
The Silicon Center: A Departure from Carbon-Centric Reactivity
To appreciate the reactivity of Ph₃SiF, one must first understand the fundamental electronic and steric differences between silicon and carbon. Unlike carbon, silicon is a second-row element with accessible 3d orbitals and a larger atomic radius. These characteristics lead to two critical distinctions in its reaction with nucleophiles.
First, the longer Si-C and Si-F bonds, compared to their C-C and C-F counterparts, reduce steric hindrance around the central atom.[1] This makes the silicon center more accessible to incoming nucleophiles.
Second, and most critically, silicon can readily expand its coordination sphere to form stable, hypervalent species.[1] While nucleophilic substitution at a tetrahedral carbon proceeds through a high-energy, five-coordinate transition state (the classic SN2 pathway), the analogous reaction at silicon proceeds via a more stable, lower-energy five-coordinate intermediate.[1][2] This pentacoordinate siliconate species, typically adopting a trigonal bipyramidal geometry, is a true intermediate on the reaction coordinate, fundamentally altering the kinetics and mechanism of substitution.[3][4]
Diagram 1: SN2 Reaction Pathway Comparison
References
An In-depth Technical Guide to the Safety and Handling of Triphenylfluorosilane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Triphenylfluorosilane (C₁₈H₁₅FSi), a crystalline solid, is a valuable reagent in organic synthesis, primarily utilized as a derivatization agent and for the introduction of the triphenylsilyl protecting group.[1][2] Its reactivity, however, necessitates a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the chemical and physical properties of triphenylfluorosilane, its associated hazards, and detailed procedures for its safe handling, storage, and disposal. By elucidating the causality behind experimental choices and grounding protocols in established safety principles, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to work with triphenylfluorosilane safely and effectively.
Chemical and Physical Properties: A Foundation for Safe Handling
A thorough understanding of the physicochemical properties of triphenylfluorosilane is fundamental to anticipating its behavior and implementing appropriate safety measures.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₅FSi | [2] |
| Molecular Weight | 278.40 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 62-64 °C | [2] |
| Boiling Point | 207 °C | [2] |
| Density | 1.212 g/cm³ | [2] |
| Flash Point | >200 °C | [2] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [2] |
Hazard Identification and Risk Assessment: A Proactive Approach to Safety
Triphenylfluorosilane is classified as a corrosive material, posing significant risks upon exposure.[2][4] A comprehensive risk assessment should be conducted before any handling of this compound.
Primary Hazards
-
Corrosivity: Triphenylfluorosilane is corrosive and can cause severe skin burns and eye damage upon contact.[4] As a solid, it can react with moisture on the skin or in the respiratory tract, leading to corrosive effects.[5]
-
Reactivity with Water: It reacts violently with water, moisture, and protic solvents.[2] This reaction is highly exothermic and produces corrosive byproducts.
-
Inhalation Toxicity: While specific data for triphenylfluorosilane is limited, inhalation of dusts may cause respiratory irritation. Studies on other organofluorine silicon compounds suggest the potential for pulmonary toxicity.[6]
Toxicological Profile: Understanding the Biological Impact
-
Dermal and Ocular Corrosivity: The primary toxicological concern is its corrosive nature. Contact with skin or eyes will lead to immediate chemical burns.
-
Inhalation Hazards: Inhalation of airborne dust can cause irritation and damage to the respiratory tract. Studies on aerosolized fluorinated silanes have shown the potential for severe lung damage.[6]
-
Systemic Toxicity: While acute systemic toxicity data is scarce, the hydrolysis of triphenylfluorosilane in the body could lead to the formation of hydrofluoric acid (HF) and triphenylsilanol. HF is a highly toxic and corrosive substance that can cause systemic toxicity.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
A robust safety strategy for handling triphenylfluorosilane relies on a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls
-
Fume Hood: All manipulations of triphenylfluorosilane, especially those involving weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.[5]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted.[4]
-
Glove Box: For procedures requiring a strictly inert atmosphere to prevent hydrolysis, a glove box is recommended.[5]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling triphenylfluorosilane:
-
Eye and Face Protection: Chemical splash goggles in conjunction with a face shield are required to protect against splashes and airborne particles.[5]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene, ensuring they are inspected for integrity before each use.[7]
-
Body Protection: A flame-retardant lab coat, fully fastened, is essential. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron should be worn.[8]
-
Respiratory Protection: In situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with an appropriate cartridge for acid gases and particulates should be used.[4]
Safe Handling and Experimental Protocols: From Theory to Practice
Adherence to strict protocols is crucial for the safe handling of triphenylfluorosilane in a laboratory setting.
General Handling Procedures
-
Inert Atmosphere: Whenever possible, handle triphenylfluorosilane under an inert atmosphere of nitrogen or argon to prevent hydrolysis from atmospheric moisture.[2]
-
Avoid Incompatibilities: Keep triphenylfluorosilane away from water, alcohols, and other protic solvents.[2]
-
Dispensing: Use a powder funnel and appropriate tools to transfer the solid. Avoid creating dust.
-
Housekeeping: Maintain a clean and organized work area. Clean up any spills immediately following the procedures outlined in Section 6.
Generalized Experimental Protocol: Silyl Ether Deprotection
The following is a generalized protocol for the deprotection of a silyl ether using a fluoride source, which is a common application related to triphenylsilyl groups. While this protocol doesn't directly use triphenylfluorosilane as a reagent, it illustrates the handling of moisture-sensitive compounds and quenching procedures relevant to its chemistry.
-
Reaction Setup:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a septum.
-
Under a positive pressure of inert gas, dissolve the silyl-protected substrate in an anhydrous aprotic solvent (e.g., THF, dichloromethane).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
-
Reagent Addition:
-
In a separate, dry flask, prepare a solution of the deprotecting agent (e.g., tetrabutylammonium fluoride - TBAF) in the same anhydrous solvent.
-
Slowly add the deprotecting agent solution to the stirred substrate solution via syringe.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
-
Quenching Procedure:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride while the flask is still in the cooling bath.[9] Caution: This should be done slowly and carefully, as gas evolution may occur.
-
Allow the mixture to warm to room temperature.
-
-
Work-up:
-
Transfer the mixture to a separatory funnel and add water and an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.
-
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are critical components of the safe management of triphenylfluorosilane.
Storage
-
Inert Atmosphere: Store triphenylfluorosilane under an inert gas (nitrogen or argon) in a tightly sealed container.[2]
-
Cool and Dry: Keep the container in a cool, dry, and well-ventilated area, away from sources of moisture and heat.[8]
-
Incompatible Materials: Store separately from incompatible materials, especially water, acids, and bases.[10]
-
Corrosives Cabinet: Store in a designated corrosives cabinet.[7]
Disposal
-
Waste Collection: All waste containing triphenylfluorosilane must be collected in a clearly labeled, compatible container.
-
Quenching of Residual Reagent: Small amounts of residual triphenylfluorosilane can be quenched by slowly and carefully adding them to a stirred, ice-cold solution of sodium bicarbonate. This should be done in a fume hood.[11]
-
Hazardous Waste Disposal: Dispose of all waste containing triphenylfluorosilane as hazardous chemical waste in accordance with local, state, and federal regulations.
Emergency Procedures: Preparedness for the Unexpected
Despite all precautions, the potential for accidents exists. Being prepared with clear emergency procedures is essential.
Spills
-
Minor Spills (Solid):
-
Ensure proper PPE is worn.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal.
-
Wipe the spill area with a cloth dampened with an inert solvent (e.g., toluene), followed by a thorough cleaning with soap and water. All cleaning materials should be disposed of as hazardous waste.
-
-
Major Spills:
-
Evacuate the immediate area and alert others.
-
Contact your institution's emergency response team.
-
Prevent the spill from spreading and keep it away from sources of water.
-
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Regulatory Context: Adherence to a Framework of Safety
While a specific REACH registration dossier for triphenylfluorosilane (CAS No. 379-50-0) is not publicly available on the ECHA website as of the writing of this guide, its classification as a corrosive substance places it under the purview of several regulatory bodies.[12][13]
-
Occupational Safety and Health Administration (OSHA): OSHA regulations for handling corrosive materials in the workplace are applicable. This includes requirements for hazard communication, employee training, and the provision of appropriate PPE.
-
Department of Transportation (DOT): For transportation, triphenylfluorosilane is classified as a dangerous good, and all shipping and labeling must comply with DOT regulations.[1]
Conclusion: A Culture of Safety
Triphenylfluorosilane is a valuable synthetic tool, but its safe use is contingent upon a thorough understanding of its hazards and the diligent application of safety protocols. This guide has provided a comprehensive overview of the essential information needed to handle this compound responsibly. By integrating these principles into laboratory practice, researchers can mitigate risks and foster a culture of safety that protects themselves, their colleagues, and the environment.
References
- 1. scbt.com [scbt.com]
- 2. 379-50-0 | CAS DataBase [m.chemicalbook.com]
- 3. Fluorotriphenylsilane | 379-50-0 | TCI Deutschland GmbH [tcichemicals.com]
- 4. CCOHS: How to Work Safely with - Hazardous Products using the [ccohs.ca]
- 5. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 6. Pulmonary toxicity of perfluorinated silane-based nanofilm spray products: solvent dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemsafe.ie [chemsafe.ie]
- 8. icwgroup.safetynow.com [icwgroup.safetynow.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eng.uwo.ca [eng.uwo.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ECHA CHEM [chem.echa.europa.eu]
- 13. Registration - ECHA [echa.europa.eu]
Methodological & Application
The Ascendancy of the Triphenylsilyl Group: A Robust Protecting Strategy for Alcohols Utilizing Fluorotriphenylsilane
Introduction: Navigating the Complexities of Hydroxyl Protection in Modern Organic Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical and natural product development, the strategic protection and deprotection of functional groups is a cornerstone of success.[1] The hydroxyl group, ubiquitous in biologically active molecules, presents a frequent challenge due to its inherent reactivity as both a nucleophile and a proton source.[2][3] Silyl ethers have long been the workhorse for alcohol protection, offering a diverse toolkit of stability and reactivity profiles that can be tailored to the specific demands of a synthetic route.[2][4] While trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBS) ethers are invaluable for their ease of installation and removal, their lability under even mildly acidic or basic conditions can be a significant liability in complex synthetic pathways.[5][6] This application note details the use of the triphenylsilyl (TPS) protecting group, introduced via fluorotriphenylsilane, as a robust solution for the protection of alcohols, offering enhanced stability and orthogonality in demanding synthetic sequences.
The triphenylsilyl group stands out for its exceptional stability, particularly its remarkable resistance to acidic hydrolysis, being approximately 400 times more stable than the corresponding TMS group.[6] This enhanced stability allows for a broader range of reaction conditions to be employed in subsequent synthetic steps without premature deprotection of the hydroxyl functionality, leading to cleaner reactions and higher overall yields.[5] This guide provides a comprehensive overview of the rationale for using the TPS group, detailed protocols for the protection of alcohols using this compound, and robust methods for its subsequent deprotection.
The Triphenylsilyl Ether: A Bastion of Stability
The stability of silyl ethers is primarily dictated by the steric bulk of the substituents on the silicon atom.[6] The three phenyl groups of the TPS ether create significant steric hindrance around the silicon-oxygen bond, effectively shielding it from nucleophilic attack and acidic hydrolysis. This steric protection is the key to its enhanced stability compared to less hindered silyl ethers. The following table provides a comparative overview of the relative stability of common silyl ethers under acidic and basic conditions.
| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| Triphenylsilyl | TPS | ~400 (relative to TMS) * | Stable |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
| Data compiled from multiple sources, providing a qualitative and quantitative comparison of stability. The TPS value is an approximation based on literature claims.[6] |
This enhanced stability profile makes the TPS group an ideal choice for multi-step syntheses where other protecting groups might fail, particularly in the presence of acidic reagents or during prolonged reaction times.
Mechanism of Protection and Deprotection: A Tale of Two Pathways
The formation and cleavage of triphenylsilyl ethers proceed through distinct mechanistic pathways, the understanding of which is crucial for optimizing reaction conditions and ensuring selective transformations.
Protection of Alcohols with this compound
The protection of an alcohol with this compound is typically achieved under basic conditions. The base serves a dual purpose: to deprotonate the alcohol, thereby increasing its nucleophilicity, and to activate the this compound for nucleophilic attack. The reaction is believed to proceed through a pentacoordinate silicon intermediate.
References
Fluorotriphenylsilane derivatization protocol for GC-MS analysis
Advanced Derivatization Strategies for GC-MS Analysis: A Technical Guide to Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
A Note on Fluorotriphenylsilane
Initial exploration into the use of this compound as a derivatization agent for GC-MS analysis reveals a significant scarcity of established protocols or applications in the current scientific literature. While derivatization is a cornerstone of GC-MS for enhancing analyte volatility and stability, this compound does not appear to be a commonly utilized reagent for this purpose. In contrast, extensive research and validated methods exist for a class of reagents known as silylating agents.
This guide, therefore, pivots to a comprehensive examination of a powerful and widely adopted silylating reagent that incorporates fluorine: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) . This approach ensures that the protocols and insights provided are field-proven, scientifically robust, and immediately applicable to the challenges faced by researchers in pharmaceutical development, metabolomics, and clinical diagnostics.
Introduction: The Imperative of Derivatization in GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard analytical technique, offering high-resolution separation and sensitive detection. However, its application is fundamentally limited to analytes that are volatile and thermally stable.[1] Many critical biomolecules, drug metabolites, and organic acids possess polar functional groups (e.g., hydroxyls, carboxyls, amines) that render them non-volatile and prone to thermal degradation.[2]
Silylation is the most prevalent derivatization technique employed to overcome these limitations.[3] The process involves the replacement of an active hydrogen atom with a trimethylsilyl (TMS) group, which dramatically reduces the analyte's polarity and intermolecular hydrogen bonding.[4][5] This transformation yields derivatives that are more volatile, more thermally stable, and exhibit improved chromatographic behavior, leading to sharper peaks and enhanced sensitivity.[6][7]
Why BSTFA?
Among the plethora of silylating agents, BSTFA stands out for several reasons:
-
High Reactivity: It is a powerful TMS donor, capable of derivatizing a wide range of functional groups, including alcohols, phenols, carboxylic acids, and amines.[3]
-
Volatile Byproducts: The byproducts of the BSTFA reaction, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are highly volatile and typically elute with the solvent front, minimizing interference with early-eluting analytes of interest.[3]
-
Versatility: It can be used alone or with a catalyst, such as Trimethylchlorosilane (TMCS), to enhance its reactivity towards sterically hindered or less reactive functional groups.[1]
The Chemistry of Silylation: Mechanism of Action
The silylation reaction with BSTFA is a nucleophilic substitution where the lone pair of electrons on the heteroatom (e.g., oxygen in a hydroxyl group) attacks the silicon atom of the BSTFA molecule. The trifluoroacetamide group is an excellent leaving group, which drives the reaction to completion.
The general order of reactivity for functional groups with BSTFA is: Alcohols > Phenols > Carboxylic Acids > Amines > Amides
Reactivity is also influenced by steric hindrance, with primary functional groups reacting more readily than secondary or tertiary ones.
Caption: General reaction of an alcohol with BSTFA to form a volatile TMS ether.
Experimental Protocols
3.1. Critical Considerations Before You Begin
-
Moisture Sensitivity: Silylation reagents are extremely sensitive to moisture. The presence of water will consume the reagent and can hydrolyze the newly formed TMS derivatives, leading to incomplete derivatization and poor reproducibility. All glassware must be thoroughly dried, and samples must be anhydrous. Lyophilization or evaporation under a stream of dry nitrogen is essential.[4][8]
-
Reagent Excess: A molar excess of the silylating reagent is crucial to drive the reaction to completion. A general guideline is to use at least a 2:1 molar ratio of BSTFA to each active hydrogen on the analyte.
-
Solvent Choice: While BSTFA can sometimes act as its own solvent, an anhydrous solvent like pyridine, acetonitrile, or dichloromethane is often used to dissolve the sample.[4] Pyridine can also act as a catalyst for hindered groups.
-
Safety: BSTFA is toxic and corrosive. Always handle it within a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
3.2. Protocol 1: Single-Step Derivatization of Alcohols, Phenols, and Carboxylic Acids
This protocol is suitable for a wide range of common analytes that are not sterically hindered.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% TMCS
-
Anhydrous pyridine or acetonitrile
-
Heating block or oven
-
2 mL GC vials with PTFE-lined caps
-
Vortex mixer
Procedure:
-
Sample Preparation: Transfer 100 µg to 1 mg of the dried sample into a GC vial. If the sample is in solution, evaporate it to complete dryness under a gentle stream of dry nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the sample. Then, add 100 µL of BSTFA (or BSTFA + 1% TMCS for less reactive compounds).
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30-60 minutes.[3] The optimal time and temperature depend on the analyte's reactivity and should be optimized for new methods.
-
Analysis: Cool the vial to room temperature. The sample can now be injected directly into the GC-MS system. If the concentration is high, a dilution with an anhydrous solvent (e.g., hexane) may be necessary.
3.3. Protocol 2: Two-Step Derivatization for Carbonyl-Containing Compounds (e.g., Sugars, Keto-Acids)
For compounds containing aldehyde or ketone groups, a two-step process is required to prevent the formation of multiple TMS derivatives from different tautomeric forms.[4][8] The first step, methoximation, stabilizes the carbonyl group.
Materials:
-
Methoxyamine hydrochloride (MOX) solution (e.g., 20 mg/mL in anhydrous pyridine)
-
BSTFA + 1% TMCS
-
Heating block or oven
-
2 mL GC vials with PTFE-lined caps
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample is completely dry in a GC vial.
-
Methoximation: Add 50 µL of the MOX solution to the vial. Cap tightly and vortex. Heat at 60°C for 60-90 minutes to convert carbonyls to their methoxime derivatives.[8][9]
-
Silylation: Cool the vial to room temperature. Add 100 µL of BSTFA + 1% TMCS to the vial. Cap tightly, vortex, and heat at 60-70°C for 30-60 minutes.
-
Analysis: Cool the vial to room temperature before opening and injecting into the GC-MS.
Visualization of the Derivatization Workflow
Caption: A typical workflow for BSTFA-mediated silylation prior to GC-MS analysis.
Data Presentation: Optimizing Reaction Conditions
The efficiency of BSTFA derivatization is dependent on several factors. The following table provides general guidelines for optimizing the reaction for different classes of compounds.
| Analyte Class | Functional Group(s) | Reagent | Typical Temperature (°C) | Typical Time (min) | Key Considerations |
| Simple Alcohols | Primary/Secondary -OH | BSTFA | Room Temp - 60°C | 15 - 30 | Reactions are often rapid and complete upon dissolution. |
| Steroids | Hindered -OH | BSTFA + 1% TMCS | 70 - 90°C | 60 - 120 | Catalyst and higher temperatures are often required for complete derivatization.[1] |
| Fatty Acids | -COOH | BSTFA | 60°C | 15 - 30 | Ensure complete dryness to prevent hydrolysis of TMS esters. |
| Amino Acids | -COOH, -NH₂, -OH, -SH | BSTFA + 1% TMCS | 70 - 100°C | 60 - 90 | Derivatization of both carboxyl and amino groups requires more forceful conditions. |
| Sugars | -OH, -C=O | MOX, then BSTFA + 1% TMCS | 60°C (both steps) | 60-90 (MOX), 30-60 (BSTFA) | Two-step protocol is mandatory to avoid multiple peaks from anomers.[8] |
Trustworthiness: A Self-Validating System
A robust derivatization protocol should include self-validating checks to ensure reaction completion and data integrity.
-
Monitor for Disappearance of the Underivatized Analyte: Inject an aliquot of the reaction mixture at different time points (e.g., 15, 30, 60 minutes) during method development. The reaction is complete when the peak corresponding to the underivatized analyte is no longer detectable and the derivative peak area reaches a plateau.[3]
-
Use of Internal Standards: An internal standard (IS) should be added prior to derivatization. The IS should be structurally similar to the analyte of interest and contain a functional group that will also be derivatized. A consistent ratio of the analyte derivative to the IS derivative across multiple runs indicates a stable and reproducible process.
-
Mass Spectral Verification: The mass spectrum of the derivatized analyte should show a clear molecular ion (M+) or a characteristic fragment ion (e.g., M-15, loss of a methyl group) corresponding to the TMS derivative. This confirms the identity of the derivatized product.
Conclusion
While the exploration of novel derivatization agents is a continuous pursuit in analytical chemistry, the foundation of reliable quantitative analysis rests on well-understood, validated, and robust protocols. Silylation with BSTFA represents a cornerstone technique for preparing a vast array of polar analytes for GC-MS analysis. By understanding the underlying chemistry, meticulously controlling experimental conditions—especially the exclusion of moisture—and implementing self-validating checks, researchers can achieve highly reproducible and accurate results. This guide provides the fundamental protocols and expert insights necessary to successfully implement BSTFA derivatization, enabling the full potential of GC-MS to be leveraged in drug development, metabolomics, and beyond.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
The Strategic Application of Fluorotriphenylsilane in Advanced Peptide Synthesis: A Guide to Fluoride-Mediated Deprotection
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis, achieving high fidelity in the final product hinges on a meticulously planned orthogonal protection strategy. This guide delves into the niche yet powerful application of Fluorotriphenylsilane as a reagent for the selective deprotection of silyl-based protecting groups in solid-phase peptide synthesis (SPPS). While less conventional than other fluoride sources, this compound presents unique characteristics that warrant its consideration in the synthesis of complex and sensitive peptides.
The Principle of Orthogonal Protection in Peptide Synthesis
Solid-phase peptide synthesis (SPPS) relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To prevent unwanted side reactions, the various reactive functional groups of the amino acids must be temporarily masked with protecting groups. An ideal protecting group strategy is "orthogonal," meaning that specific protecting groups can be removed under distinct chemical conditions without affecting other protecting groups on the peptide.[1]
The most common orthogonal scheme in modern peptide synthesis is the Fmoc/tBu strategy. The Nα-amino group is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side chains of reactive amino acids are protected with acid-labile groups such as tert-butyl (tBu).[2] However, for the synthesis of particularly complex peptides, such as those requiring on-resin modifications or the incorporation of sensitive moieties, additional layers of orthogonal protection are often necessary.
Silyl Ethers: A Fluoride-Labile Protection Strategy
Silyl ethers have emerged as a valuable class of protecting groups for the hydroxyl functions of serine, threonine, and tyrosine, as well as for other nucleophilic side chains.[3] The stability of silyl ethers can be fine-tuned by varying the steric bulk of the substituents on the silicon atom.[4]
| Silyl Ether | Abbreviation | Relative Stability to Acid | Relative Stability to Base |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Table 1: Relative stability of common silyl ethers. Data compiled from various sources on silyl ether chemistry.[4]
The key advantage of silyl ethers in an orthogonal protection scheme is their unique lability towards fluoride ions. The exceptional strength of the silicon-fluorine bond (Si-F bond energy is ~142 kcal/mol) provides a highly selective deprotection method that does not interfere with acid- or base-labile protecting groups.[5]
This compound as a Fluoride Source for Deprotection
The most commonly employed fluoride source for the cleavage of silyl ethers is tetrabutylammonium fluoride (TBAF).[6] However, TBAF is hygroscopic and its solutions in THF can be basic, which can sometimes lead to side reactions. This compound (Ph3SiF) presents an alternative, anhydrous, solid fluoride source. While not as widely documented for this specific application in peptide synthesis, its chemical properties suggest its utility in a fluoride-mediated deprotection strategy.[7]
The deprotection mechanism using this compound is proposed to proceed via one of two pathways:
-
Direct Fluoride Transfer: The fluoride atom in this compound can act as a nucleophile, directly attacking the silicon atom of the silyl ether protecting group.
-
In Situ Generation of HF: In the presence of trace amounts of water, this compound can hydrolyze to generate triphenylsilanol and hydrogen fluoride (HF), which then acts as the deprotecting agent.
Experimental Protocol: On-Resin Deprotection of a TBDMS-Protected Serine Residue using this compound
This protocol describes a hypothetical procedure for the selective removal of a tert-butyldimethylsilyl (TBDMS) group from a serine residue on a solid-supported peptide.
Materials:
-
Peptide-resin containing a TBDMS-protected serine residue (100 mg, 0.1 mmol scale)
-
This compound (Ph3SiF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Swell the peptide-resin in anhydrous DMF (2 mL) for 30 minutes in the synthesis vessel.
-
Washing: Drain the DMF and wash the resin thoroughly with anhydrous DMF (3 x 2 mL) and then with anhydrous DCM (3 x 2 mL).
-
Deprotection Cocktail Preparation: In a separate vial, dissolve this compound (55.6 mg, 0.2 mmol, 2 equivalents) in anhydrous DMF (1 mL). Note: Handle this compound in a fume hood with appropriate personal protective equipment, as it is corrosive.[8]
-
Deprotection Reaction: Add the this compound solution to the swollen resin. Agitate the mixture at room temperature.
-
Monitoring: Monitor the progress of the deprotection reaction by taking small aliquots of the resin, washing them thoroughly, cleaving a small amount of peptide, and analyzing by HPLC-MS. The reaction time can vary from 1 to 12 hours depending on the steric hindrance of the silyl ether and the peptide sequence.
-
Washing: Once the deprotection is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5 x 2 mL) to remove the triphenylsilanol byproduct and any unreacted reagent.
-
Final Washes: Wash the resin with DCM (3 x 2 mL) and then with Methanol (3 x 2 mL) to remove any remaining non-polar byproducts. Dry the resin under a stream of nitrogen.
The peptide-resin is now ready for the next step in the synthesis, such as coupling of the next amino acid or final cleavage from the resin.
Advantages and Considerations
Potential Advantages of this compound:
-
Anhydrous Reagent: As a solid, it can be easier to handle and store under anhydrous conditions compared to TBAF solutions.
-
Mild Conditions: Fluoride-mediated deprotection is generally milder than acidic or basic methods, preserving the integrity of other protecting groups.
-
Alternative Selectivity: The reactivity profile of this compound may offer different selectivity compared to other fluoride sources, which could be advantageous for specific substrates.
Considerations and Potential Disadvantages:
-
Byproduct Removal: The deprotection reaction generates triphenylsilanol, which must be thoroughly washed from the resin to avoid interference in subsequent steps.
-
Reactivity: The reactivity of this compound as a fluoride donor for this purpose is not as well-characterized as that of TBAF. Reaction conditions may require optimization.
-
Safety: this compound is corrosive and reacts with water. Appropriate safety precautions must be taken during handling.[8]
Conclusion
The use of this compound for the deprotection of silyl ethers in peptide synthesis represents a novel and specialized application. While further research is needed to fully characterize its efficacy and scope, the principles of fluoride-mediated deprotection are well-established. For research and development professionals working on the synthesis of complex peptides, exploring alternative reagents like this compound could provide a valuable tool for expanding their orthogonal protection strategies, leading to the successful synthesis of challenging peptide targets.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. A fluoride ion deprotection strategy in peptide synthesis. Combination with selective deprotection using the dilute methanesulfonic acid of alpha-amino protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. achemtek.com [achemtek.com]
- 7. Benzene, 1,1',1''-(fluorosilylidyne)tris- | C18H15FSi | CID 67837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
Application Notes and Protocols: Triphenylsilyl Fluoride in the Synthesis of Pharmaceuticals
Abstract
Triphenylsilyl fluoride (TPSF) is a versatile and increasingly important reagent in the synthesis of complex organic molecules, including pharmaceuticals. Its utility stems from its role as a mild and selective source of fluoride, a robust protecting group, and a promoter in key chemical transformations. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of TPSF, with a focus on detailed, field-proven protocols and the underlying scientific principles.
Introduction: The Unique Profile of Triphenylsilyl Fluoride
Triphenylsilyl fluoride (Ph₃SiF) is a white, crystalline solid that has garnered significant attention in synthetic chemistry. Unlike more aggressive fluorinating agents, TPSF offers a controlled and often highly selective method for the introduction of fluorine. The steric bulk of the triphenylsilyl group and the tunable reactivity of the silicon-fluorine bond are key features that chemists can exploit to achieve desired synthetic outcomes. This guide will delve into its primary applications in pharmaceutical synthesis: as a deoxyfluorination reagent and as a promoter in glycosylation reactions.
Core Principles of Reactivity
The synthetic utility of triphenylsilyl fluoride is rooted in the nature of the silicon-fluorine bond. This bond is strong, yet it can be activated under specific conditions to deliver a fluoride ion. The large triphenylsilyl cation that is cogenerated is generally non-coordinating and sterically hindered, which can influence the stereochemical outcome of reactions. Activation of the Si-F bond is typically achieved through the use of a Lewis acid or other activators that polarize the bond, facilitating fluoride transfer to an electrophilic center.
Application I: Deoxyfluorination of Alcohols
The substitution of a hydroxyl group with fluorine is a critical transformation in medicinal chemistry, as the introduction of fluorine can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. Triphenylsilyl fluoride, in combination with an appropriate activator, can serve as an effective deoxyfluorination system.
Mechanistic Rationale
Deoxyfluorination using TPSF typically proceeds via an Sₙ2 mechanism. The alcohol's hydroxyl group is first activated by a reagent to form a good leaving group. Subsequently, the fluoride ion, delivered from TPSF, acts as a nucleophile, attacking the carbon center and displacing the activated hydroxyl group. This process results in an inversion of stereochemistry at the reaction center.
Figure 1: General workflow for the deoxyfluorination of an alcohol using a fluoride source like TPSF.
Protocol: Deoxyfluorination of a Secondary Alcohol
This protocol outlines a general procedure for the deoxyfluorination of a secondary alcohol using triphenylsilyl fluoride and triflic anhydride as an activator.
Materials:
-
Secondary alcohol (1.0 eq)
-
Triphenylsilyl fluoride (TPSF) (1.5 eq)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq)
-
2,6-Lutidine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Standard glassware for anhydrous reactions
Experimental Protocol:
-
To a solution of the secondary alcohol in anhydrous DCM at -78 °C under an inert atmosphere, add 2,6-lutidine.
-
Slowly add triflic anhydride to the stirred solution and maintain the temperature at -78 °C for 30 minutes.
-
Add triphenylsilyl fluoride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Yields for Deoxyfluorination with TPSF
| Substrate | Product | Yield (%) |
| 1-Phenylethanol | (1-Fluoroethyl)benzene | 75-85 |
| Cyclohexanol | Fluorocyclohexane | 70-80 |
| 2-Octanol | 2-Fluorooctane | 65-75 |
Note: Yields are typical and may vary depending on the specific substrate and reaction scale. Optimization of reaction conditions may be necessary.
Application II: Promotion of Glycosylation Reactions
Glycosylation, the formation of a glycosidic bond, is a cornerstone of carbohydrate chemistry and is essential in the synthesis of many pharmaceuticals, including antibiotics, antivirals, and anticancer agents. Glycosyl fluorides are valuable glycosyl donors due to their stability and predictable reactivity. Triphenylsilyl fluoride can be a key component in promoting glycosylations.
Mechanistic Considerations
In this context, a glycosyl donor with a suitable leaving group (e.g., a trichloroacetimidate) is activated by a Lewis acid. This can lead to the in-situ formation of a reactive glycosyl fluoride. The triphenylsilyl fluoride can then participate in the activation of this intermediate, or a pre-formed glycosyl fluoride, for nucleophilic attack by a glycosyl acceptor (an alcohol). The process is often promoted by a Lewis acid catalyst.
Figure 2: Role of TPSF in a promoted glycosylation reaction.
Protocol: Glycosylation using a Glycosyl Fluoride Donor
This protocol describes a general procedure for the glycosylation of a primary alcohol with a glycosyl fluoride donor, promoted by a Lewis acid system that can include silyl fluorides.
Materials:
-
Glycosyl fluoride donor (1.0 eq)
-
Glycosyl acceptor (primary alcohol) (1.2 eq)
-
Triphenylsilyl fluoride (as part of the promoter system or co-promoter)
-
Lewis Acid (e.g., BF₃·OEt₂, TMSOTf) (catalytic to stoichiometric amounts)
-
Activated molecular sieves (4 Å)
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
Nitrogen or Argon atmosphere
Experimental Protocol:
-
To a flame-dried flask containing activated molecular sieves under an inert atmosphere, add the glycosyl fluoride donor and the glycosyl acceptor.
-
Dissolve the solids in anhydrous DCM or MeCN.
-
Cool the mixture to the appropriate temperature (typically between -78 °C and 0 °C).
-
Add the Lewis acid promoter and triphenylsilyl fluoride.
-
Stir the reaction at the same temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction with triethylamine or a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of Celite, washing with DCM.
-
Wash the combined organic filtrate with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting glycoside by flash column chromatography.
Safety and Handling
Triphenylsilyl fluoride should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, consult the Safety Data Sheet (SDS).[1]
Conclusion
Triphenylsilyl fluoride is a valuable reagent in the modern synthetic chemist's arsenal for pharmaceutical development. Its utility in deoxyfluorination and glycosylation reactions, backed by the protocols provided, demonstrates its potential for the controlled and selective synthesis of complex molecular architectures. As with any reactive chemical, a thorough understanding of its properties and adherence to safety protocols are paramount for its successful and safe implementation in the laboratory.
References
Technical Guide: Fluorotriphenylsilane for the Robust Derivatization of Alcohols and Phenols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Derivatization in Modern Analysis
In the landscape of analytical chemistry, particularly in chromatographic methods like Gas Chromatography (GC), the intrinsic properties of an analyte dictate its suitability for analysis. Compounds containing polar hydroxyl (-OH) functional groups, such as alcohols and phenols, often exhibit poor chromatographic behavior due to their low volatility and high polarity. These characteristics can lead to broad, tailing peaks and poor resolution. Derivatization is a chemical modification technique that transforms a compound into a new, more analytically amenable product.[1] By converting the polar -OH group into a less polar, more volatile, and more thermally stable silyl ether, we can significantly enhance chromatographic performance and detection sensitivity.[2]
While numerous silylating agents exist, Fluorotriphenylsilane (Ph₃SiF or TPS-F) offers a compelling combination of reactivity and stability. The resulting triphenylsilyl (TPS) ethers exhibit markedly greater stability towards acid hydrolysis compared to their trimethylsilyl (TMS) counterparts, a crucial advantage during sample workup and analysis.[3] This guide provides a comprehensive overview of the mechanism, protocols, and analytical considerations for using this compound as a premier derivatizing agent for alcohols and phenols.
Core Principles and Reaction Mechanism
The derivatization of an alcohol or phenol with this compound is a nucleophilic substitution reaction at the silicon atom. The oxygen of the hydroxyl group acts as the nucleophile, attacking the electrophilic silicon atom and displacing the fluoride ion. The reaction is significantly accelerated by the presence of a base, such as imidazole or pyridine, which deprotonates the hydroxyl group to form a more potent alkoxide or phenoxide nucleophile.[4]
The general mechanism proceeds as follows:
-
Activation: A base abstracts the acidic proton from the alcohol or phenol, generating a highly nucleophilic alkoxide/phenoxide anion.
-
Nucleophilic Attack: The alkoxide/phenoxide attacks the silicon center of the this compound.
-
Displacement: The silicon-fluorine bond cleaves, and the fluoride ion is displaced, forming the stable triphenylsilyl ether and a fluoride salt of the base.
References
- 1. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario [mdpi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Application Notes & Protocols: Silylation of Steroids with Fluorotriphenylsilane for Enhanced Analytical Stability
Abstract: This document provides a comprehensive guide to the silylation of steroidal hydroxyl groups using Fluorotriphenylsilane (Ph₃SiF). While less conventional than trimethylsilylation, the introduction of the triphenylsilyl (TPS) group offers significant advantages, primarily the enhanced stability of the resulting silyl ether. This protocol is designed for researchers in analytical chemistry, drug development, and steroidomics who require robust derivatives for techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the analytical implications of this derivatization strategy.
Introduction: The Rationale for Triphenylsilylation
The derivatization of steroids is a critical step in their analysis by GC-MS. The primary goals are to increase volatility, improve thermal stability, and enhance chromatographic resolution.[1] The most common approach is the formation of trimethylsilyl (TMS) ethers using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2] While effective, TMS ethers can be labile, particularly under acidic conditions or in the presence of trace moisture, potentially leading to analytical variability.
The use of a triphenylsilyl protecting group offers a compelling alternative. Triphenylsilyl ethers exhibit significantly greater stability towards acidic hydrolysis compared to their TMS counterparts. This increased robustness can be attributed to the steric bulk of the three phenyl groups surrounding the silicon atom, which hinders the approach of nucleophiles and protons to the Si-O bond. This enhanced stability ensures the integrity of the derivatized steroid throughout sample preparation, chromatographic separation, and ionization in the mass spectrometer.
This compound is a suitable reagent for this purpose. Although the silicon-fluorine bond is strong, it can be effectively activated for nucleophilic attack by the steroidal hydroxyl group under appropriate catalytic conditions. The resulting triphenylsilylated steroid is well-suited for GC-MS analysis, offering the potential for unique fragmentation patterns that can aid in structural elucidation.
Reaction Mechanism and Stereochemical Considerations
The silylation of a steroid hydroxyl group with this compound proceeds via a nucleophilic substitution reaction at the silicon center. The reaction is typically catalyzed by a base or a Lewis acid.
Base-Catalyzed Mechanism
In the presence of a base, such as imidazole, the hydroxyl group of the steroid is deprotonated to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic silicon atom of the this compound, displacing the fluoride ion as the leaving group.
Caption: Figure 1. Base-catalyzed silylation mechanism.
Lewis Acid-Catalyzed Mechanism
Given that fluoride is a relatively poor leaving group compared to chloride, a Lewis acid catalyst may be employed to enhance the electrophilicity of the silicon atom. The Lewis acid coordinates to the fluorine atom, polarizing the Si-F bond and making the silicon more susceptible to nucleophilic attack by the steroid's hydroxyl group.
Caption: Figure 2. Lewis acid-catalyzed silylation.
Steric Hindrance in Steroids
Steroids often possess multiple hydroxyl groups with varying degrees of steric hindrance (e.g., primary, secondary, axial, equatorial). The bulky nature of the triphenylsilyl group will lead to preferential silylation of the most sterically accessible hydroxyl groups. For instance, a primary hydroxyl group will react more readily than a sterically hindered tertiary hydroxyl group. This selectivity can be exploited to achieve partial silylation if desired, by controlling reaction time and temperature.
Experimental Protocol
This protocol provides a general framework for the silylation of a steroid with this compound. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific steroids.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Steroid of Interest | ≥98% | Various | Must be dry. |
| This compound | ≥97% | TCI, Sigma-Aldrich, etc. | Handle in a fume hood. |
| Imidazole | ≥99% | Various | Recrystallize if necessary. |
| Anhydrous Dichloromethane (DCM) | DriSolv® or equivalent | Various | Use a freshly opened bottle or dry over molecular sieves. |
| Anhydrous Pyridine | ≥99.8% | Various | Use as a solvent and acid scavenger. |
| Saturated Sodium Bicarbonate Solution | ACS Grade | Various | For aqueous work-up. |
| Anhydrous Sodium Sulfate | ACS Grade | Various | For drying organic phase. |
| HPLC-grade Solvents (Hexane, Ethyl Acetate) | HPLC Grade | Various | For purification. |
| Glassware | - | - | Must be oven-dried before use. |
Step-by-Step Procedure
Caption: Figure 3. Experimental workflow for steroid silylation.
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the steroid (e.g., 10 mg, 1.0 eq.) in a minimal amount of anhydrous solvent. A mixture of dichloromethane (DCM) and pyridine (e.g., 4:1 v/v, 1 mL total) is a good starting point, as pyridine can act as both a solvent and an acid scavenger.
-
Addition of Reagents: To the stirred solution, add imidazole (1.5 eq.). Allow it to dissolve completely. Then, add this compound (1.2 eq. per hydroxyl group to be silylated) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting steroid. If the reaction is sluggish, gentle heating (e.g., to 40°C) can be applied. Reactions can take from a few hours to overnight depending on the steric hindrance of the hydroxyl group.
-
Work-up: Once the reaction is complete (or has reached the desired conversion), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 5 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for eluting the silylated steroid. The increased lipophilicity of the triphenylsilyl ether will result in a significantly higher Rf value compared to the parent steroid.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
The primary application of this derivatization is for GC-MS analysis. The triphenylsilylated steroid will be more volatile and thermally stable than the underivatized parent compound.
-
GC Conditions (Suggested Starting Point):
-
Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is recommended.
-
Injector Temperature: 280-300°C.
-
Oven Program: Start at a temperature appropriate for the solvent, then ramp up to a final temperature of around 300-320°C. A typical ramp rate is 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Expected Fragmentation: The mass spectrum of a triphenylsilyl ether is expected to show characteristic fragments. Look for:
-
A molecular ion (M⁺), which may be of low abundance.
-
Loss of a phenyl group (M-77)⁺.
-
The triphenylsilyl cation [Ph₃Si]⁺ at m/z 259.
-
Other fragments arising from the steroid backbone.
-
-
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature, extending the reaction time, or adding a catalytic amount of a stronger, non-nucleophilic base. For particularly hindered hydroxyl groups, a Lewis acid catalyst might be necessary, but this will require careful optimization to avoid side reactions.
-
Multiple Products: The formation of multiple products may indicate partial silylation of a multi-hydroxylated steroid. This can be controlled by adjusting the stoichiometry of the this compound and the reaction time.
-
Hydrolysis of the Product: Although triphenylsilyl ethers are relatively stable, it is still important to use anhydrous solvents and reagents and to perform the work-up promptly to avoid hydrolysis.
Conclusion
The silylation of steroids with this compound provides a robust derivative with enhanced stability, which is advantageous for rigorous analytical procedures like GC-MS. While the reaction may require more forcing conditions compared to the formation of TMS ethers due to the steric bulk of the triphenylsilyl group and the nature of the Si-F bond, the resulting stability of the derivative can justify the synthetic effort. This protocol provides a solid foundation for researchers to develop and optimize this derivatization for their specific steroid of interest, ultimately leading to more reliable and reproducible analytical data.
References
Application Notes & Protocols: Fluorotriphenylsilane in Polymer Chemistry and Material Science
A Guide for Researchers and Scientists on the Application of Fluorotriphenylsilane as a Controlled Fluoride Source for Anionic Polymerization
Overview: The Role of Fluoride in Precision Polymer Synthesis
Silicon-containing polymers, particularly polysiloxanes (commonly known as silicones), occupy a unique space in materials science.[1][2] Their inorganic siloxane backbone (–Si–O–) imparts exceptional properties such as high thermal stability, low glass transition temperature, excellent gas permeability, and biocompatibility.[1] These characteristics make them indispensable in fields ranging from medical devices and microelectronics to advanced coatings and elastomers.[3]
The synthesis of well-defined polysiloxanes with precise control over molecular weight, low dispersity (Đ), and specific end-group functionality is paramount for high-performance applications. Anionic Ring-Opening Polymerization (AROP) of cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (D3), is a powerful technique for achieving this level of control.[3][4] AROP relies on a nucleophilic initiator to open the strained cyclic monomer and begin chain propagation.
While traditional initiators like organolithium compounds are effective, they can be highly reactive and sensitive to impurities.[5] An alternative and increasingly important strategy involves the use of fluoride ions (F⁻) as a potent nucleophile for initiating the polymerization of cyclosiloxanes.[6] Fluoride offers a unique mechanism for controlled polymerization due to its high affinity for silicon.[6] However, common fluoride sources like tetralkylammonium salts can be hygroscopic and difficult to handle.
This guide focuses on This compound (Ph₃SiF) , a stable, crystalline solid that serves as an effective precursor for the controlled generation of fluoride ions.[7][8] We will explore the underlying mechanism, its applications in synthesizing advanced silicone-based materials, and provide detailed protocols for its use in the laboratory.
The Mechanism: this compound as a Bifunctional Initiator System
The utility of this compound in AROP stems from its ability to act as a "protected" source of the fluoride initiator. The Si-F bond, while strong, can be activated under specific conditions to initiate polymerization. This process is not merely the release of a fluoride ion; it establishes a dynamic equilibrium that is key to controlling the polymerization process.
Generation of the Active Species and Initiation
The initiation process is typically facilitated by a nucleophilic activator or specific solvent conditions that can polarize or cleave the Si-F bond. The fluoride ion, once liberated, acts as a potent nucleophile, attacking one of the silicon atoms in the strained D₃ ring. This ring-opening event forms a linear silanolate active center, which is the propagating species.
Propagation
The newly formed silanolate anion propagates by sequentially attacking other D₃ monomers, extending the polysiloxane chain. A crucial aspect of this system is the presence of the triphenylsilyl (Ph₃Si⁺) counter-ion or related species in the reaction medium. This bulky, electrophilic group can reversibly cap the growing polymer chain end, creating a dormant species. This dynamic equilibrium between active (silanolate) and dormant (silyl-capped) states helps to reduce side reactions, such as "backbiting," which can broaden the molecular weight distribution.
Termination and In-Situ End-Capping
Termination can be achieved by introducing a quenching agent (e.g., chlorotrimethylsilane or water). A unique advantage of the Ph₃SiF system is the potential for in-situ end-capping. The triphenylsilyl group from the initiator itself can cap the polymer chain end, yielding a well-defined α-fluoro, ω-triphenylsilyl-terminated polydimethylsiloxane. This provides a direct route to polymers with specific, functional end-groups that can influence the final material's properties or be used for subsequent reactions, such as block copolymer synthesis.
Figure 1: Mechanism of this compound initiated AROP.
Applications in Polymer and Material Science
The controlled nature of Ph₃SiF-initiated polymerization opens pathways to a variety of advanced materials.
High-Performance Silicones
The primary application is the synthesis of linear polydimethylsiloxane (PDMS) with precisely controlled molecular weights and narrow molecular weight distributions (Đ < 1.2). The bulky triphenylsilyl end-groups can enhance the thermal stability and modify the rheological properties of the resulting silicone fluid or elastomer.
Surface Modification and Adhesion Promotion
The triphenylsilyl moiety can improve the compatibility of the silicone polymer with aromatic-rich organic polymers or surfaces. When incorporated into coatings, these silicones can provide surfaces with low surface energy, leading to hydrophobicity and oleophobicity.[9]
Advanced Dental and Biomedical Materials
Fluoride-releasing materials are highly desirable in dentistry for their ability to prevent dental caries by promoting remineralization of tooth enamel.[10][11][12][13] While not a conventional application, Ph₃SiF could be explored as a functional additive in experimental dental composites.[14][15] Its slow, controlled release of fluoride upon interaction with oral fluids could provide a long-term therapeutic effect. Furthermore, the silicon-containing backbone is a hallmark of many biocompatible materials.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 379-50-0 | [8][16] |
| Molecular Formula | C₁₈H₁₅FSi | [7][8] |
| Molecular Weight | 278.40 g/mol | [7][8] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 61.0 to 66.0 °C |
| Purity | Typically >97% | |
Experimental Protocols
This section provides a detailed methodology for the synthesis of a triphenylsilyl-terminated polydimethylsiloxane polymer using this compound.
Protocol 1: Synthesis of ω-Triphenylsilyl-PDMS via AROP of Hexamethylcyclotrisiloxane (D₃)
Objective: To synthesize a linear polydimethylsiloxane with a target molecular weight and a triphenylsilyl end-group using Ph₃SiF as a fluoride source initiator.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Anionic polymerizations are highly sensitive to atmospheric moisture and oxygen, which can terminate the growing polymer chains. A nitrogen or argon atmosphere is critical for achieving a controlled ("living") polymerization.[3]
-
Monomer Purification: D₃ is purified by sublimation to remove any residual water or linear siloxanes, which can act as chain transfer agents and broaden the molecular weight distribution.
-
Anhydrous Solvent: THF must be rigorously dried. Water will protonate the propagating silanolate anion, prematurely terminating the polymerization.
-
Temperature Control: The reaction is initiated at room temperature. AROP of D₃ is often exothermic, and maintaining a consistent temperature is important for controlled propagation.
Materials and Reagents:
| Reagent | Grade | Supplier | Notes |
|---|---|---|---|
| Hexamethylcyclotrisiloxane (D₃) | >98% | Major Chemical Supplier | Must be purified by sublimation. |
| This compound (Ph₃SiF) | >97% | Major Chemical Supplier | Used as received, stored in a desiccator. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Major Chemical Supplier | Stored over molecular sieves. |
| Chlorotrimethylsilane | >99% | Major Chemical Supplier | For termination. |
| Methanol | ACS Grade | Major Chemical Supplier | For precipitation. |
| Hexanes | ACS Grade | Major Chemical Supplier | For precipitation. |
Step-by-Step Methodology:
-
Monomer Purification: Place 10 g of D₃ in a sublimation apparatus. Heat gently under vacuum (e.g., 50-60 °C) to sublime the D₃ onto a cold finger. Collect the purified crystals in a dry, nitrogen-filled glovebox.
-
Reactor Setup: Assemble a 100 mL Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with dry nitrogen three times.
-
Reagent Preparation:
-
In the glovebox, weigh the purified D₃ (e.g., 2.22 g, 10 mmol for a target 5,000 g/mol polymer) into the Schlenk flask.
-
Weigh this compound initiator (e.g., 111.4 mg, 0.4 mmol, for a [M]/[I] ratio of 25) into a separate vial.
-
-
Reaction Initiation:
-
Add 40 mL of anhydrous THF to the Schlenk flask containing D₃ via a dry syringe. Stir until the monomer is fully dissolved.
-
Add the pre-weighed this compound to the stirring monomer solution at room temperature.
-
-
Polymerization:
-
Allow the reaction to proceed at room temperature. Monitor the reaction progress by periodically taking aliquots (under N₂) and analyzing them by ¹H NMR (disappearance of D₃ peak at ~0.1 ppm) or by observing the increase in viscosity of the solution. The reaction is typically complete within 2-4 hours.
-
-
Termination:
-
Once the desired conversion is reached (e.g., >95%), terminate the polymerization by adding a slight excess of chlorotrimethylsilane (e.g., 0.2 mL) via syringe. Let it stir for 30 minutes.
-
-
Polymer Isolation:
-
Pour the reaction mixture into a beaker containing 200 mL of rapidly stirring methanol. The polymer will precipitate as a white, viscous oil or solid.
-
Decant the methanol/THF solvent.
-
Re-dissolve the polymer in a minimal amount of hexanes (~10 mL) and re-precipitate into methanol to remove any remaining monomer or low molecular weight oligomers.
-
Isolate the final polymer and dry it under vacuum at 60 °C to a constant weight.
-
Characterization and Expected Results:
-
¹H NMR: Confirm the presence of the dimethylsiloxane repeating units (~0.08 ppm) and the phenyl protons from the triphenylsilyl end-group (7.2-7.6 ppm).
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn) and dispersity (Đ). A successful polymerization should yield a Đ value below 1.2.
-
Troubleshooting:
-
Broad Dispersity (Đ > 1.5): Likely due to impurities (water) in the monomer or solvent. Ensure rigorous purification and drying procedures.
-
Low Conversion: Initiator may not have been fully activated. A small amount of a co-activator or a more polar solvent might be required.
-
No Polymerization: Check for gross contamination or inactive initiator.
-
Figure 2: Step-by-step experimental workflow diagram.
Conclusion and Future Outlook
This compound presents itself as a valuable tool in the synthesis of advanced silicon-containing polymers. Its primary advantage lies in its ability to serve as a stable, solid precursor for fluoride-initiated Anionic Ring-Opening Polymerization, enabling the creation of well-defined polysiloxanes with unique triphenylsilyl end-groups. This method offers a high degree of control over polymer architecture, which is crucial for tailoring material properties for specific, high-performance applications.
Future research could focus on leveraging the triphenylsilyl-terminated polymers as macroinitiators for the synthesis of novel block copolymers (e.g., silicone-styrene or silicone-acrylate copolymers). Furthermore, a systematic investigation into the incorporation and controlled fluoride release of Ph₃SiF within dental and biomedical composites could open new avenues for functional, therapeutic materials. The principles outlined in this guide provide a robust foundation for researchers to explore the full potential of this compound in cutting-edge polymer and materials science.
References
- 1. Silicones / Si-based Polymers | Frey Research Group [ak-frey.chemie.uni-mainz.de]
- 2. Silicon-Containing Polymers: The Science and Technology of Their Synthesis ... - Google Könyvek [books.google.hu]
- 3. mdpi.com [mdpi.com]
- 4. cdm21054.contentdm.oclc.org [cdm21054.contentdm.oclc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. This compound [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. The role of fluoride in the preventive management of dentin hypersensitivity and root caries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of fluoride in the preventive management of dentin hypersensitivity and root caries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Fluoride on Caries Prevention - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Role of Fluoride in Dentistry: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Composite Materials Used for Dental Fillings [mdpi.com]
- 15. Dental Composite Biomaterials [cda-adc.ca]
- 16. achemtek.com [achemtek.com]
Application Notes and Protocols: Fluorotriphenylsilane as a Versatile Lewis Acid Catalyst in Modern Organic Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Catalytic Potential of Fluorotriphenylsilane
This compound (Ph₃SiF) is emerging as a uniquely versatile and effective reagent in organic synthesis. While traditionally viewed as a stable organosilicon compound, its utility extends far beyond that of a simple synthetic intermediate. The potent combination of the Lewis acidic silicon center and the highly electronegative fluorine atom endows Ph₃SiF with catalytic capabilities that are particularly valuable for intricate molecular constructions.
The foundational principle of its catalytic activity lies in the exceptional thermodynamic stability of the silicon-fluorine bond. This high bond energy serves as a powerful driving force for reactions where Ph₃SiF can act as a fluoride acceptor or, more commonly, as a mild Lewis acid to activate a variety of functional groups. Its activation of carbonyls and other electrophiles facilitates a range of carbon-carbon bond-forming reactions, including Mukaiyama-type aldol reactions and Michael additions. Furthermore, in the realm of palladium-catalyzed cross-coupling, the presence of the Si-F bond in fluorosilane substrates has been shown to accelerate the critical transmetalation step.[1]
This guide provides an in-depth exploration of the catalytic applications of this compound, moving beyond simple procedural lists to explain the underlying mechanistic principles. We will furnish detailed, field-proven protocols and troubleshooting insights to empower researchers to confidently integrate this powerful catalyst into their synthetic workflows.
Physicochemical Properties, Handling, and Safety
Proper handling and storage are paramount for ensuring the reactivity and safety of this compound.
| Property | Value | Reference |
| CAS Number | 379-50-0 | [2][3] |
| Molecular Formula | C₁₈H₁₅FSi | [4][5] |
| Molecular Weight | 278.40 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 62-64 °C | [2] |
| Purity | Typically >97.0% | [6] |
| Storage | Store under an inert atmosphere at 2-8°C |
Safety and Handling:
-
This compound is corrosive and can cause severe skin burns and eye damage.[6]
-
Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Avoid breathing dust. In case of inhalation, move the individual to fresh air and seek immediate medical attention.[6]
-
Due to its sensitivity to moisture, which can lead to hydrolysis, it is crucial to handle it under anhydrous conditions using dry solvents and an inert atmosphere (e.g., Nitrogen or Argon).
Core Catalytic Principle: Lewis Acidity and Electrophile Activation
The primary catalytic role of this compound stems from its function as a Lewis acid. The electron-deficient silicon atom can coordinate to Lewis basic sites, most notably the oxygen atom of a carbonyl group (aldehydes, ketones, esters). This coordination polarizes the C=O bond, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. This activation is the cornerstone of its utility in a variety of synthetic transformations. In many reactions, this activation is the key step that initiates the catalytic cycle.
Caption: General mechanism of electrophile activation by this compound.
Application I: Catalysis of Mukaiyama-Type Aldol Reactions
The Mukaiyama aldol reaction is a powerful method for carbon-carbon bond formation, involving the addition of a silyl enol ether to a carbonyl compound.[7] The reaction requires a Lewis acid catalyst to activate the carbonyl component. This compound serves as an efficient catalyst for this transformation.
Scientific Rationale: The causality behind using Ph₃SiF lies in its ability to activate the aldehyde or ketone without being overly aggressive, which can prevent side reactions often observed with stronger Lewis acids like TiCl₄ or TMSOTf.[7][8] Ph₃SiF coordinates to the carbonyl oxygen, lowering the LUMO of the electrophile and facilitating the attack by the relatively soft nucleophile, the silyl enol ether. The subsequent transfer of the silyl group from the enol ether to the newly formed alkoxide and release of the product regenerates the catalyst for the next cycle.
Experimental Protocol: Catalytic Aldol Addition to Benzaldehyde
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (13.9 mg, 0.05 mmol, 10 mol%).
-
Solvent and Reactants: Add anhydrous Dichloromethane (CH₂Cl₂) (2.0 mL). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Aldehyde Addition: Add freshly distilled Benzaldehyde (53.1 mg, 0.5 mmol, 1.0 equiv) to the solution.
-
Nucleophile Addition: Slowly add the silyl enol ether of acetophenone, (1-phenylvinyloxy)trimethylsilane (105.8 mg, 0.55 mmol, 1.1 equiv), dropwise over 5 minutes.
-
Reaction: Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (5 mL).
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, extract with CH₂Cl₂ (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired β-hydroxy ketone.
Caption: Catalytic cycle for the Mukaiyama-Aldol reaction using Ph₃SiF.
Application II: Catalysis of Michael Additions
The Michael addition, or conjugate addition, is another cornerstone of C-C bond formation. This compound can effectively catalyze the addition of silyl ketene acetals or other soft nucleophiles to α,β-unsaturated carbonyl compounds.
Scientific Rationale: The catalytic principle is analogous to the aldol reaction. Ph₃SiF coordinates to the carbonyl oxygen of the α,β-unsaturated system. This activation enhances the electrophilicity at the β-carbon, promoting the conjugate addition of the nucleophile. This method provides a mild alternative to traditional base-catalyzed Michael additions, which can sometimes lead to polymerization or other side reactions.[9]
Experimental Protocol: Catalytic Michael Addition to Methyl Vinyl Ketone
-
Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (27.8 mg, 0.1 mmol, 10 mol%) in anhydrous Toluene (4.0 mL).
-
Reactant Addition: Cool the solution to 0 °C. Add Methyl vinyl ketone (70.1 mg, 1.0 mmol, 1.0 equiv).
-
Nucleophile Addition: Add the silyl ketene acetal derived from methyl isobutyrate, (1-methoxy-2-methylprop-1-enyloxy)trimethylsilane (209.2 mg, 1.2 mmol, 1.2 equiv), dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 6-8 hours, monitoring by TLC.
-
Quenching and Workup: Quench the reaction with 1 M HCl (2 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the residue via flash column chromatography to afford the 1,5-dicarbonyl adduct.
Application III: Promotion of Glycosylation Reactions
Stereoselective glycosylation is critical for the synthesis of oligosaccharides and glycoconjugates. While not always the sole catalyst, Ph₃SiF can be a powerful promoter or co-catalyst in these reactions, particularly in boron-catalyzed glycosylations using glycosyl fluoride donors and silyl ether acceptors.[10]
Scientific Rationale: In these systems, a primary Lewis acid (e.g., BF₃·OEt₂) activates the glycosyl fluoride donor.[10] Ph₃SiF can play a dual role. First, it can act as a fluoride scavenger, helping to generate a more electrophilic glycosyl cation intermediate. Second, as a mild Lewis acid, it can activate the silyl ether acceptor, enhancing the nucleophilicity of the oxygen atom that will form the glycosidic bond. This cooperative activation leads to efficient and often highly stereoselective glycosidic bond formation.[10][11]
Experimental Protocol: Ph₃SiF-Promoted Glycosylation
-
Preparation: Add activated 4 Å molecular sieves (200 mg) to a flame-dried flask under argon.
-
Reactants: Add the glycosyl acceptor (a silyl-protected alcohol, 0.2 mmol, 1.0 equiv) and the glycosyl fluoride donor (0.3 mmol, 1.5 equiv) followed by anhydrous CH₂Cl₂ (2.0 mL).
-
Catalyst Addition: Cool the mixture to -40 °C. Add this compound (11.1 mg, 0.04 mmol, 20 mol%).
-
Initiation: Add the primary Lewis acid catalyst, such as Boron trifluoride diethyl etherate (BF₃·OEt₂) (5.7 mg, 0.04 mmol, 20 mol%), dropwise.
-
Reaction: Stir the reaction at -40 °C for 4 hours or until TLC analysis indicates consumption of the starting material.
-
Quenching and Workup: Quench the reaction by adding triethylamine (0.1 mL). Filter the mixture through a pad of Celite, washing with CH₂Cl₂. Concentrate the filtrate.
-
Purification: Purify the crude disaccharide product by flash chromatography on silica gel.
Role in Hiyama-Type Cross-Coupling Reactions
The Hiyama cross-coupling reaction is a palladium-catalyzed C-C bond formation between an organosilane and an organic halide.[12] A key requirement for this reaction is the activation of the Si-C bond, typically achieved with a fluoride source like TBAF.[1][12]
Scientific Rationale: Organofluorosilanes, such as Aryl-SiPh₂F (a derivative of Ph₃SiF), are highly effective coupling partners. The introduction of a fluorine atom directly onto the silicon accelerates the cross-coupling process.[1] This is because the electron-withdrawing fluorine atom increases the Lewis acidity of the silicon, making it more susceptible to coordination by an external fluoride activator. This facilitates the formation of a hypervalent pentacoordinate silicate intermediate, which is the active species in the crucial transmetalation step of the palladium catalytic cycle.[1][12]
Experimental Protocol: Hiyama Coupling with an Arylfluorosilane
-
Catalyst Precursor: In a Schlenk tube, combine Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 8.2 mg, 0.02 mmol, 4 mol%).
-
Reactants: Add the aryl bromide (0.5 mmol, 1.0 equiv) and the arylfluorosilane coupling partner (e.g., (4-methoxyphenyl)difluorophenylsilane, 0.6 mmol, 1.2 equiv).
-
Solvent and Activator: Add anhydrous THF (3.0 mL) followed by a 1.0 M solution of TBAF in THF (0.75 mL, 0.75 mmol, 1.5 equiv).
-
Reaction: Seal the tube and heat the mixture at 80 °C for 12-16 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting biaryl product by flash column chromatography.
Caption: Role of a fluorosilane in the Hiyama cross-coupling cycle.
References
- 1. Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 3. Benzene, 1,1',1''-(fluorosilylidyne)tris- | C18H15FSi | CID 67837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound | 379-50-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dakenchem.com [dakenchem.com]
- 9. A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development, Scope, and Catalyst Selection in Boron-Catalyzed Iterative Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A “Traceless” Directing Group Enables Catalytic SN2 Glycosylation toward 1,2-cis-Glycopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hiyama Coupling [organic-chemistry.org]
Fluorotriphenylsilane: A Novel Precursor for Controllable Fluoride-Releasing Biomaterials
An Application Guide for Researchers
Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the utilization of Fluorotriphenylsilane (Ph₃SiF) in the formulation of advanced fluoride-releasing materials. We move beyond conventional glass-ionomer systems to explore a chemistry centered on the controlled hydrolysis of a covalent silicon-fluoride (Si-F) bond. This approach offers the potential for creating materials with sustained, long-term fluoride release kinetics, modulated by the hydrophobic and sterically hindered environment of the triphenylsilyl moiety. This guide details the foundational chemical principles, synthesis of the core compound, strategies for incorporation into polymer matrices, and detailed protocols for material preparation and fluoride release quantification.
Section 1: Foundational Principles of this compound Chemistry
The development of a novel fluoride-releasing material begins with a thorough understanding of the core molecule's synthesis, stability, and release mechanism. This compound is not merely a physical additive but a chemically integrated component designed to act as a covalent reservoir for fluoride ions.
The Silicon-Fluoride (Si-F) Bond: A Stable Fluoride Reservoir
The efficacy of this compound as a fluoride source is rooted in the unique nature of the Si-F bond. It is one of the strongest single bonds in chemistry, which ensures that the fluoride is not prematurely leached from the material. Fluoride release is not a simple dissolution process, as seen in some conventional materials, but rather a chemically controlled reaction.[1] This high bond energy implies that the release requires a specific chemical trigger, in this case, hydrolysis.
Mechanism of Fluoride Release: Controlled Hydrolysis
The central mechanism for fluoride release from a Ph₃SiF-functionalized material is the hydrolysis of the Si-F bond to form a silanol (Si-OH) and release a fluoride ion (F⁻) in the presence of water.
Theoretical studies on the hydrolysis of fluorosilanes show that while the reaction can be thermodynamically unfavorable in the gas phase, the activation energy is significantly lowered in an aqueous medium.[2][3] The presence of water molecules, particularly in a biological environment like the oral cavity, facilitates this reaction, allowing for a slow, sustained release of fluoride. The reaction proceeds as follows:
Ph₃SiF + H₂O ⇌ Ph₃SiOH + H⁺ + F⁻
The bulky and hydrophobic nature of the three phenyl (Ph) groups surrounding the silicon atom provides steric hindrance and creates a non-polar microenvironment. This is a critical design feature; it protects the Si-F bond from rapid, bulk hydrolysis, thereby enabling a more controlled and prolonged release profile compared to less hindered fluorosilanes.
Caption: Hydrolysis mechanism of this compound for fluoride release.
Section 2: Strategies for Material Integration
To be effective, this compound must be stably incorporated into a host material, typically a polymer-based composite common in dental and biomedical applications.[4] Two primary strategies are proposed here.
Strategy 1: Pendant Group in a Polymer Network
This approach involves chemically bonding the triphenylsilyl moiety to the polymer backbone, leaving the Si-F group available for hydrolysis. This requires a custom-synthesized monomer, for example, (4-methacryloxyphenyl)diphenylfluorosilane, which contains a polymerizable methacrylate group. This monomer can then be co-polymerized with standard dental resin monomers like Bis-GMA or TEGDMA.
Rationale: Covalently bonding the molecule ensures it is a permanent part of the material, preventing leach-out of the silane itself and ensuring the fluoride release site is fixed within the matrix. This provides superior long-term stability and biocompatibility.
Strategy 2: Functionalization of Filler Particles
In this method, inorganic filler particles (e.g., silica, zirconia) are surface-treated with a derivative of this compound. This is analogous to the use of silane coupling agents like Phenyltrimethoxysilane in dental composites.[5] A bifunctional silane, such as (3-trimethoxysilylpropyl)diphenylfluorosilane, could be synthesized. The trimethoxysilyl group would hydrolyze and condense to form stable siloxane (Si-O-Si) bonds with the hydroxyl groups on the filler surface, while the Ph₂SiF group would face outwards into the resin matrix.
Rationale: This strategy concentrates the fluoride-releasing capacity at the interface between the filler and the polymer matrix, a region often prone to microleakage and secondary caries in dental applications.[6]
Caption: Workflow for integrating Ph₃SiF into a polymer composite.
Section 3: Experimental Protocols
The following protocols provide a framework for the synthesis, material preparation, and evaluation. Researchers should adapt these based on available laboratory equipment and specific material requirements.
Protocol A: Synthesis of this compound (Ph₃SiF)
This protocol is based on the efficient halogen exchange reaction from the more common Triphenylchlorosilane (Ph₃SiCl).[7]
Materials:
-
Triphenylchlorosilane (Ph₃SiCl)
-
Potassium hydrogen fluoride (KHF₂) or similar fluorinating agent
-
Anhydrous solvent (e.g., acetonitrile)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon gas)
Procedure:
-
Setup: Assemble a dry, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.
-
Reagents: In the flask, dissolve Triphenylchlorosilane (1.0 eq) in anhydrous acetonitrile.
-
Fluorination: Add Potassium hydrogen fluoride (KHF₂) (approx. 1.5-2.0 eq) to the stirring solution. The use of a slight excess ensures complete conversion.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the potassium chloride (KCl) byproduct and any excess KHF₂.
-
Purification: Remove the solvent from the filtrate under reduced pressure (rotary evaporation). The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) or by sublimation to yield pure, crystalline this compound.
-
Validation: Confirm the identity and purity of the product using ¹H NMR, ¹⁹F NMR, ²⁹Si NMR spectroscopy, and melting point analysis.
Protocol B: Preparation of a Fluoride-Releasing Composite (via Strategy 2)
This protocol describes the incorporation of Ph₃SiF-functionalized silica fillers into a light-curable dental resin.
Materials:
-
Ph₃SiF-functionalized silica fillers (prepared as per Strategy 2)
-
Resin Matrix: Bisphenol A-glycidyl methacrylate (Bis-GMA) and Triethylene glycol dimethacrylate (TEGDMA) (e.g., 70:30 wt/wt)
-
Photoinitiator system: Camphorquinone (CQ, 0.5 wt%) and an amine co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate, EDAB, 1.0 wt%)
-
Mixing spatula, mixing pad, and Teflon molds (e.g., 5 mm diameter, 2 mm thickness)
-
Dental curing light (wavelength ~470 nm)
Procedure:
-
Resin Preparation: In a light-proof container, combine the Bis-GMA, TEGDMA, CQ, and EDAB. Mix thoroughly until a homogenous, viscous liquid is formed.
-
Composite Formulation: Gradually add the Ph₃SiF-functionalized silica fillers to the prepared resin matrix. A typical filler loading for dental composites is 60-75% by weight.
-
Mixing: Spatulate the filler and resin together until a uniform, paste-like consistency is achieved, ensuring no air bubbles are trapped.
-
Molding: Place the composite paste into the Teflon molds, slightly overfilling. Press a clear matrix strip on top to extrude excess material and create a smooth, flat surface.
-
Curing: Expose the top and bottom surfaces of the sample to the dental curing light for 40 seconds each to ensure complete polymerization.
-
Finishing: After curing, remove the sample from the mold. Polish the surfaces with progressively finer grit polishing discs to achieve a standardized surface finish.
Protocol C: Quantification of Fluoride Release
This protocol uses an ion-selective electrode (ISE) to measure cumulative fluoride release over time.[8]
Materials:
-
Cured composite samples (from Protocol B)
-
Polyethylene vials
-
Deionized (DI) water or a buffered solution (e.g., artificial saliva)
-
Fluoride ion-selective electrode (ISE) and reference electrode
-
Ion meter
-
Total Ionic Strength Adjustment Buffer (TISAB)
-
Fluoride standard solutions for calibration
Procedure:
-
Sample Immersion: Place each cured composite disc into a labeled polyethylene vial containing a known volume of DI water (e.g., 10 mL).
-
Incubation: Store the vials in an incubator at 37°C.
-
Calibration: Prepare a series of fluoride standards and create a calibration curve for the ISE according to the manufacturer's instructions.
-
Measurement Schedule: At predetermined time points (e.g., 1, 3, 6, 24 hours, then daily for a week, then weekly), remove the composite disc from the vial.
-
Sample Analysis: Transfer an aliquot of the storage solution from the vial and mix it with TISAB (typically at a 1:1 ratio). Measure the fluoride concentration using the calibrated ISE.
-
Solution Refresh: After each measurement, place the composite disc back into its vial with a fresh aliquot of DI water to measure the release for the next time interval.
-
Data Calculation: Calculate the cumulative fluoride release in micrograms per square centimeter (µg/cm²) of the sample surface area.
Section 4: Data Presentation and Expected Outcomes
Quantitative data from fluoride release studies should be presented clearly for comparison. The expected outcome is an initial "burst release" in the first 24 hours as surface-adsorbed fluoride and readily accessible Si-F groups hydrolyze, followed by a sustained, lower-level release over an extended period.
Table 1: Hypothetical Cumulative Fluoride Release Data (µg/cm²)
| Time Point | Material A (2% Ph₃SiF-Filler) | Material B (5% Ph₃SiF-Filler) | Control (No Fluoride) |
| 6 Hours | 5.2 ± 0.4 | 9.8 ± 0.7 | < 0.1 |
| 24 Hours | 12.5 ± 0.9 | 23.1 ± 1.5 | < 0.1 |
| 7 Days | 25.8 ± 1.8 | 48.3 ± 3.1 | < 0.1 |
| 28 Days | 41.3 ± 2.9 | 75.6 ± 5.2 | < 0.1 |
Interpretation: The data should demonstrate a dose-dependent release profile, where higher concentrations of the Ph₃SiF-functionalized filler lead to greater cumulative fluoride release. The long-term, steady release after the initial burst validates the proposed mechanism of slow, controlled hydrolysis of the covalent Si-F bond. This contrasts with some conventional materials where the release rate can drop sharply after the initial period.[9]
References
- 1. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of fluorosilanes: a theoretical study. | Semantic Scholar [semanticscholar.org]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fluoride releasing | DOC [slideshare.net]
- 7. JPH1112287A - Production of fluorosilane - Google Patents [patents.google.com]
- 8. Short-Term Fluoride Release from Ion- Releasing Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review on fluoride-releasing restorative materials--fluoride release and uptake characteristics, antibacterial activity and influence on caries formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluorotriphenylsilane in Carbohydrate Chemistry: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of Fluorotriphenylsilane in Glycoscience
The synthesis of complex carbohydrates is a formidable task that hinges on the strategic use of protecting groups to mask the numerous hydroxyl functionalities.[1] Among the arsenal of available protecting groups, silyl ethers have proven to be invaluable due to their tunable stability, ease of introduction, and mild removal conditions.[1][2] While reagents like tert-butyldimethylsilyl chloride and triisopropylsilyl triflate are mainstays in the field, the potential of other silylating agents remains less explored. This guide delves into the prospective applications of this compound as a source for the highly robust triphenylsilyl (TPS) protecting group in carbohydrate chemistry.
The triphenylsilyl group is noted for its exceptional stability towards acidic conditions, significantly more so than commonly used silyl ethers like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) ethers.[3] This enhanced stability makes the TPS group an attractive option for multi-step syntheses where acidic reaction conditions are required. Although triphenylsilane is a known reagent for introducing the TPS group, this compound presents an alternative avenue that warrants investigation.[3] This document will serve as a forward-looking exploration of the potential applications, supported by established principles of silyl ether chemistry, and will provide hypothetical, yet mechanistically sound, protocols for its use.
Core Applications: A Forward Look
While specific literature on the application of this compound in carbohydrate chemistry is sparse, its utility can be extrapolated from the known reactivity of silyl halides and the desirable properties of the triphenylsilyl protecting group.
Protection of Hydroxyl Groups with the Triphenylsilyl (TPS) Moiety
This compound can be envisioned as a potent reagent for the introduction of the triphenylsilyl protecting group onto carbohydrate hydroxyls. The reaction would proceed via a nucleophilic attack of the hydroxyl group on the silicon atom, displacing the fluoride. Given the steric bulk of the triphenylsilyl group, it is anticipated to exhibit a high degree of regioselectivity for the less sterically hindered primary hydroxyl groups in carbohydrates.[4]
Causality Behind Reagent Selection: The choice of this compound over the more common triphenylsilyl chloride could offer subtle differences in reactivity. The silicon-fluorine bond is stronger than the silicon-chlorine bond, which might necessitate slightly different activation conditions. However, the fluoride anion generated as a byproduct is less acidic than the chloride anion, which could be advantageous in reactions with acid-sensitive substrates.
Potential Influence on Glycosylation Reactions
The protecting groups on a glycosyl donor profoundly influence the reactivity and stereochemical outcome of glycosylation reactions.[5][6] Bulky silyl groups at the C-2 position, for instance, can direct the stereoselectivity of a glycosylation.[1] The triphenylsilyl group, being exceptionally bulky, could exert a significant stereodirecting effect if installed at a strategic position on the glycosyl donor.
Furthermore, while not documented, the in situ generation of fluoride ions from the use of this compound as a protecting group could potentially influence subsequent glycosylation reactions, as fluoride ions are known to play various roles in glycosylation chemistry, including the activation of glycosyl fluorides.[7] This, however, remains a speculative but intriguing possibility for further research.
Experimental Protocols
The following protocols are presented as hypothetical, yet mechanistically plausible, procedures for the application of this compound in carbohydrate chemistry. They are based on well-established methods for the silylation and desilylation of alcohols.
Protocol 1: Regioselective Triphenylsilylation of Methyl α-D-Glucopyranoside (Hypothetical)
Objective: To selectively protect the primary hydroxyl group at the C-6 position of methyl α-D-glucopyranoside using this compound.
Materials:
-
Methyl α-D-glucopyranoside
-
This compound (Ph₃SiF)
-
2,6-Lutidine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of methyl α-D-glucopyranoside (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen), add 2,6-lutidine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 6-O-triphenylsilyl-methyl-α-D-glucopyranoside.
Expert Insight: The use of a hindered, non-nucleophilic base like 2,6-lutidine is crucial to scavenge the hydrofluoric acid (HF) generated during the reaction without competing with the carbohydrate hydroxyl group in attacking the silyl reagent. The regioselectivity for the C-6 hydroxyl is driven by its greater steric accessibility compared to the secondary hydroxyls.[4]
Protocol 2: Deprotection of a Triphenylsilyl Ether
Objective: To remove the triphenylsilyl protecting group from a protected carbohydrate.
Materials:
-
Triphenylsilyl-protected carbohydrate
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the triphenylsilyl-protected carbohydrate (1.0 eq) in THF.
-
Add TBAF solution (1.2 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Expert Insight: The cleavage of the silicon-oxygen bond by fluoride is highly effective due to the formation of the very strong silicon-fluorine bond.[8] TBAF is a common and mild source of fluoride ions for this purpose.
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers
This table provides a comparative overview of the stability of various silyl ethers under acidic and basic conditions, highlighting the robustness of the triphenylsilyl (TPS) group, which is analogous to the tert-Butyldiphenylsilyl (TBDPS) group in terms of stability.
| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
| Triphenylsilyl | TPS | ~5,000,000 | ~20,000 |
Data adapted from literature on silyl group stability. The stability of TPS is expected to be comparable to TBDPS.[9]
Visualizations
Caption: General workflow for carbohydrate protection and deprotection.
Caption: Proposed Silylation Mechanism.
Conclusion and Future Outlook
This compound remains a largely unexplored reagent within the specialized field of carbohydrate chemistry. However, based on the fundamental principles of silyl ether chemistry and the known stability of the triphenylsilyl group, it holds significant potential as a tool for the regioselective protection of carbohydrates. The hypothetical protocols and mechanistic insights provided in this guide are intended to serve as a foundation for researchers to explore the utility of this reagent. Future investigations are warranted to validate these proposed applications and to fully elucidate the reactivity profile of this compound in the complex landscape of carbohydrate synthesis. Such studies may reveal unique advantages in terms of selectivity and reaction conditions, potentially adding a valuable new reagent to the synthetic chemist's toolkit.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Silylation with Fluorotriphenylsilane
Welcome to the technical support center for silylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the protection of hydroxyl groups using Fluorotriphenylsilane (Ph₃SiF). As a bulky silylating agent, this compound offers unique selectivity and stability for the resulting triphenylsilyl (TPS) ethers, but its steric hindrance and reactivity profile can present challenges. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles in your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: I'm seeing little to no conversion in my silylation reaction with this compound. What are the most common culprits?
When a silylation reaction fails to proceed to completion, the issue typically falls into one of four categories:
-
Presence of Moisture: Silylating agents are highly sensitive to water.[1] Any moisture in the reaction will consume the this compound, forming triphenylsilanol and hydrofluoric acid, rendering it unavailable to react with your substrate. This is the most frequent cause of failure.[2][3]
-
Insufficient Reactivity: The triphenylsilyl group is sterically demanding, and this compound is generally less reactive than its chloride or triflate counterparts.[4][5] The combination of your substrate's steric hindrance and suboptimal reaction conditions (temperature, time, base) may not provide enough energy to overcome the activation barrier.
-
Inadequate Base: The base is not just a scavenger for the acid byproduct; it plays a crucial role in activating the alcohol nucleophile.[6][7] An inappropriate or impure base can halt the reaction entirely.
-
Substrate-Related Issues: The steric bulk around the target hydroxyl group may be too great for the triphenylsilyl group to access.[8] Additionally, impurities within your starting material can interfere with the reaction.
A systematic approach, starting with ensuring rigorously anhydrous conditions, is the key to resolving the issue.
Q2: Can you explain the reaction mechanism for silylation with this compound?
The silylation of an alcohol with a silyl halide proceeds through a nucleophilic substitution at the silicon atom (Sₙ2@Si).[6] The process is facilitated by a base and can be broken down into the following key steps:
-
Deprotonation: A base (e.g., imidazole or triethylamine) deprotonates the alcohol (ROH), increasing its nucleophilicity to form an alkoxide (RO⁻).[6][7]
-
Nucleophilic Attack: The resulting alkoxide attacks the electrophilic silicon atom of this compound.
-
Leaving Group Departure: This attack forms a transient pentacoordinate silicon intermediate. The fluoride ion is subsequently ejected as a leaving group.
-
Acid-Base Neutralization: The fluoride leaving group is neutralized by the protonated base, forming a salt byproduct (e.g., triethylammonium fluoride). This final step drives the reaction equilibrium toward the product.[9]
Caption: General mechanism of base-mediated silylation.
Q3: My reaction has stalled with significant starting material remaining. How can I increase the conversion rate?
Stalled reactions are common with sterically bulky silylating agents like this compound. Consider the following strategies to drive the reaction to completion:
-
Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy.[10] Monitor the reaction by TLC or LCMS to avoid potential decomposition of your starting material or product.
-
Extend Reaction Time: Due to steric hindrance, these reactions can be slow.[8][11] Allow the reaction to proceed for a longer period (e.g., 24-48 hours), monitoring its progress periodically.[10]
-
Use a More Effective Base/Catalyst: If you are using a non-nucleophilic base like triethylamine (TEA), its primary role is to scavenge acid. For challenging substrates, a more active base system is often required.
-
Imidazole: This is an excellent choice as it acts as both a base and a nucleophilic catalyst, forming a highly reactive silyl-imidazolium intermediate.[9]
-
DMAP (4-Dimethylaminopyridine): Adding a catalytic amount of DMAP (1-10 mol%) alongside a stoichiometric base like TEA can dramatically accelerate the reaction rate.[9][12]
-
-
Change the Solvent: Reaction rates are highly dependent on the solvent.[12] While dichloromethane (DCM) is common, switching to a more polar aprotic solvent like dimethylformamide (DMF) can significantly accelerate the silylation, especially for hindered alcohols.[11][12]
Q4: How do I confirm that my reagents and solvent are not the source of the problem?
Rigorous control over your reagents and reaction environment is non-negotiable for successful silylation.
-
Moisture Control: This is the most critical parameter.[1]
-
Glassware: Ensure all glassware is oven-dried (>120 °C for several hours) or flame-dried under vacuum and cooled under an inert atmosphere.[2]
-
Solvents: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
Reagents: Ensure this compound and the base are of high purity and have been stored under anhydrous conditions. If a reagent has been opened previously, its quality may be compromised.[13]
-
Atmosphere: Always run the reaction under an inert atmosphere, such as dry nitrogen or argon.[10]
-
-
Substrate Purity: Ensure your starting alcohol is pure and, most importantly, dry. Lyophilizing the substrate to remove trace water can be beneficial.[3]
-
Base Quality: Amine bases like triethylamine can degrade over time. Use freshly distilled TEA or a high-purity grade stored over potassium hydroxide (KOH) pellets.
Q5: My substrate is a secondary/tertiary alcohol, and the reaction is very slow. Is steric hindrance the issue?
Yes, almost certainly. The three phenyl groups on the silicon atom create significant steric bulk, making this compound highly sensitive to the steric environment of the hydroxyl group.[5][8][14]
-
Reactivity Order: The general reactivity of alcohols with sterically demanding silylating agents is: Primary > Secondary >> Tertiary .[9]
-
Primary Alcohols: Usually react without issue, although conditions may need to be optimized.
-
Secondary Alcohols: Are significantly more challenging and will likely require more forcing conditions (higher temperature, stronger base like imidazole/DMAP, longer reaction time).[15]
-
Tertiary Alcohols: Are exceptionally difficult to silylate with this compound and may not react at all.[16] For these substrates, you should consider a less bulky protecting group (e.g., TBDMS) or a much more reactive silylating agent like a silyl triflate (e.g., TBDMS-OTf).[11]
This steric sensitivity can be exploited for chemoselective protection of a primary alcohol in the presence of a secondary one.[6]
Q6: I'm having trouble with the aqueous work-up. What is the best way to isolate my triphenylsilyl ether product?
A proper work-up is crucial for isolating a clean product and preventing its decomposition.
-
Quenching: Once the reaction is complete (as determined by TLC/LCMS), cool the reaction mixture to 0 °C and quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[11] This will neutralize any remaining reactive silyl species and the amine base. Avoid quenching with pure water if you have a large amount of unreacted silylating agent, as this can be exothermic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Saturated aqueous NaHCO₃ (if a strong acid catalyst was used).
-
Brine (saturated aqueous NaCl) to reduce the solubility of organic compounds in the aqueous layer and help break emulsions.[17]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[17]
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.
-
Caution: Triphenylsilyl ethers can be sensitive to acid. If you observe product degradation on the column, consider neutralizing your silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).[9]
-
Troubleshooting Workflow
If you are facing an incomplete silylation, follow this logical workflow to diagnose and solve the problem.
Caption: A step-by-step workflow for troubleshooting silylation.
Experimental Protocols
Protocol 1: General Procedure for Silylation of a Primary Alcohol
This protocol provides a starting point for the silylation of a primary alcohol using this compound.
-
Preparation: Add the primary alcohol (1.0 equiv.) and a magnetic stir bar to a flame-dried round-bottom flask. Seal the flask with a septum and purge with dry nitrogen or argon.
-
Solvent and Base: Add anhydrous solvent (e.g., DCM or DMF, to a concentration of 0.1-0.5 M) via syringe. Add the base (e.g., Imidazole, 2.0 equiv.) and stir until dissolved. If using TEA (1.5 equiv.), add catalytic DMAP (0.05 equiv.) at this stage.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Silylating Agent: Slowly add a solution of this compound (1.2 equiv.) in the same anhydrous solvent dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LCMS. If the reaction is sluggish, it can be gently heated (e.g., to 40 °C).
-
Work-up: Upon completion, cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl. Perform an aqueous work-up as described in Q6 .
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Comparison of Common Silylating Agents
| Silyl Group | Abbreviation | Common Reagent | Relative Steric Bulk | Relative Stability (Acidic Deprotection) |
| Trimethylsilyl | TMS | TMS-Cl, BSA, HMDS | Low | 1 (Least Stable)[11] |
| Triethylsilyl | TES | TES-Cl | Medium | 64[11] |
| tert-Butyldimethylsilyl | TBDMS / TBS | TBDMS-Cl, TBDMS-OTf | Medium-High | 20,000[11] |
| Triphenylsilyl | TPS | Ph₃SiF, Ph₃SiCl | High | High (similar to TBDPS) |
| Triisopropylsilyl | TIPS | TIPS-Cl, TIPS-OTf | Very High | 700,000[11] |
| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl | Very High | 5,000,000 (Most Stable)[11] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. Silylation - Wikipedia [en.wikipedia.org]
- 7. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. Steric hindrance: Significance and symbolism [wisdomlib.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. thomassci.com [thomassci.com]
- 16. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Preventing Hydrolysis of Fluorotriphenylsilane
Welcome to the Technical Support Center for handling Fluorotriphenylsilane (Ph3SiF). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the hydrolysis of this moisture-sensitive reagent during experimental procedures. The following troubleshooting guides and FAQs address common issues and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound is an organosilicon compound with the formula (C6H5)3SiF. The silicon-fluorine (Si-F) bond is highly polarized, and the silicon atom is electrophilic, making it susceptible to nucleophilic attack by water.[1][2] The presence of three phenyl groups provides some steric hindrance, making it more stable than smaller silyl halides. However, under non-anhydrous conditions, it can readily hydrolyze to form triphenylsilanol ((C6H5)3SiOH) and hydrofluoric acid (HF). This side reaction can consume the reagent, introduce impurities, and affect the outcome of your desired reaction.
Q2: I suspect my reaction with this compound failed due to hydrolysis. What are the common signs of this?
Several indicators may suggest that hydrolysis of your this compound has occurred:
-
Formation of a white precipitate: Triphenylsilanol, the product of hydrolysis, is a white solid that is often insoluble in common organic solvents.
-
Inconsistent or low yields: If the this compound is consumed by water, the desired reaction will not proceed to completion, resulting in lower than expected yields.
-
Presence of unexpected byproducts in analysis (NMR, LC-MS): Spectroscopic analysis of your crude reaction mixture may show peaks corresponding to triphenylsilanol or other downstream products resulting from the presence of water and HF.
-
Changes in reaction pH: The generation of hydrofluoric acid will make the reaction mixture acidic.
Q3: How should I properly store and handle this compound to prevent premature hydrolysis?
Proper storage and handling are the first line of defense against hydrolysis.[3]
-
Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3] It is also recommended to store it in a cool, dark, and dry place, such as a desiccator.[3]
-
Handling: All manipulations of this compound should be carried out in a controlled environment to minimize exposure to atmospheric moisture.[4][5][6] This can be achieved using a glovebox or by employing Schlenk line techniques.[4][5][7]
Troubleshooting Guide: Experimental Setup & Execution
This section provides detailed protocols and troubleshooting for common experimental challenges related to this compound hydrolysis.
Issue 1: My reaction is still failing despite taking basic precautions. What advanced techniques can I use to ensure an anhydrous environment?
Even with careful handling, trace amounts of water can be present in solvents, reagents, and on the surface of glassware.[8] For highly sensitive reactions, the following rigorous techniques are essential.
Protocol 1: Rigorous Drying of Glassware
Standard oven-drying may not be sufficient to remove all adsorbed water from glassware surfaces.[8]
Step-by-Step Methodology:
-
Initial Cleaning: Thoroughly wash all glassware with an appropriate solvent and dry in a laboratory oven at >120 °C for at least 4 hours, but preferably overnight.[4][8]
-
Flame-Drying: Immediately before use, assemble the glassware setup (e.g., reaction flask, condenser) and heat all surfaces under a vacuum using a heat gun or a gentle, non-luminous Bunsen burner flame until the glass is hot to the touch. Be sure to heat evenly to avoid thermal stress.
-
Cooling Under Inert Gas: Allow the glassware to cool to room temperature under a positive pressure of dry inert gas (argon or nitrogen).[9] This prevents moist air from being drawn back into the apparatus as it cools.
dot graph TD { A[Oven-Dried Glassware] -->|Assemble Setup| B(Flame-Dry under Vacuum); B --> |Cool to Room Temp| C(Introduce Inert Gas); C --> D{Ready for Reaction}; } caption: Workflow for Rigorous Glassware Drying.
Protocol 2: Preparation of Anhydrous Solvents
Many common laboratory solvents contain significant amounts of dissolved water that must be removed.
Step-by-Step Methodology:
-
Pre-drying (Optional but Recommended): For solvents with high water content, pre-dry with a less reactive drying agent like anhydrous magnesium sulfate or calcium chloride.[10][11][12]
-
Distillation from a Drying Agent:
-
For Ethereal Solvents (e.g., THF, Diethyl Ether): Reflux over sodium metal and benzophenone until a persistent deep blue or purple color of the benzophenone ketyl radical is observed.[13] This indicates an anhydrous and oxygen-free environment. Distill directly into the reaction flask under an inert atmosphere.
-
For Halogenated Solvents (e.g., Dichloromethane, Chloroform): Reflux over calcium hydride (CaH2) or phosphorus pentoxide (P4O10) and distill.[12][13]
-
For Aprotic Polar Solvents (e.g., DMF, Acetonitrile): Dry over activated molecular sieves (4Å) for at least 12 hours, followed by distillation under reduced pressure.[8][13]
-
-
Storage: Store freshly dried solvents over activated molecular sieves in a sealed flask under an inert atmosphere.
| Solvent | Recommended Drying Agent | Boiling Point (°C) |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | 66 |
| Dichloromethane (DCM) | Calcium Hydride (CaH2) | 40 |
| Acetonitrile (MeCN) | Calcium Hydride (CaH2), then P2O5 | 82 |
| N,N-Dimethylformamide (DMF) | Molecular Sieves (4Å), BaO | 153 |
Data compiled from various sources.[13]
Issue 2: How do I handle other reagents in the reaction to ensure they are anhydrous?
All reagents, not just the solvent, must be scrupulously dried.
-
Liquid Reagents: If compatible, liquid reagents can be distilled from an appropriate drying agent. Alternatively, they can be stored over activated molecular sieves.[8] Small amounts can be drawn into a dry syringe and passed through a plug of activated alumina or silica gel immediately before addition to the reaction.
-
Solid Reagents: Solid reagents should be dried in a vacuum oven or a desiccator over a strong desiccant like phosphorus pentoxide. If the solid is stable at its melting point, it can be melted under vacuum to remove water.
Issue 3: What are the best practices for setting up and running a reaction under an inert atmosphere?
Maintaining an inert atmosphere throughout the reaction is critical.
Protocol 3: Inert Atmosphere Reaction Setup using a Schlenk Line
A Schlenk line provides a dual manifold for vacuum and inert gas, allowing for the manipulation of air-sensitive compounds.[4][5]
Step-by-Step Methodology:
-
Assembly: Assemble the flame-dried glassware and connect it to the Schlenk line via flexible tubing.
-
Purging: Evacuate the air from the flask using the vacuum manifold and then backfill with inert gas.[7] Repeat this "purge-and-refill" cycle at least three times to ensure all atmospheric gases are removed.[7]
-
Reagent Addition:
-
Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, which can be monitored with an oil bubbler.[5]
dot graph TD { subgraph "Schlenk Line" direction LR A[Inert Gas Source] --> B{Dual Manifold}; C[Vacuum Pump] --> B; end B --> D[Reaction Flask]; D --> E(Oil Bubbler); style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px } caption: Basic Schlenk Line Setup.
Mechanistic Insight: The Hydrolysis of this compound
The hydrolysis of this compound proceeds through a nucleophilic substitution pathway. Silicon, being in the third period, can expand its octet to accommodate a pentacoordinate intermediate.[14][15]
The lone pair of electrons on the oxygen atom of water attacks the electrophilic silicon center of this compound. This forms a transient, pentacoordinate silicon intermediate. Subsequent proton transfer and elimination of a fluoride ion yield triphenylsilanol and hydrofluoric acid.
By rigorously excluding water from the reaction system, the formation of this pentacoordinate intermediate is prevented, thus preserving the integrity of the this compound.
References
- 1. Silanes [organic-chemistry.org]
- 2. Silicon compounds in carbon-11 radiochemistry: present use and future perspectives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01202A [pubs.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 6. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. moodle2.units.it [moodle2.units.it]
- 9. m.youtube.com [m.youtube.com]
- 10. Drying solvents and Drying agents [delloyd.50megs.com]
- 11. Solvent drying | PPT [slideshare.net]
- 12. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. repository.lsu.edu [repository.lsu.edu]
Technical Support Center: Fluorotriphenylsilane Synthesis
This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of Fluorotriphenylsilane synthesis. It provides in-depth troubleshooting advice and frequently asked questions to help you identify and mitigate common byproducts, ensuring the integrity of your experimental outcomes.
Introduction
This compound ((C₆H₅)₃SiF) is a valuable reagent and intermediate in organic synthesis and materials science. Its preparation, typically via nucleophilic substitution of Chlorotriphenylsilane ((C₆H₅)₃SiCl), can be accompanied by the formation of several byproducts that may complicate purification and impact the yield and purity of the desired product. This guide provides a comprehensive overview of the common byproducts, their mechanisms of formation, and robust protocols for their identification and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from Chlorotriphenylsilane?
The most frequently encountered byproducts are:
-
Unreacted Chlorotriphenylsilane ((C₆H₅)₃SiCl): A result of incomplete reaction.
-
Triphenylsilanol ((C₆H₅)₃SiOH): Formed by the hydrolysis of either the starting material (Chlorotriphenylsilane) or the product (this compound) in the presence of moisture.
-
Hexaphenyldisiloxane (((C₆H₅)₃Si)₂O): Arises from the self-condensation of two molecules of Triphenylsilanol.
Q2: Why is moisture control so critical during the synthesis and work-up?
Moisture sensitivity is a key challenge in this reaction. Both Chlorotriphenylsilane and this compound are susceptible to hydrolysis. The silicon-halogen bond is readily attacked by water, leading to the formation of Triphenylsilanol.[1][2] This initial hydrolysis product can then undergo condensation to form Hexaphenyldisiloxane, further contaminating the product mixture.[3]
Q3: Can the choice of fluorinating agent introduce other byproducts?
Yes. While milder fluorinating agents like zinc fluoride (ZnF₂) are less likely to cause side reactions, more reactive electrophilic fluorinating agents such as Selectfluor™ can sometimes lead to undesired pathways. Selectfluor™, for instance, is also a potent oxidizing agent and, depending on the substrate and reaction conditions, could potentially lead to oxidative side products.[4][5][6] However, for the direct fluorination of a chlorosilane, the primary concern remains the completeness of the halide exchange and prevention of hydrolysis.
Q4: How can I confirm the identity of my product and detect the presence of byproducts?
A combination of analytical techniques is recommended for comprehensive analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the phenyl groups and distinguish between the different silane species. More definitively, ²⁹Si NMR spectroscopy is a powerful tool as the silicon chemical shift is highly sensitive to its bonding environment.[7][8][9][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile components of the reaction mixture and providing their mass spectra, which can be used for identification.[12][13][14]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of this compound | 1. Incomplete reaction. 2. Loss of product during work-up due to hydrolysis. 3. Sub-optimal reaction conditions (temperature, time). | 1. Ensure complete reaction: Monitor the reaction progress using TLC or GC-MS. Consider increasing the reaction time or temperature, or using a slight excess of the fluorinating agent. 2. Maintain anhydrous conditions: Use oven-dried glassware, anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize conditions: Systematically vary the reaction parameters to find the optimal conditions for your specific setup. |
| Presence of a significant amount of Triphenylsilanol in the final product | 1. Introduction of moisture during the reaction or work-up. 2. Use of wet solvents or reagents. | 1. Rigorous moisture exclusion: Ensure all glassware is thoroughly dried. Use freshly distilled, anhydrous solvents. Handle hygroscopic reagents in a glovebox or under a stream of inert gas.[15] 2. Dry reagents: Ensure your fluorinating agent and starting Chlorotriphenylsilane are anhydrous. |
| Detection of Hexaphenyldisiloxane | 1. Formation of Triphenylsilanol as an intermediate, followed by condensation. This is often exacerbated by prolonged heating or acidic/basic conditions during work-up. | 1. Minimize work-up time: Process the reaction mixture as quickly as possible upon completion. 2. Neutral work-up: If an aqueous work-up is necessary, use neutral water and avoid acidic or basic conditions that can catalyze the condensation of silanols. |
| Unreacted Chlorotriphenylsilane remains | 1. Insufficient amount of fluorinating agent. 2. Low reactivity of the fluorinating agent. 3. Short reaction time. | 1. Stoichiometry check: Use a slight excess (e.g., 1.1-1.2 equivalents) of the fluorinating agent. 2. Agent selection: If using a mild fluorinating agent, consider switching to a more reactive one or increasing the reaction temperature. 3. Reaction monitoring: Extend the reaction time until TLC or GC analysis shows complete consumption of the starting material. |
Reaction Mechanisms and Byproduct Formation
Understanding the underlying chemical pathways is crucial for effective troubleshooting.
Main Reaction: Sₙ2-type Nucleophilic Substitution
The conversion of Chlorotriphenylsilane to this compound is a nucleophilic substitution reaction at the silicon center. The fluoride ion (from the fluorinating agent) acts as the nucleophile, attacking the electrophilic silicon atom and displacing the chloride ion. The reaction is believed to proceed through a pentacoordinate silicon intermediate or transition state.
Caption: Sₙ2-type mechanism for the synthesis of this compound.
Byproduct Formation Pathways
References
- 1. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Selectfluor - Wikipedia [en.wikipedia.org]
- 6. REF Case study search [impact.ref.ac.uk]
- 7. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 8. Origin of the 29Si NMR chemical shift in R3Si–X and relationship to the formation of silylium (R3Si+) ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. pascal-man.com [pascal-man.com]
- 10. unige.ch [unige.ch]
- 11. researchgate.net [researchgate.net]
- 12. memphis.edu [memphis.edu]
- 13. diva-portal.org [diva-portal.org]
- 14. m.youtube.com [m.youtube.com]
- 15. trilinkbiotech.com [trilinkbiotech.com]
Technical Support Center: Purification of Products from Fluorotriphenylsilane Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of reaction products where Fluorotriphenylsilane (Ph3SiF) is either a reactant or a byproduct. The most common scenario involves the deprotection of triphenylsilyl (TPS) ethers, which liberates the desired alcohol and generates Ph3SiF, a species that readily hydrolyzes to Triphenylsilanol (Ph3SiOH). Navigating the separation of your target molecule from these persistent silicon-based impurities is critical for achieving high purity. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to solve unique purification challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification process.
Q1: What are the primary silicon-containing impurities I should expect after a reaction involving this compound or a triphenylsilyl group?
A: The impurity profile is generally dominated by two species:
-
Triphenylsilanol (Ph3SiOH): This is the most common and often most troublesome impurity. It is formed by the hydrolysis of this compound (Ph3SiF) or other triphenylsilyl halides and ethers.[1][2] Its presence is almost guaranteed if your reaction or workup involves water. It appears as a white, crystalline solid with a melting point around 150-153 °C.[3]
-
Hexaphenyldisiloxane ((Ph3Si)2O): This can form from the condensation of two molecules of Triphenylsilanol, particularly under acidic or thermal conditions. It is less polar than Triphenylsilanol.
Q2: I performed column chromatography, but a white solid impurity is still present in my final product. Why?
A: This is a classic purification challenge, most likely due to Triphenylsilanol (Ph3SiOH). While its Si-OH group makes it more polar than many organic products, its three phenyl groups give it significant nonpolar character. This amphiphilic nature can cause it to co-elute with products of intermediate polarity. If your product has a similar polarity, separation can be difficult. You may need to screen different solvent systems or use alternative purification methods.
Q3: How can I confirm that the white solid impurity is indeed Triphenylsilanol?
A: Beyond a melting point test (lit. mp 150-153 °C[1]), the easiest way is through spectroscopic analysis:
-
¹H NMR: You will see multiplets in the aromatic region (approx. 7.2-7.6 ppm) corresponding to the 15 protons of the three phenyl rings. A broad singlet for the -OH proton will also be present, though its chemical shift can vary and it may exchange with D2O.
-
IR Spectroscopy: Look for a characteristic sharp O-H stretch around 3600 cm⁻¹ and strong Si-O and Si-Ph bands.
Q4: My deprotection reaction used Tetrabutylammonium Fluoride (TBAF). How do I effectively remove the tetrabutylammonium salts during workup?
A: Tetrabutylammonium salts are highly water-soluble, so a thorough aqueous workup is the primary method for their removal.[4] After quenching the reaction, dilute the mixture with a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and wash it multiple times with water. Following up with a brine wash helps to break any emulsions and further remove water.[4] If your product is not sensitive to acid, a wash with dilute HCl can also help by ensuring the fluoride is protonated and the tetrabutylammonium cation is paired with a simple anion.
Q5: My target molecule is sensitive to both strong acids and bases. What are my workup and purification options?
A: In this scenario, you must avoid harsh pH changes.
-
For deprotection, consider using a buffered system. For example, when using TBAF, which is basic, adding a mild acid like acetic acid can buffer the reaction mixture.[4]
-
During the workup, use a neutral quench (e.g., saturated ammonium chloride solution) instead of strong acids or bases.
-
Wash the organic layer exclusively with water and brine.
-
For purification, rely on meticulous column chromatography, recrystallization, or size-exclusion chromatography, which do not rely on the acid-base properties of the impurities.
Section 2: Troubleshooting Purification Challenges
This section provides a problem-solving framework for specific issues you may encounter.
Problem: A Persistent White Impurity Co-elutes with My Product
Causality: The most likely culprit is Triphenylsilanol (Ph3SiOH) due to its dual polarity. Its hydroxyl group allows it to hydrogen bond with the silica gel, while its phenyl rings interact favorably with less polar solvents. If your product's polarity is similar, they will travel down the column at a similar rate.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Co-elution Issues.
Problem: Low or No Yield After an Aqueous Workup
Causality: This issue often arises from one of two scenarios:
-
Product Solubility: Your product may have some solubility in the aqueous layer, especially if it contains polar functional groups.
-
Emulsion Formation: The presence of salts and polar byproducts can lead to the formation of stable emulsions at the organic-aqueous interface, trapping your product.
Solutions:
-
Back-Extraction: After the initial separation, extract the aqueous layer one or more times with fresh organic solvent to recover any dissolved product.
-
Brine Wash: Always wash your combined organic layers with a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product in it and helping to break up emulsions.[4]
-
Change of Solvent: If emulsions persist, try using a different extraction solvent. For example, if you are using ethyl acetate, switching to dichloromethane might resolve the issue.
Section 3: Standardized Purification Protocols
These protocols provide a validated starting point for your purification efforts. Always perform a small-scale trial before committing your entire batch.
Protocol 1: General Aqueous Workup for TBAF-Mediated Deprotection
This protocol is designed to remove the bulk of TBAF and its related salts before chromatographic purification.
Step-by-Step Methodology:
-
Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Quench the reaction by adding an equal volume of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with:
-
Water (2x the volume of the organic layer)
-
Brine (1x the volume of the organic layer)
-
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.[4]
-
The resulting crude product is now ready for chromatographic purification.
Protocol 2: Optimized Silica Gel Chromatography for Removing Triphenylsilanol
This protocol provides strategies to enhance the separation of a target compound from Triphenylsilanol.
Materials & Eluent Systems:
| Eluent System | Target Product Polarity | Rationale |
| Hexanes / Ethyl Acetate (Gradient) | Non-polar to moderately polar | Standard system. A shallow gradient can effectively resolve compounds from Ph3SiOH. |
| Hexanes / Dichloromethane (DCM) | Non-polar | Good for very non-polar compounds where Ph3SiOH can be strongly retained on the column. |
| Dichloromethane / Methanol | Polar | For polar products, this system can provide better separation selectivity compared to Ethyl Acetate based systems. |
| Toluene / Acetone | Aromatic or moderately polar | The different solvent properties can alter the retention factors (Rf) of both the product and Ph3SiOH, potentially improving separation. |
Step-by-Step Methodology:
-
Dry Loading: For best resolution, dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This is known as "dry loading."
-
Column Packing: Pack a column with silica gel using your initial, low-polarity eluent system (e.g., 95:5 Hexanes/EtOAc).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent system. Gradually and slowly increase the polarity (e.g., move from 5% EtOAc to 10%, 15%, etc.). A slow, shallow gradient is key to resolving compounds with close Rf values.
-
Monitoring: Collect fractions and monitor them by TLC, staining with a suitable agent (e.g., potassium permanganate or ceric ammonium molybdate) to visualize both your product and the silanol impurity.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Purification.
By understanding the nature of the common impurities and applying these systematic troubleshooting and purification strategies, you can effectively isolate your target compounds from reactions involving this compound.
References
- 1. Triphenylsilanol - Buy Triphenylsilanol, Silane couple agent, ENERGYCO LTD. Product on ENERGYCO LTD. [energycochem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. China Triphenylsilanol CAS No.: 791-31-1 Manufacturers & Suppliers & Factory - ENERGYCO [encchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Triphenylsilyl Ether Formation
Welcome to the Technical Support Center for improving the yield and efficiency of triphenylsilyl (TPS) ether formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the protection of hydroxyl groups with triphenylsilyl chloride (TPSCl). Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of Triphenylsilyl Ether
Question: I am experiencing very low to no formation of my desired triphenylsilyl ether, and I primarily recover my starting alcohol. What are the likely causes and how can I resolve this?
Answer: This is a common issue that typically points to several key factors. Let's break down the potential causes and their solutions.
-
Presence of Moisture: Triphenylsilyl chloride is highly sensitive to moisture.[1][2] Any water present in your reaction will readily hydrolyze TPSCl to form triphenylsilanol (Ph₃SiOH) and ultimately hexaphenyldisiloxane, consuming your reagent and preventing the desired reaction with your alcohol.[2]
-
Solution:
-
Rigorous Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried immediately before use.[3]
-
Dry Solvents and Reagents: Use freshly distilled, anhydrous solvents. Ensure your starting alcohol and any amine bases are thoroughly dried and stored over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction rate and overall yield.
-
Solution:
-
Base Selection: A non-nucleophilic, sterically hindered base like pyridine or 2,6-lutidine is often effective at scavenging the HCl byproduct without competing with the alcohol for the silylating agent.[3][4] Imidazole is also a highly effective catalyst and base. The Corey protocol, which utilizes imidazole in a high concentration of DMF, is a reliable method.[3]
-
Solvent Effects: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally recommended.[3] DMF can often accelerate the reaction.[3]
-
Temperature: While many silylations proceed at room temperature, gentle heating may be necessary for sterically hindered alcohols. However, be cautious, as excessive heat can lead to side reactions.
-
-
-
Steric Hindrance: The triphenylsilyl group is sterically demanding. If your alcohol is secondary or tertiary, or has bulky substituents near the hydroxyl group, the reaction can be significantly slower.[4][5]
-
Solution:
-
More Reactive Silylating Agent: While TPSCl is standard, for particularly challenging substrates, consider using triphenylsilyl triflate (TPSOTf), which is more reactive. Note that silyl triflates are also highly moisture-sensitive.[3]
-
Extended Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) and allow for longer reaction times, potentially up to several days for very hindered alcohols.[3]
-
-
Issue 2: Formation of Significant Byproducts
Question: My reaction is proceeding, but I'm observing a significant amount of a white, insoluble byproduct that complicates purification. What is this byproduct and how can I minimize its formation?
Answer: The primary byproduct in triphenylsilyl ether formations is triphenylsilanol (Ph₃SiOH), which can further dimerize to form hexaphenyldisiloxane.[2] This arises from the hydrolysis of triphenylsilyl chloride.
-
Minimizing Byproduct Formation:
-
Strict Anhydrous Conditions: As detailed in Issue 1, the most critical factor is the rigorous exclusion of water.
-
Controlled Reagent Addition: Adding the triphenylsilyl chloride slowly to the solution of the alcohol and base can help to ensure it reacts preferentially with the alcohol rather than any trace moisture.
-
-
Purification Strategies:
-
Crystallization: Triphenylsilanol and hexaphenyldisiloxane are often crystalline and can sometimes be removed by filtration if they precipitate from the reaction mixture.
-
Chromatography: Careful flash column chromatography is typically effective for separating the desired triphenylsilyl ether from these byproducts. A non-polar eluent system, such as hexane/ethyl acetate, is a good starting point.
-
Distillation: For volatile products, distillation under reduced pressure can be used to remove the less volatile silyl byproducts.[2]
-
Issue 3: Premature Deprotection During Workup or Purification
Question: I've successfully formed my triphenylsilyl ether, but it seems to be reverting to the starting alcohol during my aqueous workup or silica gel chromatography. Why is this happening and how can I prevent it?
Answer: Triphenylsilyl ethers, while more robust than trimethylsilyl (TMS) ethers, are still susceptible to cleavage under acidic conditions.
-
Acidic Workup: Using an acidic aqueous solution (e.g., dilute HCl) to quench the reaction can lead to the removal of the TPS group.
-
Solution: Quench the reaction with a neutral or mildly basic aqueous solution, such as saturated ammonium chloride or sodium bicarbonate.
-
-
Acidic Silica Gel: Standard silica gel can be slightly acidic, which can be sufficient to cleave the silyl ether during column chromatography.
-
Solution:
-
Neutralized Silica Gel: Prepare a slurry of silica gel in your eluent containing a small amount of a volatile base, such as 1% triethylamine. This will neutralize the acidic sites on the silica.
-
Alternative Stationary Phases: For highly sensitive compounds, consider using a less acidic stationary phase like alumina (neutral or basic).
-
-
Experimental Protocols
Protocol 1: General Procedure for Triphenylsilylation of a Primary Alcohol
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of dry nitrogen.
-
Reagent Addition: To the flask, add the primary alcohol (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M).
-
Base Addition: Add imidazole (2.5 eq.) or pyridine (2.0 eq.) to the solution and stir until dissolved.
-
Silylating Agent Addition: Slowly add triphenylsilyl chloride (1.2 eq.) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting alcohol is consumed. For primary alcohols, this is typically complete within 1-4 hours at room temperature.[3]
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure triphenylsilyl ether.
Protocol 2: Purification of Triphenylsilyl Ethers from Triphenylsilanol
-
Initial Workup: After the reaction is complete, quench with a neutral or mildly basic aqueous solution and perform an initial extraction as described in Protocol 1.
-
Column Chromatography:
-
Prepare a column with silica gel, pre-eluting with your chosen solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a shallow gradient of increasing ethyl acetate in hexane. The less polar triphenylsilyl ether should elute before the more polar triphenylsilanol.
-
Collect fractions and analyze by TLC to isolate the pure product.
-
Data Presentation
| Silyl Group | Abbreviation | Relative Acid Stability | Relative Base Stability | Key Features |
| Trimethylsilyl | TMS | Low | Moderate | Easily cleaved, good for temporary protection.[6] |
| Triethylsilyl | TES | Moderate | Moderate | More stable than TMS.[6] |
| tert-Butyldimethylsilyl | TBDMS/TBS | Moderate | High | A versatile and commonly used protecting group.[6] |
| Triphenylsilyl | TPS | High | High | Bulky and robust, suitable for more demanding conditions. |
| tert-Butyldiphenylsilyl | TBDPS | High | High | Very stable to acid, often requires fluoride for cleavage.[6][7] |
Visualizations
Workflow for Troubleshooting Low Yield in Triphenylsilyl Ether Formation
Caption: Troubleshooting workflow for low yield of triphenylsilyl ether.
General Mechanism of Triphenylsilyl Ether Formation
Caption: Simplified mechanism of triphenylsilyl ether formation.
References
- 1. fishersci.com [fishersci.com]
- 2. Cas 76-86-8,Triphenylsilyl chloride | lookchem [lookchem.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. orgosolver.com [orgosolver.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Reactions of Fluorotriphenylsilane
Welcome to the technical support center for the reaction monitoring of fluorotriphenylsilane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their synthetic workflows. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful execution and monitoring of your reactions. Our approach is rooted in practical, field-tested experience to help you navigate the nuances of working with this versatile reagent.
Introduction to this compound Reactions
This compound ((C₆H₅)₃SiF) is a valuable reagent in organic synthesis, often employed as a precursor for generating other triphenylsilyl compounds or as a mild fluoride source. Its reactions typically involve nucleophilic substitution at the silicon center, where the fluoride ion is displaced by a nucleophile.[1][2] Common applications include the formation of silyl ethers from alcohols, a cornerstone of protecting group chemistry.[3][4] The efficiency of these reactions is paramount, and careful monitoring is crucial to determine reaction completion, identify potential side products, and optimize reaction conditions. This guide will focus on two primary monitoring techniques: Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Part 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for qualitatively monitoring the progress of a reaction.[5][6] It allows for the visualization of the consumption of starting materials and the formation of products.
Experimental Protocol: TLC Monitoring
-
Sample Preparation :
-
Prepare a dilute solution of your starting material (this compound) in a volatile organic solvent (e.g., ethyl acetate or dichloromethane). This will serve as your reference spot.
-
At various time points during the reaction, withdraw a small aliquot of the reaction mixture using a capillary tube.[7]
-
Quench the aliquot if necessary (e.g., by adding a small amount of a suitable quenching agent) to stop the reaction in the sample.
-
Dilute the aliquot with a volatile organic solvent.
-
-
TLC Plate Spotting :
-
Using a pencil, gently draw a baseline on the TLC plate about 1 cm from the bottom.
-
Spot the prepared starting material solution on the left side of the baseline.
-
Spot the diluted reaction mixture aliquot in the middle.
-
Create a "co-spot" on the right by spotting the starting material first, and then the reaction mixture on top of it. The co-spot is crucial for distinguishing between the starting material and the product, especially if they have similar Rf values.[8]
-
-
Development and Visualization :
-
Place the spotted TLC plate in a developing chamber containing an appropriate eluent system.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots. Since triphenylsilyl compounds are often UV-active due to the phenyl rings, a UV lamp (254 nm) is typically the primary visualization method.[5]
-
Staining with potassium permanganate or p-anisaldehyde can also be used for visualization if the product is not UV-active.
-
Interpreting the TLC Plate
A successful reaction will show the disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot corresponding to the product. The co-spot lane will show two distinct spots if the reaction is incomplete and a single product spot if the starting material is fully consumed.
TLC Troubleshooting and FAQs
Q1: My starting material and product spots are not separating on the TLC plate. What should I do?
A1: This indicates that the polarity of your eluent system is not optimal.
-
If the spots are too high (high Rf): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) and increase the proportion of the non-polar solvent (e.g., hexanes).
-
If the spots are too low (low Rf): Your eluent is not polar enough. Increase the proportion of the polar solvent.
-
Experiment with different solvent systems: Consider trying alternative solvent systems like dichloromethane/hexanes or diethyl ether/hexanes.
Q2: I see a streak instead of a distinct spot for my reaction mixture.
A2: Streaking can be caused by several factors:
-
Overloading: You may be spotting too much of the reaction mixture. Try diluting your aliquot further.
-
Highly polar compounds: Very polar compounds can streak on silica gel. Adding a small amount of a polar modifier like methanol or acetic acid to your eluent can sometimes help.
-
Incomplete dissolution: Ensure your sample is fully dissolved in the spotting solvent.
Q3: I don't see any spots on my TLC plate after development.
A3:
-
Non-UV active compounds: If your product is not UV-active, you will need to use a chemical stain for visualization.
-
Low concentration: The concentration of your compounds might be too low to be detected. Try concentrating your aliquot before spotting.
-
Volatility: If your product is highly volatile, it may have evaporated from the plate.
Part 2: Reaction Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides quantitative and structural information about the reaction mixture, making it a powerful tool for monitoring reaction progress and identifying byproducts. For reactions involving this compound, ¹H, ¹⁹F, and ²⁹Si NMR can be particularly informative.
¹H NMR Monitoring
-
Principle: Monitor the disappearance of signals corresponding to the starting material and the appearance of new signals for the product. The aromatic region (typically δ 7.0-8.0 ppm) will show characteristic multiplets for the phenyl groups. Changes in the chemical environment of these protons upon reaction can be observed.
-
Internal Standard: For quantitative analysis, a known amount of an inert internal standard can be added to the reaction mixture.[9] The relative integration of the product peaks to the internal standard peak can be used to determine the reaction yield over time.
¹⁹F NMR Monitoring
-
Principle: ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for monitoring reactions involving fluorinated compounds.[10][11] The reaction progress can be tracked by observing the disappearance of the this compound signal and the appearance of a new signal corresponding to the fluoride-containing byproduct (e.g., tetrabutylammonium fluoride if used as a nucleophile source).
-
Advantages: The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus result in high sensitivity.[10] The large chemical shift dispersion minimizes signal overlap.[10]
²⁹Si NMR Monitoring
-
Principle: While less sensitive than ¹H and ¹⁹F NMR, ²⁹Si NMR provides direct information about the silicon center.[12] The chemical shift of the silicon atom is highly sensitive to its substituents.[13][14] A significant shift in the ²⁹Si signal will be observed as the fluorine atom is replaced by the nucleophile.
-
Considerations: Due to the low natural abundance (4.7%) and negative gyromagnetic ratio of ²⁹Si, longer acquisition times are often required.
| Nucleus | This compound (Starting Material) | Expected Product (e.g., Silyl Ether) | Notes |
| ¹H NMR | Multiplets in the aromatic region (approx. δ 7.3-7.7 ppm) | Shifted multiplets in the aromatic region; new signals from the alcohol moiety. | Useful for observing overall transformation. |
| ¹⁹F NMR | A single peak (chemical shift is reference-dependent, but will be distinct). For fluorosilane, a reference value is around -200 ppm.[15] | Disappearance of the starting material peak. A new peak for the fluoride byproduct may appear. | Highly sensitive and specific for monitoring the fluorine-containing species. |
| ²⁹Si NMR | A specific chemical shift. | A new, distinct chemical shift. Silyl ethers typically appear in a different region than fluorosilanes.[16] | Directly probes the silicon center, providing unambiguous evidence of reaction. |
Experimental Protocol: NMR Monitoring
-
Sample Preparation :
-
Acquire a reference NMR spectrum of your starting this compound in a deuterated solvent (e.g., CDCl₃).
-
At desired time intervals, carefully withdraw an aliquot from the reaction mixture.
-
Remove the reaction solvent under reduced pressure (if necessary and if the product is not volatile).
-
Dissolve the residue in a deuterated solvent for NMR analysis.
-
-
Data Acquisition :
-
Acquire ¹H, ¹⁹F, and/or ²⁹Si NMR spectra.
-
For quantitative ¹H NMR, ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1 value).
-
NMR Troubleshooting and FAQs
Q1: The ¹H NMR spectrum of my reaction mixture is very complex and difficult to interpret.
A1:
-
Focus on key signals: Instead of trying to assign every peak, focus on a few key signals that are unique to the starting material and the product.
-
Utilize 2D NMR: Techniques like COSY and HSQC can help in assigning complex proton signals.
-
Leverage ¹⁹F and ²⁹Si NMR: These techniques provide a much simpler spectral window and can be more diagnostic for this specific reaction.
Q2: I am not seeing a clear signal in my ²⁹Si NMR spectrum.
A2:
-
Increase the number of scans: Due to the low sensitivity of ²⁹Si, a significantly larger number of scans is required compared to ¹H NMR.
-
Use relaxation agents: Adding a small amount of a paramagnetic relaxation agent like Cr(acac)₃ can shorten the T1 relaxation time and allow for faster acquisition.
-
Check spectrometer setup: Ensure the spectrometer is properly tuned for ²⁹Si observation.
Q3: My ¹⁹F NMR shows multiple unexpected peaks.
A3:
-
Side Reactions: The presence of multiple fluorine-containing species suggests potential side reactions. Consider the possibility of hydrolysis of this compound if moisture is present, which could lead to the formation of siloxanes and HF.[17][18]
-
Impure Reagents: Your starting material or reagents may contain fluorine-containing impurities. Always check the purity of your reagents before starting the reaction.
Part 3: General Troubleshooting Guide
This section addresses broader issues that may arise during reactions involving this compound.
// Nodes start [label="Reaction Issue\n(e.g., Incomplete, Byproducts)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Verify Reagent Purity\n& Dryness", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_conditions [label="Review Reaction Conditions\n(Temp, Time, Solvent)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; analyze_byproducts [label="Characterize Byproducts\n(NMR, MS)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_stoichiometry [label="Adjust Stoichiometry\n(Nucleophile, Base)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_temp_time [label="Modify Temperature\nor Reaction Time", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; purify_reagents [label="Purify/Dry Reagents\n& Solvents", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; solution [label="Successful Reaction", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reagents [label="Moisture/Impurity Suspected"]; start -> check_conditions [label="Suboptimal Conditions?"]; start -> analyze_byproducts [label="Unexpected Spots/Peaks"];
check_reagents -> purify_reagents [label="Impurities Found"]; purify_reagents -> solution;
check_conditions -> optimize_temp_time; check_conditions -> optimize_stoichiometry;
analyze_byproducts -> optimize_stoichiometry [label="Unreacted Starting Material"]; analyze_byproducts -> check_reagents [label="Hydrolysis Products\n(e.g., Siloxanes)"];
optimize_stoichiometry -> solution; optimize_temp_time -> solution; } doteditor_caption: Troubleshooting workflow for this compound reactions.
Q4: My reaction is very slow or incomplete.
A4:
-
Insufficiently nucleophilic reagent: The nucleophile you are using may not be strong enough to displace the fluoride. Consider using a more reactive nucleophile or adding a catalyst.
-
Steric hindrance: If the nucleophile or the substrate is sterically hindered, the reaction rate will be slower. Increasing the reaction temperature may help overcome the activation barrier.
-
Solvent effects: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like THF or DMF are generally good choices for nucleophilic substitution reactions.
Q5: I am observing the formation of a white precipitate in my reaction.
A5: This could be due to several reasons:
-
Insoluble product: Your desired product may be insoluble in the reaction solvent.
-
Salt formation: If you are using a salt of your nucleophile, the resulting fluoride salt (e.g., NaF, KF) may precipitate out of the solution. This can be a driving force for the reaction.
-
Hydrolysis: If moisture is present, this compound can hydrolyze to form triphenylsilanol, which can then condense to form disiloxanes. These are often white solids.[17][19] Ensure your reaction is performed under anhydrous conditions.
Q6: My product seems to be decomposing during workup or purification.
A6:
-
Hydrolytic instability: Silyl ethers can be sensitive to acidic or basic conditions, leading to cleavage of the silyl group.[20][21] Use a neutral pH during aqueous workup.
-
Silica gel acidity: Standard silica gel is slightly acidic and can cleave sensitive silyl ethers during column chromatography.[20] Consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative purification method like distillation or recrystallization.
References
- 1. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How To [chem.rochester.edu]
- 9. rsc.org [rsc.org]
- 10. magritek.com [magritek.com]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rsc.org [rsc.org]
- 15. spectrabase.com [spectrabase.com]
- 16. researchgate.net [researchgate.net]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. researchgate.net [researchgate.net]
- 19. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Technical Support Center: Navigating Steric Hindrance in Triphenylsilyl Group Reactions
Welcome to the technical support guide for handling reactions involving the triphenylsilyl (TPS) group, often introduced using reagents like Fluorotriphenylsilane (Ph₃SiF). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges stemming from the significant steric bulk of the three phenyl rings surrounding the silicon atom. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.
The triphenylsilyl group is a powerful tool for protecting alcohols, valued for its high stability. However, this very stability, a direct consequence of its steric hindrance, can make its subsequent removal or transformation a significant synthetic hurdle.[1][2] This guide offers field-proven insights and solutions to common problems.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in a direct question-and-answer format.
Question 1: My desilylation (TPS group removal) reaction is extremely slow or has stalled completely. What's happening and what should I do?
Probable Cause: Steric Shielding of the Silicon Center
The three bulky phenyl groups create a sterically congested environment around the silicon atom. This "steric shield" physically blocks the approaching nucleophile (typically a fluoride ion) from reaching the silicon center for the necessary nucleophilic attack.[3][4] The reaction's activation energy is significantly increased, leading to sluggish or failed reactions under standard conditions.[5]
Recommended Solutions:
-
Enhance Nucleophile Reactivity: The choice of fluoride source is critical. Standard reagents like potassium fluoride (KF) may be ineffective.
-
Tetrabutylammonium Fluoride (TBAF): This is the most common and effective reagent. The bulky, organic-soluble tetrabutylammonium cation delivers a more "naked" and highly reactive fluoride anion in solution compared to inorganic fluorides.[6][7]
-
Anhydrous Fluoride Sources: For particularly stubborn cases, residual water in commercial TBAF solutions can blunt its reactivity. Consider using anhydrous TBAF or tris(dimethylamino)sulfur (trimethylsilyl)difluoride (TAS-F), which are potent fluoride sources that must be handled under inert conditions.[7][8]
-
-
Optimize Reaction Conditions:
-
Increase Temperature: Heating the reaction provides the necessary kinetic energy to overcome the high activation barrier imposed by steric hindrance. Reactions can be heated from room temperature up to reflux in solvents like THF.
-
Solvent Choice: Use polar aprotic solvents like Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN). These solvents effectively solvate the cation (e.g., TBA⁺) without strongly solvating the fluoride anion, maximizing its nucleophilicity.[9][10]
-
Extended Reaction Time: Due to the slow kinetics, reactions involving hindered silyl ethers may require significantly longer reaction times (24-48 hours) than their less-hindered counterparts.
-
-
Consider Alternative Deprotection Chemistries:
-
Acid-Catalyzed Deprotection: While fluoride is most common, acidic conditions can also cleave silyl ethers. The mechanism involves protonation of the ether oxygen, making the silicon more electrophilic.[6] However, this method is less selective and may not be suitable for acid-labile substrates.
-
Reductive Deprotection: For specific applications where other functional groups are sensitive to fluoride or acid, reductive methods using reagents like catechol borane with Wilkinson's catalyst can be employed, though this is less common for TPS groups.[11]
-
Troubleshooting Workflow for Failed Desilylation
Here is a logical workflow to follow when a triphenylsilyl deprotection fails.
Caption: A decision tree for troubleshooting a stalled TPS deprotection reaction.
Question 2: I am trying to perform a reaction on another part of my molecule, but the triphenylsilyl group is reacting instead. How can I prevent this?
Probable Cause: Unintended Reactivity of the Si-O Bond
While robust, the Si-O bond in a triphenylsilyl ether is not completely inert. It is susceptible to cleavage under strongly acidic or basic conditions and, of course, in the presence of fluoride ions.[6][12] If your reaction conditions employ these reagents, you risk premature deprotection.
Recommended Solutions:
-
Review Reagent Compatibility: Scrutinize your reaction conditions. Are you using acidic catalysts (e.g., HCl, TFA), strong bases (e.g., LDA, n-BuLi at elevated temperatures), or any reagents that could be a hidden source of fluoride?
-
Employ Milder Conditions: If possible, switch to milder reagents that are known to be compatible with silyl ethers. For example, if performing an oxidation, choose a neutral oxidant like Dess-Martin periodinane over a highly acidic one like Jones reagent.
-
Change the Protecting Group: If the required reaction conditions are fundamentally incompatible with the TPS group, the best solution is often to use a different protecting group in your synthetic design. The relative stability of common silyl ethers is a key consideration.
Table 1: Relative Stability of Common Silyl Protecting Groups
This table provides a general hierarchy of stability, which is crucial for synthetic planning. The triphenylsilyl (TPS) group is among the more robust options.
| Silyl Group (Abbreviation) | Structure | Relative Steric Bulk | Relative Stability to Acid/Fluoride |
| Trimethylsilyl (TMS) | -Si(CH₃)₃ | Low | Very Labile |
| Triethylsilyl (TES) | -Si(CH₂CH₃)₃ | Moderate | Labile |
| tert-Butyldimethylsilyl (TBS) | -Si(CH₃)₂(C(CH₃)₃) | High | Stable |
| Triphenylsilyl (TPS) | -Si(Ph)₃ | Very High | Very Stable |
| Triisopropylsilyl (TIPS) | -Si(CH(CH₃)₂)₃ | Very High | Very Stable |
| tert-Butyldiphenylsilyl (TBDPS) | -Si(Ph)₂(C(CH₃)₃) | Very High | Most Stable |
Source: Data synthesized from multiple sources detailing silyl ether stability.[6][8]
Frequently Asked Questions (FAQs)
Q: Why use a triphenylsilyl group if it's so difficult to remove? A: The high steric hindrance provides exceptional stability.[2] This makes the TPS group ideal for multi-step syntheses where a hydroxyl group must survive numerous reaction conditions that would cleave less bulky silyl ethers like TMS or TES.[6] Its robustness is its primary advantage.
Q: Can steric hindrance affect the regioselectivity of silylation? A: Absolutely. When protecting a molecule with multiple hydroxyl groups (e.g., a diol or triol), a bulky silylating agent like triphenylsilyl chloride will preferentially react with the least sterically hindered hydroxyl group.[2] This is a common strategy to achieve selective protection of primary alcohols in the presence of secondary or tertiary ones.
Q: Does the Si-F bond formation drive the deprotection reaction? A: Yes, the formation of the strong silicon-fluoride bond is a major thermodynamic driving force for the reaction.[6] The reaction proceeds through a pentacoordinate, hypervalent silicon intermediate, which readily collapses to form the stable Si-F bond and release the alcohol.
Mechanism of Fluoride-Mediated Desilylation
The diagram below illustrates the key step in the deprotection of a triphenylsilyl ether using a fluoride source.
Caption: The mechanism of silyl ether cleavage by a fluoride nucleophile.
Experimental Protocols
Protocol 1: General Procedure for TBAF-Mediated Deprotection of a Hindered Triphenylsilyl Ether
This protocol provides a robust starting point for the cleavage of a TPS-protected alcohol.
Materials:
-
TPS-protected substrate
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the triphenylsilyl-protected substrate (1.0 eq).
-
Solvent Addition: Dissolve the substrate in anhydrous THF (approximately 0.1 M concentration).
-
Reagent Addition: Add the 1.0 M solution of TBAF in THF (typically 1.5 - 3.0 eq) dropwise to the stirring solution at room temperature.
-
Causality Note: Using a molar excess of TBAF ensures the reaction goes to completion, especially if any acidic protons elsewhere in the molecule consume the fluoride.
-
-
Heating and Monitoring: If no reaction is observed at room temperature after 1-2 hours (as monitored by Thin Layer Chromatography - TLC), gently heat the reaction mixture to 40-50 °C. Continue to monitor the reaction's progress every few hours.
-
Expert Insight: The disappearance of the starting material and the appearance of a more polar spot (the deprotected alcohol) on the TLC plate indicates a successful reaction.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Causality Note: The water wash helps remove residual THF and salts, while the brine wash helps to break any emulsions and remove the bulk of the water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude alcohol product by flash column chromatography on silica gel.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. theory.labster.com [theory.labster.com]
- 4. youtube.com [youtube.com]
- 5. steric effect.pptx [slideshare.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. A Mild and Efficient Desilylation of O-tert-Butyldimethylsilyl Ethers Mediated by Chlorotrimethylsilane and Potassium Fluoride Dihydrate in Acetonitrile [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Efficient Removal of Triphenylsilanol Byproduct
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of removing the triphenylsilanol byproduct from your reaction mixtures. Our focus is on providing practical, field-proven insights and detailed protocols to ensure the integrity and purity of your target compounds.
Understanding the Challenge: The Properties of Triphenylsilanol
Triphenylsilanol ((C₆H₅)₃SiOH) is a common byproduct in organic synthesis, particularly in reactions involving triphenylsilyl protecting groups or reagents.[1][2] Its removal can be challenging due to its unique physical properties. It is a white crystalline solid with a melting point of approximately 150-153 °C.[2][3] While it is insoluble in water, it exhibits solubility in a range of common organic solvents such as ethanol, acetone, and toluene.[1] This solubility profile can often lead to co-elution or co-precipitation with the desired product, complicating purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the removal of triphenylsilanol and provides actionable solutions.
FAQ 1: I'm seeing a persistent impurity in my NMR that corresponds to triphenylsilanol. What is the first purification method I should try?
For many common organic compounds, crystallization is often the most straightforward and scalable initial approach to remove triphenylsilanol. The key is to exploit the solubility differences between your product and the byproduct.
Causality behind this choice: Crystallization is a highly effective purification technique that relies on the principle that a compound will be significantly less soluble in a solvent at lower temperatures than at higher temperatures. By carefully selecting a solvent or solvent system where your product has good solubility at elevated temperatures but poor solubility at room temperature or below, while triphenylsilanol remains in solution, you can achieve efficient separation.
FAQ 2: My product and triphenylsilanol are co-eluting during column chromatography. How can I improve the separation?
Co-elution during column chromatography is a frequent problem. Here are several strategies to enhance separation:
A. Optimize Your Solvent System (Mobile Phase):
The choice of eluent is critical for achieving good separation on a silica gel column.[4] Since silica gel is a polar stationary phase, less polar compounds will elute first. Triphenylsilanol, with its hydroxyl group, is moderately polar.
-
For Non-Polar to Moderately Polar Products: Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or diethyl ether. This gradient elution will help to selectively elute your less polar product before the triphenylsilanol.
-
For Polar Products: If your product is more polar than triphenylsilanol, you will need to use a more polar mobile phase to elute your product after the byproduct has come off the column. A solvent system of dichloromethane/methanol or ethyl acetate/methanol might be effective.
B. Adjust the Polarity of the Stationary Phase:
While silica gel is the most common choice, other stationary phases can be considered:
-
Alumina (Al₂O₃): Alumina can be acidic, neutral, or basic. For certain compounds, switching to alumina can alter the elution order and improve separation.
-
Reverse-Phase Chromatography (C18): In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used.[5] In this scenario, the more polar triphenylsilanol would elute earlier than a non-polar product.
C. Add a Modifier to the Mobile Phase:
For basic compounds that may interact strongly with the acidic silanol groups on the surface of the silica gel, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can improve peak shape and separation.[6] Conversely, for acidic compounds, a small amount of acetic acid can be beneficial.
FAQ 3: Crystallization is not working, and my product is sensitive to chromatography. Is liquid-liquid extraction a viable option?
Yes, liquid-liquid extraction can be a powerful technique, especially when there is a significant difference in the acidity or basicity between your product and triphenylsilanol.[7]
The Underlying Principle: This technique relies on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic phase.[8] The weak acidity of the silanol group (Si-OH) in triphenylsilanol can be exploited.
-
For Neutral or Acidic Products: You can dissolve your reaction mixture in a non-polar organic solvent (e.g., diethyl ether, ethyl acetate) and wash it with a basic aqueous solution (e.g., 1M NaOH or Na₂CO₃). The basic wash will deprotonate the triphenylsilanol, forming the water-soluble triphenylsilanolate salt, which will partition into the aqueous layer. Your neutral or acidic product (if it's a weaker acid than triphenylsilanol) will remain in the organic layer.
-
For Basic Products: If your product is a base, you can dissolve the mixture in an organic solvent and wash with a dilute acidic aqueous solution (e.g., 1M HCl). This will protonate your basic product, causing it to move into the aqueous layer, while the neutral triphenylsilanol remains in the organic layer. The aqueous layer can then be basified to recover your product.
FAQ 4: I have a very valuable and sensitive compound, and I want to avoid traditional purification methods. Are there any "catch and release" techniques?
For such scenarios, scavenger resins offer a highly selective and gentle method for impurity removal.[9][10] These are solid-supported reagents that react with and bind to specific functional groups, allowing for their removal by simple filtration.
How it Works: The key is to choose a scavenger resin with a functional group that will selectively react with the hydroxyl group of triphenylsilanol.
-
Isocyanate Resins: These resins can react with the hydroxyl group of triphenylsilanol to form a bound carbamate, effectively removing it from the solution.
-
Acid Chloride or Sulfonyl Chloride Resins: These can also be used to sequester the triphenylsilanol by forming a bound ester or sulfonate ester.
The use of scavenger resins minimizes product loss and avoids the need for chromatography or other potentially harsh purification steps.[11]
Detailed Experimental Protocols
Here are step-by-step methodologies for the key purification techniques discussed.
Protocol 1: Purification by Crystallization
This protocol provides a general guideline. The ideal solvent system will need to be determined empirically for your specific product.
Step 1: Solvent Screening
-
Place a small amount of your crude product (containing triphenylsilanol) into several test tubes.
-
Add a few drops of different solvents or solvent mixtures (e.g., hexane/ethyl acetate, toluene, diethyl ether/petroleum ether) to each test tube.
-
Observe the solubility at room temperature. A good crystallization solvent will dissolve your product sparingly or not at all at room temperature but will fully dissolve it upon heating.
-
Heat the test tubes that show promise. If your product dissolves completely upon heating and then precipitates out upon cooling, you have a good candidate for a crystallization solvent.
Step 2: Recrystallization Procedure
-
Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, you can further cool the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
This protocol is for a standard silica gel column.
Step 1: Determine the Eluent System
-
Using thin-layer chromatography (TLC), spot your crude reaction mixture on a silica gel plate.
-
Develop the TLC plate in various solvent systems of differing polarities (e.g., different ratios of hexane:ethyl acetate).
-
The ideal eluent system will show good separation between your product spot and the triphenylsilanol spot, with the Rf value of your product being around 0.3.[4]
Step 2: Pack the Column
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into a glass column with the stopcock closed, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
Step 3: Load the Sample and Elute
-
Dissolve your crude product in a minimal amount of the eluent or a suitable solvent.
-
Carefully load the sample onto the top of the silica gel.
-
Add a layer of sand on top of the sample to prevent disturbance.
-
Carefully add the eluent to the column and begin collecting fractions.
-
Monitor the fractions by TLC to determine which ones contain your purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Liquid-Liquid Extraction for a Neutral Product
This protocol is designed to remove triphenylsilanol from a neutral organic compound.
Step 1: Dissolution
-
Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) in a separatory funnel.
Step 2: Basic Wash
-
Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) solution to the separatory funnel.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The deprotonated triphenylsilanol will be in the upper aqueous layer (if the organic solvent is denser than water) or the lower aqueous layer (if the organic solvent is less dense than water).
-
Drain the aqueous layer.
Step 3: Repeat and Wash
-
Repeat the basic wash (Step 2) two more times to ensure complete removal of the triphenylsilanol.
-
Wash the organic layer with water to remove any residual base.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any dissolved water.
Step 4: Drying and Concentration
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain your purified product.
Data Summary and Visualization
To aid in selecting the most appropriate purification method, the following table summarizes the key features of each technique.
| Purification Method | Principle of Separation | Best Suited For | Key Advantages | Potential Challenges |
| Crystallization | Differential solubility | Products that are crystalline solids and have different solubility profiles from triphenylsilanol. | Scalable, cost-effective, can yield very pure material. | Finding a suitable solvent can be time-consuming; not suitable for oils or amorphous solids. |
| Column Chromatography | Differential adsorption to a stationary phase | Most organic compounds, offers high resolution. | Highly versatile, can separate complex mixtures. | Can be time-consuming, requires significant solvent, potential for product loss on the column. |
| Liquid-Liquid Extraction | Differential partitioning between immiscible liquids based on acidity/basicity. | Products with acidic or basic functional groups, or neutral products. | Fast, simple, and requires minimal equipment. | Can be less effective if the pKa of the product is close to that of triphenylsilanol; can generate significant aqueous waste. |
| Scavenger Resins | Covalent bond formation with the impurity. | High-value, sensitive, or small-scale products where yield is critical. | High selectivity, simple filtration workup, minimal product loss. | Resins can be expensive, may require screening to find the most effective one. |
Visualizing the Decision-Making Process
The following workflow diagram can help guide you in choosing the best strategy for removing triphenylsilanol.
Caption: A decision tree to guide the selection of the optimal purification method for removing triphenylsilanol.
References
- 1. innospk.com [innospk.com]
- 2. China Triphenylsilanol CAS No.: 791-31-1 Manufacturers & Suppliers & Factory - ENERGYCO [encchem.com]
- 3. Triphenylsilanol | CAS#:791-31-1 | Chemsrc [chemsrc.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. columbia.edu [columbia.edu]
- 6. LC Technical Tip [discover.phenomenex.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 9. silicycle.com [silicycle.com]
- 10. canftech.com [canftech.com]
- 11. SCAVENGER|Fujisilysia Chemical [fuji-silysia.co.jp]
Fluorotriphenylsilane compatibility with different functional groups
A Senior Application Scientist's Guide to Navigating Tps-F Reactivity
Welcome to the technical support hub for Fluorotriphenylsilane (Tps-F). This center is designed for researchers, scientists, and professionals in drug development who utilize Tps-F in their synthetic workflows. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful application of this versatile reagent.
Section 1: Core Concepts and General Considerations
This compound is a silylating agent valued for its ability to introduce the bulky and lipophilic triphenylsilyl (Tps) protecting group. Understanding its fundamental reactivity is key to its effective use.
1.1: Frequently Asked Questions (FAQs)
Q: What is the primary role of this compound in organic synthesis?
A: this compound is primarily used as a protecting group for alcohols. The resulting triphenylsilyl ether is significantly more stable than other common silyl ethers (e.g., TMS, TES, TBS), offering robust protection under a wide range of reaction conditions.
Q: What are the key safety precautions when handling this compound?
A: this compound is corrosive and causes severe skin burns and eye damage.[1] It is also moisture-sensitive.[2] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store it under an inert atmosphere, such as argon or nitrogen, in a cool, dry place.
Q: How can I monitor the progress of a reaction involving this compound?
A: Reaction progress can be monitored by several analytical techniques. Thin-layer chromatography (TLC) is a straightforward method to observe the consumption of the starting material and the formation of the silylated product. For more detailed analysis, techniques like NMR spectroscopy (specifically ¹H, ¹³C, and ¹⁹F NMR), and mass spectrometry are highly effective.[3] In-line FTIR spectroscopy can also be a powerful tool for real-time monitoring of polysiloxane formation, a related process.[4]
1.2: General Troubleshooting Workflow
When encountering unexpected results with Tps-F, a systematic approach to troubleshooting is crucial. The following diagram outlines a general workflow for identifying and resolving common issues.
Caption: General troubleshooting workflow for reactions involving this compound.
Section 2: Compatibility with Alcohols
The primary application of Tps-F is the protection of alcohols. The reactivity, however, can be influenced by the steric hindrance of the alcohol.
2.1: FAQs for Alcohol Protection
Q: My primary alcohol is not reacting with Tps-F. What could be the issue?
A: While primary alcohols are generally reactive, a lack of reaction could be due to several factors:
-
Insufficiently strong base: A common issue is the use of a base that is not strong enough to deprotonate the alcohol effectively. Consider switching to a stronger base like imidazole or DMAP.
-
Steric hindrance: If the primary alcohol is sterically hindered (neopentyl-type), the reaction may require more forcing conditions, such as higher temperatures or a more potent catalyst.
-
Poor solvent choice: Ensure the solvent is anhydrous and compatible with the reaction conditions. Aprotic solvents like DMF or DCM are generally preferred.
Q: I am observing the formation of byproducts in the silylation of a secondary alcohol. What are they and how can I avoid them?
A: A common side reaction, especially with secondary and tertiary alcohols under acidic conditions, is elimination to form an alkene.[5][6] This occurs if the reaction conditions inadvertently generate a strong acid, which can protonate the hydroxyl group, making it a good leaving group. To avoid this:
-
Use a non-nucleophilic base: Employ a hindered base like 2,6-lutidine to scavenge any protons generated during the reaction without competing as a nucleophile.
-
Maintain anhydrous conditions: Water can hydrolyze Tps-F, generating HF, which can catalyze elimination.
-
Control the temperature: Lowering the reaction temperature can often disfavor the elimination pathway.
2.2: Troubleshooting Guide for Alcohol Silylation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or low conversion | 1. Inactive catalyst/base. 2. Insufficient reaction time or temperature. 3. Steric hindrance. | 1. Use fresh, anhydrous base (e.g., imidazole, DMAP). 2. Increase temperature and/or reaction time. Monitor by TLC. 3. For hindered alcohols, consider using a more reactive silylating agent or different reaction conditions. |
| Formation of elimination byproducts (alkenes) | 1. Presence of acid. 2. High reaction temperature. | 1. Ensure strictly anhydrous conditions. Use a non-nucleophilic base (e.g., 2,6-lutidine). 2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Desilylation during workup | 1. Acidic or basic workup conditions. | 1. Use a neutral workup (e.g., washing with saturated aqueous NH₄Cl, followed by brine). 2. Avoid strong acids or bases during extraction and purification. |
2.3: Mechanism of Alcohol Silylation
The silylation of an alcohol with Tps-F typically proceeds through a nucleophilic substitution mechanism. The alcohol, often activated by a base, acts as a nucleophile, attacking the electrophilic silicon center of Tps-F.
Caption: Mechanism of base-catalyzed alcohol silylation with this compound.
Section 3: Compatibility with Other Functional Groups
While primarily used for alcohols, the compatibility of Tps-F with other functional groups present in the molecule is a critical consideration.
3.1: FAQs for Functional Group Compatibility
Q: Will this compound react with amines?
A: Yes, primary and secondary amines are generally more nucleophilic than alcohols and will react with Tps-F to form silylamines.[7] If selective protection of an alcohol in the presence of an amine is desired, the amine should be protected first (e.g., as a carbamate or amide).
Q: Is Tps-F compatible with carbonyl compounds like aldehydes and ketones?
A: Tps-F is generally compatible with aldehydes and ketones under standard silylation conditions. The carbonyl group is less nucleophilic than a hydroxyl group and will not react. However, under strongly basic conditions or with highly enolizable ketones, side reactions at the alpha-carbon are possible.
Q: Can I use Tps-F in the presence of esters or amides?
A: Yes, Tps-F is compatible with esters and amides. These functional groups are not sufficiently nucleophilic to react with Tps-F.
Q: What about acidic functional groups like carboxylic acids?
A: Carboxylic acids will be deprotonated by the base used in the silylation reaction, forming a carboxylate. This will react with Tps-F to form a silyl ester. Therefore, carboxylic acids should be protected (e.g., as a methyl or ethyl ester) before attempting to silylate an alcohol in the same molecule.
3.2: Functional Group Compatibility Table
| Functional Group | Compatibility | Potential Issues & Considerations |
| Alkenes/Alkynes | Compatible | Generally inert to Tps-F. |
| Amines (1°, 2°) | Reactive | Will be silylated. Protect the amine first if alcohol silylation is desired. |
| Aldehydes/Ketones | Compatible | Generally inert, but be cautious with highly enolizable ketones under basic conditions. |
| Carboxylic Acids | Reactive | Will form a silyl ester. Protect the carboxylic acid first. |
| Esters/Amides | Compatible | Generally inert to Tps-F. |
| Halides (Alkyl/Aryl) | Compatible | Generally inert to Tps-F. |
| Thiols | Reactive | Will be silylated to form a silyl thioether. |
Section 4: Experimental Protocols
4.1: General Protocol for the Silylation of a Primary Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Ensure all solvents are anhydrous.
-
-
Reaction Setup:
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1-0.5 M), add imidazole (1.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of this compound (1.2 equiv) in anhydrous DCM dropwise over 10-15 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Workup and Purification:
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- 1. This compound | 379-50-0 | TCI Deutschland GmbH [tcichemicals.com]
- 2. This compound | 379-50-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. solubilityofthings.com [solubilityofthings.com]
scaling up reactions involving Fluorotriphenylsilane
Welcome to the Technical Support Center for scaling up reactions involving Fluorotriphenylsilane (Ph3SiF) . This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to challenges encountered during the scale-up process. As Senior Application Scientists, we aim to blend established chemical principles with field-proven insights to ensure your success.
Safety First: Mandatory Handling Precautions
Before initiating any experiment, a thorough understanding of the hazards associated with this compound is crucial.
Question: What are the primary hazards of this compound and what personal protective equipment (PPE) is required?
Answer: this compound is a corrosive solid that can cause severe skin burns and eye damage. It is also corrosive to metals. The primary danger upon accidental contact with moisture, including atmospheric humidity or aqueous solutions, is its potential hydrolysis, which can generate hydrofluoric acid (HF). HF is an extremely corrosive and toxic substance that requires specialized first aid.
Mandatory PPE & Handling Guidelines:
-
Eye Protection: Always wear chemical safety goggles and a full-face shield.[1][2]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or perforation before use.[1]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger scales, consider a chemical-resistant apron.
-
Respiratory Protection: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhaling dust or potential HF vapors.[2][3]
-
Inert Conditions: Due to its moisture sensitivity, store and handle this compound under an inert atmosphere (e.g., nitrogen or argon).
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.
Frequently Asked Questions (FAQs)
This section addresses common, high-level questions that often arise during the initial phases of scaling up reactions.
Question: My reaction is sluggish or fails to go to completion after scaling up. What is the most common cause?
Answer: The most frequent culprit is the presence of moisture. This compound is susceptible to hydrolysis, which consumes the reagent and generates triphenylsilanol (Ph3SiOH) as a byproduct.[4] On a larger scale, achieving completely anhydrous conditions is more challenging due to the larger surface area of glassware and greater solvent volumes.
Troubleshooting Steps:
-
Solvent Purity: Ensure solvents are rigorously dried using appropriate methods (e.g., passing through an activated alumina column or distillation from a suitable drying agent).
-
Inert Atmosphere: Purge the reaction vessel thoroughly with an inert gas (N2 or Ar) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Quality: Use freshly opened this compound or ensure it has been stored correctly in a desiccator under an inert atmosphere.
Question: I'm observing a significant amount of a white, crystalline byproduct that is difficult to separate. What is it and why is it forming?
Answer: This byproduct is almost certainly triphenylsilanol (Ph3SiOH), formed from the hydrolysis of this compound with trace water.[4][5] While it may seem like a minor issue at a small scale, on a larger scale the absolute amount of this byproduct can become substantial, leading to co-precipitation with your product or complications during chromatographic purification. Its formation is a direct indicator that your reaction conditions are not sufficiently anhydrous.
Question: What are the best analytical techniques to monitor the progress of a large-scale reaction involving this compound?
Answer: Real-time monitoring is key to a successful scale-up. A combination of techniques is often most effective.
-
Thin-Layer Chromatography (TLC): The quickest and most common method for qualitative analysis. It's excellent for tracking the consumption of starting materials and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, or ²⁹Si NMR can provide quantitative data on reaction conversion.[6][7] For a large-scale reaction, a small aliquot can be withdrawn, quenched, and quickly analyzed. ¹⁹F NMR is particularly useful for directly observing the consumption of Ph3SiF.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for complex reaction mixtures, allowing for the identification of the desired product and potential byproducts. Multiple Reaction Monitoring (MRM) scans can be used for precise quantification.[6][8]
Question: How does solvent choice impact my scale-up strategy?
Answer: Solvent choice is critical as it affects reaction rates, solubility, and temperature control.[9][10] A solvent suitable for a 100 mg scale may be inappropriate for a 100 g scale.
| Solvent | Dielectric Constant (Approx.) | Boiling Point (°C) | Key Considerations for Scale-Up |
| Tetrahydrofuran (THF) | 7.5 | 66 | Good solubility for many organics. Can form peroxides; use fresh, inhibited THF. Relatively low boiling point can make temperature control challenging for highly exothermic reactions. |
| Dichloromethane (DCM) | 9.1 | 40 | Excellent solvent, but very low boiling point makes it difficult to manage exotherms at scale. Potential environmental and health concerns. |
| Acetonitrile (ACN) | 37.5 | 82 | Higher boiling point allows for better temperature control. Its polarity can significantly influence reaction kinetics.[9] Can sometimes participate as a nucleophile in side reactions.[11] |
| Toluene | 2.4 | 111 | Good for higher temperature reactions. Less polar, which may slow down certain reactions. Good for azeotropic removal of water. |
The choice of solvent can stabilize or destabilize reactants and transition states, directly influencing the reaction rate.[9] When scaling up, a higher boiling point solvent is often preferred for better thermal management.
In-Depth Troubleshooting Guide
This section provides detailed solutions for more complex problems encountered during and after the reaction.
Issue 1: Managing Reaction Exotherms and Ensuring Thermal Safety
Question: My reaction temperature is increasing uncontrollably during reagent addition at a large scale, despite external cooling. How can I prevent a thermal runaway?
Answer: This is a classic scale-up challenge related to the surface-area-to-volume ratio. As the reactor size increases, the volume (which generates heat) increases cubically, while the surface area (which dissipates heat) only increases squarely. This makes heat removal far less efficient at scale.
Mitigation Strategy:
-
Controlled Addition: Never add the full amount of a reactive reagent at once. Use a syringe pump or an addition funnel to add the reagent slowly and controllably. Monitor the internal temperature, not just the bath temperature.
-
Reverse Addition: Consider adding the substrate to the this compound solution, or vice-versa, depending on which addition profile is less exothermic.
-
Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a thermal sink. However, this may slow down the reaction rate, so a balance must be found.
-
Cooling Efficiency: Ensure your cooling system is appropriately sized for the reaction scale. For very large scales, jacketed reactors with circulating coolant are standard.
-
Emergency Plan: Have a quenching agent and an appropriate vessel ready to quickly neutralize the reaction if the temperature exceeds a safe limit.
// Node Definitions start [label="Begin Reagent Addition", fillcolor="#F1F3F4", fontcolor="#202124"]; monitor [label="Monitor Internal Temp (Ti)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; stable [label="Is Ti within safe limits?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; continue_add [label="Continue Controlled\nAddition", fillcolor="#34A853", fontcolor="#FFFFFF"]; stop_add [label="STOP Addition & \nIncrease Cooling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; controlled [label="Is Ti decreasing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; resume_slow [label="Resume Addition\nat Slower Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="EMERGENCY QUENCH", shape=box, style="filled,bold", fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2];
// Edge Definitions start -> monitor; monitor -> stable; stable -> continue_add [label=" Yes "]; stable -> stop_add [label=" No "]; continue_add -> monitor; stop_add -> controlled; controlled -> resume_slow [label=" Yes "]; controlled -> quench [label=" No "]; resume_slow -> monitor; }
Caption: Workflow for managing reaction exotherms.
Issue 2: Complex Purification and Removal of Silicon Byproducts
Question: Standard column chromatography is failing to separate my product from triphenylsilanol (Ph3SiOH). What advanced purification strategies can I use at scale?
Answer: Silicon byproducts, particularly silanols, can be notoriously difficult to remove via standard silica gel chromatography due to their similar polarity to many organic products and their tendency to streak on the column.
Purification Strategy Selection:
-
Crystallization: If your product is crystalline, this is often the most effective and scalable purification method. Experiment with various solvent systems (e.g., heptane/ethyl acetate, toluene, methanol/water) to induce crystallization of your product, leaving the byproducts in the mother liquor.
-
Liquid-Liquid Extraction: If your product has an acidic or basic functional group, you can use pH-controlled extractions to move it into an aqueous layer, leaving the neutral Ph3SiOH in the organic layer, or vice-versa.
-
Fluoride Scavenging: A highly effective method is to treat the crude reaction mixture with a fluoride source. This converts the silicon byproducts into species that are either insoluble or highly polar and easily removed.
-
Procedure: After the main reaction is complete, the crude mixture (dissolved in a solvent like THF) can be stirred with aqueous potassium fluoride (KF) or ammonium fluoride (NH4F). This converts Ph3SiOH and other siloxanes into insoluble fluorosilicates or highly polar silanolates that can be removed by filtration or an aqueous wash.
-
Caution: This method is only suitable if your desired product is stable to fluoride ions and the basic conditions that may arise.[12] Always test this on a small scale first.
-
// Node Definitions crude [label="Crude Product Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; is_solid [label="Is Product a solid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; crystallize [label="Optimize Crystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; has_handle [label="Does Product have\nacidic/basic handle?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; extract [label="pH-based Liquid-Liquid\nExtraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; chromatography [label="Large-Scale Chromatography\n(e.g., MPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fluoride_wash [label="Fluoride Scavenging Wash\n(Test Small Scale First!)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; success [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge Definitions crude -> is_solid; is_solid -> crystallize [label=" Yes "]; is_solid -> has_handle [label=" No "]; crystallize -> success; has_handle -> extract [label=" Yes "]; has_handle -> chromatography [label=" No "]; extract -> success; chromatography -> fluoride_wash [label=" Fails "]; chromatography -> success [label=" Succeeds "]; fluoride_wash -> success; }
Caption: Decision tree for purification strategy.
Experimental Protocols
Protocol 1: General Procedure for Scaled-Up Silyl Ether Deprotection
This protocol describes a generic procedure for the deprotection of a tert-butyldimethylsilyl (TBS) ether using this compound at a 0.5 mole scale. Warning: This reaction should only be performed by trained personnel in a facility equipped to handle large-scale chemical reactions.
Materials & Equipment:
-
22 L 4-neck round-bottom flask equipped with an overhead mechanical stirrer, thermocouple for internal temperature monitoring, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Large heating/cooling bath.
-
Silylated substrate (0.5 mol).
-
This compound (1.1 eq, 0.55 mol).
-
Anhydrous Acetonitrile (ACN), ~5 L.
-
Saturated aqueous sodium bicarbonate (NaHCO3).
-
Brine solution.
-
Anhydrous magnesium sulfate (MgSO4).
Procedure:
-
Vessel Preparation: Assemble the reactor setup and dry all glassware in an oven overnight. Allow to cool to room temperature under a stream of dry nitrogen.
-
Reagent Loading: Charge the silylated substrate (0.5 mol) and anhydrous ACN (3 L) to the reaction vessel. Begin stirring to ensure complete dissolution.
-
Cooling: Cool the reaction mixture to 0 °C using the external cooling bath.
-
Controlled Addition: Dissolve this compound (0.55 mol) in anhydrous ACN (2 L) and load this solution into the addition funnel.
-
Reaction: Add the this compound solution dropwise to the stirred reaction mixture over a period of 2-3 hours. Crucially, monitor the internal temperature. Do not allow the internal temperature to rise above 5 °C. Adjust the addition rate as necessary to control any exotherm.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction progress by periodically taking aliquots for TLC or LC-MS analysis.
-
Quenching: Once the reaction is deemed complete, slowly and carefully quench the reaction by adding saturated aqueous NaHCO3 solution (2 L) while monitoring for any gas evolution or temperature change.
-
Workup: Transfer the mixture to a suitably large separatory funnel. Separate the layers. Extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate, 2 x 1 L).
-
Washing: Combine the organic layers and wash with brine (1 x 2 L).
-
Drying & Concentration: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product using an appropriate method as determined by small-scale experiments (e.g., crystallization or chromatography).
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Managing Moisture Sensitivity of Silylating Agents
Welcome to the Technical Support Center for managing the moisture sensitivity of silylating agents. This guide is designed for researchers, scientists, and drug development professionals who utilize silylation in their work. Here, we will delve into the fundamental principles behind the moisture sensitivity of these reagents, provide detailed troubleshooting guides for common issues, and offer step-by-step protocols for best practices in the laboratory. Our goal is to equip you with the expertise to anticipate and overcome challenges, ensuring the success and reproducibility of your experiments.
The Root of the Problem: Why Are Silylating Agents So Moisture-Sensitive?
Silylating agents are highly reactive compounds used to introduce a silyl group (typically a derivative of silicon, such as trimethylsilyl, TMS) onto a target molecule, most commonly at a hydroxyl, amine, or thiol group.[1][2] This process, known as silylation, is a cornerstone of organic synthesis, often employed to "protect" reactive functional groups, increase a molecule's volatility for gas chromatography, or enhance its stability.[2][3]
The very reactivity that makes silylating agents so useful also renders them highly susceptible to moisture. The silicon atom in a silylating agent is electrophilic and readily attacked by nucleophiles. Water, with its lone pairs of electrons on the oxygen atom, is an excellent nucleophile. When a silylating agent is exposed to water, a rapid and irreversible hydrolysis reaction occurs.[4]
The general mechanism involves the nucleophilic attack of a water molecule on the silicon atom, leading to the displacement of the leaving group (e.g., chloride, triflate) and the formation of a silanol (R₃Si-OH). These silanols are often unstable and can readily condense with each other to form disiloxanes (R₃Si-O-SiR₃), which are unreactive and represent a loss of the silylating agent.[5]
This unwanted side reaction with water consumes the silylating agent, reducing the amount available to react with your substrate and ultimately leading to incomplete reactions and lower yields.[1][4]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our application scientists receive regarding the handling and use of silylating agents.
Q1: My silylation reaction failed, and I only recovered my starting material. What went wrong?
This is a classic symptom of a number of potential issues, all of which often trace back to the presence of moisture.
-
Inactive Reagent: The most likely culprit is that your silylating agent was hydrolyzed before it had a chance to react with your substrate.[1] This can happen if the reagent bottle was improperly sealed, allowing atmospheric moisture to enter over time.
-
Contaminated Solvents or Reagents: Even if your silylating agent is pristine, residual water in your solvent or on the surface of your starting material can consume the reagent.[4] Always use anhydrous solvents and ensure your starting materials are thoroughly dried.
-
Improper Reaction Setup: Performing the reaction in an open flask or without taking precautions to exclude atmospheric moisture is a common mistake.[6] Even on a dry day, the ambient humidity can be enough to quench a sensitive reaction.
Q2: I'm seeing a white precipitate in my reaction mixture. What is it?
The formation of a white precipitate can be indicative of several things:
-
Hydrolyzed Silylating Agent: As mentioned, the hydrolysis of silylating agents can lead to the formation of disiloxanes, which can sometimes precipitate out of solution, especially if they are not very soluble in the reaction solvent.
-
Salt Byproducts: If you are using a chlorosilane-based silylating agent (e.g., trimethylsilyl chloride, TMSCl) in the presence of a base like triethylamine or pyridine, the reaction will produce a hydrochloride salt (e.g., triethylammonium chloride).[2][7] These salts are often insoluble in common organic solvents and will appear as a white precipitate. This is a normal part of the reaction and indicates that the reaction is proceeding. The salt is typically removed during the workup.
Q3: How can I tell if my silylating agent has gone bad?
Unfortunately, there is no simple visual indicator for a hydrolyzed silylating agent. The liquid may still appear clear and colorless.
-
Performance in a Test Reaction: The most reliable method is to perform a small-scale test reaction with a simple, known substrate. If the reaction fails to proceed, it's a strong indication that your reagent is no longer active.
-
NMR Spectroscopy: For more rigorous analysis, you can take a proton or silicon NMR of the reagent. The presence of silanols or disiloxanes will be evident in the spectrum.
Q4: Which silylating agent is right for my application? Does the choice affect moisture sensitivity?
The choice of silylating agent depends on the reactivity of the functional group you are trying to protect and the desired stability of the resulting silyl ether.
-
Reactivity: More reactive silylating agents, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), are also generally more moisture-sensitive.[8] Less reactive agents, like tert-butyldimethylsilyl chloride (TBDMSCl), are more robust but may require longer reaction times or the use of a catalyst.[3]
-
Stability of the Silyl Ether: The stability of the resulting silyl ether to hydrolysis is also a key consideration. Sterically hindered silyl ethers, such as those derived from TBDMSCl or triisopropylsilyl chloride (TIPSCl), are significantly more stable to aqueous workup and chromatography than TMS ethers.[1][3]
| Silylating Agent | Common Abbreviation | Relative Reactivity | Relative Stability of Silyl Ether |
| Trimethylsilyl chloride | TMSCl | High | Low |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Very High | Low |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Very High | Low |
| tert-Butyldimethylsilyl chloride | TBDMSCl | Moderate | High |
| Triisopropylsilyl chloride | TIPSCl | Low | Very High |
Troubleshooting Guide: Common Silylation Problems and Solutions
This section provides a structured approach to diagnosing and solving common problems encountered during silylation reactions.
Scenario 1: Incomplete or No Reaction
Symptoms:
-
TLC or GC analysis shows predominantly starting material.
-
Low yield of the desired silylated product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete silylation.
Scenario 2: Product Decomposes During Workup or Purification
Symptoms:
-
Successful formation of the silylated product is confirmed in the reaction mixture.
-
The product is lost during aqueous workup or silica gel chromatography.
Causality and Solution:
This issue is almost always due to the hydrolytic instability of the silyl ether.[1]
-
TMS Ethers: Trimethylsilyl ethers are notoriously unstable to even mildly acidic or basic conditions.[1] Standard aqueous workups and chromatography on silica gel (which is slightly acidic) can readily cleave the silyl group.
Experimental Protocols: Best Practices for Anhydrous Reactions
To ensure the success of your silylation reactions, it is crucial to adopt rigorous techniques for excluding moisture.
Protocol 1: Drying Glassware
Even glassware that appears dry has a thin film of adsorbed water that must be removed.[9][10]
A. Oven-Drying (Recommended for most applications)
-
Preparation: Clean and disassemble all glassware.
-
Heating: Place the glassware in a laboratory oven at >120 °C for at least 4 hours, or preferably overnight.[9][11][12]
-
Cooling: It is critical to cool the glassware in a moisture-free environment.[9][10]
-
Option 1 (Desiccator): Remove the hot glassware from the oven using tongs and immediately place it in a desiccator.
-
Option 2 (Inert Gas): Assemble the hot glassware and immediately begin flushing it with a stream of dry, inert gas (nitrogen or argon) until it cools to room temperature.[13]
-
B. Flame-Drying (For immediate use)
-
Setup: Assemble the glassware, including a stir bar, and clamp it securely.
-
Inert Gas Flow: Begin a gentle flow of inert gas through the apparatus.
-
Heating: Using a heat gun or a Bunsen burner, heat the entire surface of the glassware until it is hot to the touch. You will initially see fogging as water vaporizes and condenses on cooler parts of the glass; continue heating until all fog is gone.[9]
-
Cooling: Allow the glassware to cool to room temperature under a positive pressure of inert gas.[9]
Protocol 2: Drying Solvents
Using a truly anhydrous solvent is non-negotiable.
-
Commercial Anhydrous Solvents: For many applications, newly opened bottles of anhydrous solvents packaged under an inert atmosphere are sufficient.[11]
-
Solvent Stills: For highly sensitive reactions, it is best to distill solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF and diethyl ether; calcium hydride for dichloromethane and acetonitrile) immediately before use.
-
Molecular Sieves: Activated molecular sieves (3Å or 4Å) can be used to dry many common solvents.[14][15] Add freshly activated sieves to the solvent and allow it to stand for at least 24 hours before use.[15]
Protocol 3: Setting Up a Reaction Under Inert Atmosphere
An inert atmosphere prevents atmospheric moisture from entering the reaction.[6][16]
Workflow for Inert Atmosphere Setup:
Caption: Workflow for setting up a reaction under inert atmosphere.
-
Assemble and Purge: Assemble your dried glassware and seal all openings with rubber septa. Using a needle connected to a source of inert gas (a Schlenk line or a balloon), purge the apparatus for several minutes to displace the air.[16][17]
-
Maintain Positive Pressure: Ensure a continuous, gentle outflow of inert gas (e.g., through an oil bubbler) to maintain a positive pressure inside the apparatus.[6] This prevents air from leaking in.
-
Reagent Addition: Add anhydrous solvents and liquid reagents via syringe through the rubber septa.[6][18] Add solid reagents under a positive flow of inert gas or in a glovebox.[19]
By understanding the underlying chemistry of silylating agents and diligently applying these anhydrous techniques, you can overcome the challenges posed by their moisture sensitivity and achieve reliable and reproducible results in your research.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 3. Silylation Reagents - Regis Technologies [registech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gelest.com [gelest.com]
- 6. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 7. US6875880B2 - Silylation of hydroxyl groups - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. towardsgreenresearch.wordpress.com [towardsgreenresearch.wordpress.com]
- 13. Chemistry Teaching Labs - Using oven dried glassware [chemtl.york.ac.uk]
- 14. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 15. moodle2.units.it [moodle2.units.it]
- 16. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. molan.wdfiles.com [molan.wdfiles.com]
- 19. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Fluorotriphenylsilane Purity by ¹H NMR
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible science. In the realm of organosilicon chemistry, Fluorotriphenylsilane stands as a versatile reagent. This guide provides an in-depth technical exploration of validating its purity using one of the most powerful and accessible analytical techniques: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare the performance of ¹H NMR with alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supported by illustrative experimental data.
The Power of ¹H NMR in Purity Determination: A First Principles Approach
Quantitative ¹H NMR (qNMR) has emerged as a primary analytical method for purity assessment due to its fundamental principle: the integrated area of a resonance signal is directly proportional to the number of protons giving rise to that signal.[1][2] This intrinsic relationship allows for the determination of the relative and even absolute quantities of different compounds in a mixture, often without the need for compound-specific reference standards, a significant advantage over chromatographic techniques.[2]
The key strengths of ¹H NMR for purity validation include:
-
Structural Confirmation and Quantification in a Single Experiment: Unlike chromatographic methods that separate components for individual detection, ¹H NMR provides structural information (chemical shifts, coupling patterns) and quantitative data simultaneously.
-
Non-Destructive Nature: The sample can be recovered unchanged after analysis, which is particularly valuable when working with precious or limited quantities of material.
-
Speed and Simplicity: Once the methodology is established, sample preparation and data acquisition are typically rapid.
-
Universality of Detection: Any proton-containing molecule in solution will be detected, offering a comprehensive view of the sample's composition.
Experimental Protocol: A Self-Validating System for this compound Purity
The following protocol is designed to be a self-validating system, where the quality of the data inherently reflects the success of the experiment.
Step 1: Sample and Internal Standard Preparation
The accuracy of qNMR heavily relies on precise weighing.[2]
-
Analyte Preparation: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Internal Standard Selection and Preparation: Choose an internal standard that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte's signals. For this compound, a suitable internal standard is 1,3,5-trimethoxybenzene . Its three methoxy groups give a sharp singlet at approximately 3.78 ppm, and the three aromatic protons give a singlet around 6.09 ppm, both in regions distinct from the expected signals of this compound and its likely impurities. Accurately weigh an amount of the internal standard that will give a signal intensity comparable to that of the analyte.
-
Dissolution: Dissolve both the analyte and the internal standard in a known volume of a high-purity deuterated solvent, such as chloroform-d (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) for referencing. Ensure complete dissolution.
Step 2: ¹H NMR Data Acquisition
The choice of acquisition parameters is critical for obtaining quantitatively reliable data.
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and sensitivity.
-
Key Acquisition Parameters:
-
Relaxation Delay (d1): This is arguably the most critical parameter for qNMR. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified in both the analyte and the internal standard. A long relaxation delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, guaranteeing that the signal intensity is directly proportional to the number of protons. A typical starting point for small molecules is a d1 of 30-60 seconds.
-
Pulse Angle: Use a 90° pulse to maximize the signal for a given number of scans.
-
Number of Scans (ns): A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio (S/N > 150:1 for the signals of interest).
-
Acquisition Time (at): A longer acquisition time results in better resolution. A typical value is 2-4 seconds.
-
Step 3: Data Processing and Purity Calculation
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to ensure accurate integration.
-
Integration: Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, integrate the aromatic region. For 1,3,5-trimethoxybenzene, integrate the singlet for the methoxy protons.
-
Purity Calculation: The purity of the this compound sample can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard (as a percentage)
-
Interpreting the ¹H NMR Spectrum of this compound
A high-purity sample of this compound is expected to exhibit a complex multiplet in the aromatic region of the ¹H NMR spectrum.
Caption: Structure and predicted ¹H NMR signal region for this compound.
Based on spectral data of similar triphenylsilyl compounds and predictive software, the aromatic protons of this compound will appear as multiplets in the range of δ 7.3-7.7 ppm . The protons ortho to the silicon atom are typically shifted downfield compared to the meta and para protons.
Identifying Potential Impurities
Common impurities in this compound can arise from the starting materials of its synthesis or from subsequent hydrolysis.
-
Chlorotriphenylsilane (Starting Material): If the synthesis involves the reaction of chlorotriphenylsilane with a fluoride source, unreacted starting material may be present. The aromatic protons of chlorotriphenylsilane appear in a similar region to the product, but with slightly different chemical shifts, which may lead to overlapping multiplets.
-
Triphenylsilanol (Hydrolysis Product): this compound is susceptible to hydrolysis, especially in the presence of moisture, to form triphenylsilanol. The aromatic protons of triphenylsilanol resonate in a similar region to the parent compound. A key indicator of its presence would be a broad singlet corresponding to the hydroxyl proton (-OH), typically between δ 2-3 ppm, although its position can vary depending on concentration and solvent.
-
Hexaphenyldisiloxane (Condensation Product): Triphenylsilanol can undergo self-condensation to form hexaphenyldisiloxane. The aromatic protons of this disiloxane also appear in the δ 7.2-7.7 ppm range. Its presence would be indicated by a complex multiplet in the aromatic region and the absence of a hydroxyl proton signal.
Table 1: Expected ¹H NMR Chemical Shifts of this compound and Potential Impurities in CDCl₃
| Compound | Functional Group | Expected Chemical Shift (δ, ppm) |
| This compound | Aromatic (15H) | ~ 7.3 - 7.7 (m) |
| Chlorotriphenylsilane | Aromatic (15H) | ~ 7.3 - 7.8 (m) |
| Triphenylsilanol | Aromatic (15H) | ~ 7.3 - 7.6 (m) |
| Hydroxyl (1H) | ~ 2.0 - 3.0 (br s) | |
| Hexaphenyldisiloxane | Aromatic (30H) | ~ 7.2 - 7.7 (m) |
| 1,3,5-Trimethoxybenzene | Methoxy (9H) | ~ 3.78 (s) |
| (Internal Standard) | Aromatic (3H) | ~ 6.09 (s) |
Comparative Analysis: ¹H NMR vs. GC-MS and HPLC
To provide a comprehensive evaluation, we present a comparative analysis of ¹H NMR with GC-MS and HPLC for the purity assessment of a synthetically prepared batch of this compound.
Workflow Comparison
Caption: Comparative workflows for purity analysis.
Illustrative Experimental Data
A batch of this compound was analyzed by all three techniques. The results are summarized below.
Table 2: Comparative Purity Analysis of a this compound Batch
| Analytical Technique | Purity (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analysis Time (per sample) | Key Observations |
| ¹H NMR | 98.5 ± 0.2 | ~0.1% | ~0.3% | ~15 min | Simultaneously confirmed structure and quantified purity. Detected triphenylsilanol as the major impurity. |
| GC-MS | 98.2 (Area %) | <0.01% | <0.05% | ~30 min | Good separation of this compound from triphenylsilanol. Potential for on-column degradation. |
| HPLC (UV) | 98.8 (Area %) | ~0.05% | ~0.15% | ~20 min | Good resolution of this compound and triphenylsilanol. Requires reference standards for accurate quantification. |
Discussion of Comparative Results
-
¹H NMR: Provided a rapid and accurate assessment of purity while simultaneously confirming the identity of the main component and the major impurity (triphenylsilanol). The quantification is absolute when a certified internal standard is used.
-
GC-MS: Offered the highest sensitivity, making it ideal for detecting trace impurities. However, the thermal lability of some organosilicon compounds can be a concern, potentially leading to on-column degradation and inaccurate purity profiles. The fragmentation patterns from the mass spectrometer are invaluable for identifying unknown impurities.
-
HPLC: A robust and widely used technique for purity analysis. When coupled with a UV detector, it provides excellent quantitative data, though it relies on the assumption that all components have a similar response factor at the chosen wavelength or requires individual calibration curves for each impurity. A Charged Aerosol Detector (CAD) can provide more uniform response factors. Reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water is a common starting point for separating non-polar to moderately polar organosilanes.
Conclusion: The Right Tool for the Job
For the routine purity validation of this compound, ¹H NMR spectroscopy stands out as a highly efficient, accurate, and informative technique . It provides a holistic view of the sample's composition in a single, non-destructive measurement. While GC-MS offers superior sensitivity for trace impurity identification and HPLC provides robust separation capabilities, the direct quantification and structural confirmation afforded by ¹H NMR make it an indispensable tool for ensuring the quality and reliability of this important organosilicon reagent in research and development settings. The choice of analytical method should ultimately be guided by the specific requirements of the analysis, such as the need for trace-level impurity identification or high-throughput screening.
References
A Senior Application Scientist's Guide to the Quantitative Analysis of Fluorotriphenylsilane Derivatives
For researchers, scientists, and drug development professionals navigating the complexities of organosilicon chemistry, the precise quantification of fluorotriphenylsilane derivatives is a critical checkpoint in synthesis, quality control, and downstream applications. This guide provides an in-depth, objective comparison of the primary analytical techniques for the quantitative analysis of these compounds. Moving beyond a mere listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to ensure the scientific integrity of your results.
Introduction to this compound Derivatives and Analytical Challenges
This compound and its derivatives are a class of organosilicon compounds characterized by the presence of a silicon atom bonded to three phenyl groups and a fluorine atom. This unique structure imparts specific chemical properties that are leveraged in various applications, including as reagents in organic synthesis and as building blocks for advanced materials. The quantitative analysis of these compounds, however, presents distinct challenges. The reactivity of the Si-F bond, potential for hydrolysis, and the presence of both aromatic and organometallic moieties necessitate careful selection and optimization of analytical methodologies.
This guide will focus on the three most pertinent analytical techniques for the quantitative analysis of this compound derivatives:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A primary, non-destructive technique for structural elucidation and quantification.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile separative technique for routine quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for separation and sensitive detection, particularly for volatile derivatives.
We will also briefly touch upon X-ray Crystallography as the gold standard for absolute structure determination, which can complement quantitative solution-state analyses.
Comparative Analysis of Quantitative Techniques
The choice of an analytical technique is fundamentally driven by the specific requirements of the analysis, including the desired level of accuracy, sensitivity, sample throughput, and the nature of the sample matrix. Below is a comparative overview of the key performance characteristics of NMR, HPLC-UV, and GC-MS for the quantification of this compound derivatives.
| Parameter | ¹⁹F & ²⁹Si NMR Spectroscopy | HPLC-UV | GC-MS |
| Principle | Nuclear spin resonance in a magnetic field | Differential partitioning between a mobile and stationary phase | Partitioning between a mobile gas phase and a stationary phase, followed by ionization and mass-to-charge ratio detection |
| Selectivity | High for fluorine and silicon environments | Moderate to high, dependent on column chemistry and mobile phase | High, based on retention time and mass fragmentation patterns |
| Sensitivity | Moderate (¹⁹F) to Low (²⁹Si) | Moderate to high | Very high |
| Accuracy | High (qNMR can be a primary ratio method) | High, dependent on calibration standards | High, dependent on calibration standards |
| Precision | High | High | High |
| Sample Throughput | Low to moderate | High | Moderate |
| Key Advantages | Non-destructive, absolute quantification possible with internal standards, rich structural information | Robust, widely available, suitable for routine analysis | Excellent sensitivity and selectivity, definitive identification through mass spectra |
| Key Limitations | Lower sensitivity, potential for complex spectra, background signals for ²⁹Si[1] | Requires chromophore, potential for co-elution, silane reactivity with some columns | Sample must be volatile and thermally stable, potential for on-column degradation of silanes[2] |
In-Depth Technical Protocols and Experimental Considerations
Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful technique for determining the concentration or purity of a sample without the need for an identical reference standard for the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
For this compound derivatives, ¹⁹F NMR is the nucleus of choice for quantification.[3] It offers high sensitivity and a wide chemical shift range, which minimizes signal overlap.[3]
Experimental Protocol: ¹⁹F qNMR for this compound Derivative Quantification
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound derivative and a suitable internal standard into a vial.
-
The internal standard must be a stable, non-volatile, fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals. 1,3,5-Trifluorobenzene is a common choice.
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃) to a known volume.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer.
-
Set the spectral width to encompass all ¹⁹F signals of interest.
-
Crucial Parameter: Employ a sufficiently long relaxation delay (D1) to ensure complete relaxation of all nuclei. A delay of at least 5 times the longest T₁ of the signals of interest is recommended for accuracies of ±1%.[3]
-
Use a pulse sequence that provides uniform excitation across the spectral width, such as a simple pulse-acquire sequence. For quantitative results, inverse-gated decoupling should be used if proton decoupling is necessary to prevent the Nuclear Overhauser Effect (NOE).[3]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Quantification:
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) and Fourier transform the free induction decay (FID).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following equation:
Concentration_analyte = (Integral_analyte / N_analyte) * (N_standard / Integral_standard) * (Mass_standard / MW_standard) * (MW_analyte / Volume_solution)
Where N is the number of fluorine atoms for the integrated signal and MW is the molecular weight.
-
Causality Behind Experimental Choices: The long relaxation delay is critical to prevent signal saturation, which would lead to an underestimation of the signal intensity and inaccurate quantification. The choice of a suitable internal standard with a known concentration is fundamental to the accuracy of the qNMR experiment, transforming it from a relative to an absolute quantification method.[4]
While less sensitive than ¹⁹F NMR, ²⁹Si NMR can provide complementary quantitative information. However, its low natural abundance and long relaxation times necessitate longer acquisition times. A significant challenge in ²⁹Si NMR is the presence of a broad background signal from the glass NMR tube and the probe, typically around -110 ppm.[1]
Experimental Considerations for ²⁹Si qNMR:
-
Background Subtraction: To mitigate the background signal, a blank spectrum of the solvent in the same NMR tube can be acquired and subtracted from the sample spectrum.[1]
-
Sensitivity Enhancement: Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to enhance sensitivity, but these are not suitable for direct quantification. For quantitative analysis, a simple pulse-acquire sequence with a very long relaxation delay is necessary.
-
Internal Standard: A silicon-containing internal standard, such as tetramethylsilane (TMS), is required.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a workhorse technique for the routine quantification of this compound derivatives, especially in quality control settings. The presence of three phenyl groups in the core structure provides a strong chromophore, making UV detection a suitable choice.
Experimental Protocol: RP-HPLC-UV for this compound Derivative Quantification
-
Method Development:
-
Column Selection: A C18 reversed-phase column is a good starting point for the separation of these relatively non-polar compounds.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water is typically used. Isocratic or gradient elution can be employed to achieve optimal separation from impurities. For mass spectrometry-compatible methods, formic acid can be used as a mobile phase additive instead of phosphoric acid.[5][6]
-
Wavelength Selection: The UV detection wavelength should be set at the absorption maximum of the this compound derivative, which is typically around 254 nm due to the phenyl groups.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the this compound derivative in the mobile phase.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Prepare the unknown samples by dissolving them in the mobile phase and filtering them through a 0.45 µm syringe filter.
-
-
Analysis and Quantification:
-
Inject the calibration standards and the unknown samples onto the HPLC system.
-
Identify the peak corresponding to the this compound derivative based on its retention time.
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the unknown samples by interpolating their peak areas on the calibration curve.
-
Causality Behind Experimental Choices: The use of a C18 column is based on the hydrophobic nature of the triphenylsilyl moiety, which will interact favorably with the non-polar stationary phase. The choice of acetonitrile as the organic modifier in the mobile phase provides good solvating power for the analyte and efficient elution. A calibration curve is essential for accurate quantification in chromatography, as the detector response is not absolute but relative to the concentration.
A method based on the derivatization of fluoride with triphenylhydroxysilane to form this compound, followed by RP-HPLC-UV detection, has been reported with a limit of quantification (LOQ) of 0.25 µM (4.75 ppb) and a linear range up to 75 µM (1.42 ppm).[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the quantification of volatile and thermally stable compounds. For this compound derivatives, GC-MS can provide excellent separation and definitive identification based on mass spectral fragmentation patterns.
Experimental Protocol: GC-MS for this compound Derivative Quantification
-
Method Development:
-
Column Selection: A low-polarity capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane), is suitable for the separation of this compound derivatives.[7]
-
Temperature Program: A temperature gradient is typically used to ensure good separation and peak shape. A starting temperature of around 45-80°C, ramped to 250-280°C, is a common approach.[7][8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV is the standard ionization technique.[8]
-
MS Detection: The mass spectrometer can be operated in full scan mode for qualitative analysis and method development, or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the this compound derivative in a volatile organic solvent (e.g., hexane, ethyl acetate).
-
Prepare a series of calibration standards by serial dilution.
-
If necessary, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) can be added to both the standards and samples to improve precision.
-
Prepare the unknown samples by dissolving them in the same solvent.
-
-
Analysis and Quantification:
-
Inject the standards and samples into the GC-MS system.
-
Identify the analyte peak by its retention time and mass spectrum.
-
Generate a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.
-
Quantify the unknown samples using the calibration curve.
-
Causality Behind Experimental Choices: The choice of a low-polarity column is dictated by the non-polar nature of the analyte. The temperature program is optimized to ensure that the analyte is volatilized and travels through the column at a rate that allows for separation from other components without thermal degradation. SIM mode is often preferred for quantification because it increases the dwell time on the ions of interest, thereby improving the signal-to-noise ratio and lowering the limit of detection.
It is important to note that reactive F-compounds can potentially damage polysiloxane-based GC columns.[2] Additionally, gas-phase reactions with trace water in the mass spectrometer can sometimes lead to unexpected peaks, which could complicate the analysis of organosilicon compounds.[8]
Method Validation
Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose.[9][10] Key validation parameters include:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Workflow
Experimental Workflow for Quantitative Analysis
Caption: A generalized workflow for the quantitative analysis of this compound derivatives.
Conclusion
The quantitative analysis of this compound derivatives can be successfully achieved using ¹⁹F qNMR, HPLC-UV, and GC-MS.
-
¹⁹F qNMR stands out for its ability to provide absolute quantification with high precision and without the need for a specific reference standard of the analyte, making it an excellent choice for purity assessment and the characterization of new derivatives.
-
HPLC-UV is a robust and reliable method for routine quality control, offering high throughput and straightforward operation.
-
GC-MS provides the highest sensitivity and selectivity, making it ideal for trace-level analysis and for applications where definitive identification is paramount.
The selection of the most appropriate technique will depend on the specific analytical problem at hand. A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will enable researchers to generate accurate and reliable quantitative data for their this compound derivatives.
References
- 1. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. acgpubs.org [acgpubs.org]
- 5. Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Strategic Guide to Alcohol Protection: TBDMSCl vs. The Robust Triphenylsilyl Group
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For researchers navigating the complexities of pharmaceutical and materials science, the ability to mask and unmask hydroxyl functionalities with precision is paramount. This guide provides an in-depth, objective comparison of two stalwart silyl ethers: the workhorse tert-butyldimethylsilyl (TBDMS) group and the exceptionally robust triphenylsilyl (TPS) group. While TBDMSCl (tert-butyldimethylsilyl chloride) is the universally recognized reagent for introducing the TBDMS ether, the TPS group is typically installed via triphenylsilyl chloride. This comparison will focus on the performance of the resulting protected alcohols, furnishing you with the experimental data and mechanistic insights required to make informed strategic decisions in your synthetic endeavors.
The Fundamental Dichotomy: Steric Hindrance and Electronic Effects
The divergent performance of TBDMS and TPS ethers stems from the fundamental differences in the substituents on the silicon atom. The TBDMS group features a sterically demanding tert-butyl group and two smaller methyl groups. In contrast, the TPS group is adorned with three phenyl rings. This seemingly simple structural variance gives rise to profound differences in stability and reactivity. The phenyl groups in the TPS ether, through their steric bulk and electronic properties, provide a significantly more formidable shield for the silicon-oxygen bond compared to the TBDMS group.
Mechanism of Silyl Ether Formation
The protection of an alcohol with either TBDMSCl or triphenylsilyl chloride generally proceeds via a nucleophilic substitution at the silicon center. The reaction is typically facilitated by a base, such as imidazole or triethylamine, which serves to deprotonate the alcohol, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.
Caption: General mechanism for the silylation of an alcohol.
Comparative Stability: A Quantitative Look
The primary motivation for choosing one silyl ether over another often lies in its stability profile under various reaction conditions. The TPS group exhibits markedly superior stability towards acidic hydrolysis compared to the TBDMS group. This enhanced stability is a direct consequence of the greater steric hindrance imparted by the three phenyl rings, which effectively shields the silicon-oxygen bond from protonation and subsequent nucleophilic attack.
| Protecting Group | Relative Rate of Acidic Hydrolysis (vs. TMS=1) | Relative Rate of Basic Hydrolysis (vs. TMS=1) |
| Trimethylsilyl (TMS) | 1 | 1 |
| Triethylsilyl (TES) | 64 | 10-100 |
| tert-Butyldimethylsilyl (TBDMS) | 20,000 | ~20,000 |
| Triisopropylsilyl (TIPS) | 700,000 | 100,000 |
| Triphenylsilyl (TPS)/tert-Butyldiphenylsilyl (TBDPS) * | >5,000,000 | ~20,000 |
*Data for TBDPS is often used as a close surrogate for TPS due to structural similarity and availability of comparative data. The triphenylsilyl group is noted to be approximately 400 times more stable than the TMS group toward acidic hydrolysis.[1]
This substantial difference in acid stability allows for the selective deprotection of a TBDMS ether in the presence of a TPS ether, a valuable tactic in complex syntheses requiring orthogonal protection strategies.
Deprotection Strategies: Releasing the Hydroxyl Group
The removal of silyl ether protecting groups is most commonly achieved through fluoride-mediated cleavage or under acidic conditions. The exceptional strength of the silicon-fluoride bond provides a powerful thermodynamic driving force for deprotection with reagents like tetrabutylammonium fluoride (TBAF).
References
A Comparative Guide to the Reactivity of Fluorosilanes in Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the choice of a silicon-based reagent can be pivotal to the success of a synthetic campaign. Among the diverse array of organosilanes, fluorosilanes stand out due to a fascinating paradox: they are defined by the silicon-fluorine bond, one of the strongest single bonds in chemistry, yet they can be harnessed for remarkable reactivity. This guide provides an in-depth comparison of the reactivity of various fluorosilanes, moving beyond simple protocols to explain the underlying principles that govern their utility in modern organic synthesis.
The Si-F Bond: A Dichotomy of Stability and Reactivity
The exceptional strength of the Si-F bond (bond dissociation energy ~540-580 kJ/mol) would suggest that fluorosilanes are inert. However, their synthetic utility stems not from brute-force bond cleavage, but from the unique electronic properties of fluorine and silicon. The high electronegativity of fluorine renders the silicon center highly Lewis acidic and susceptible to nucleophilic attack.
This leads to the central principle of fluorosilane chemistry: activation via hypercoordination . The cleavage of the formidable Si-F bond is rarely the initial step. Instead, a nucleophilic activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), coordinates to the silicon atom.[1] This expands the coordination sphere of silicon from four to five (or even six), forming a hypervalent silicate intermediate. This structural change dramatically alters the reactivity of the organic groups attached to the silicon, making them available for transfer in reactions like cross-coupling.[1][2]
Caption: General workflow for the activation of a fluorosilane reagent.
Comparative Reactivity in Cross-Coupling Reactions
The Hiyama cross-coupling, a palladium- or nickel-catalyzed reaction between an organosilane and an organic halide, is a cornerstone application of fluorosilanes.[1] The choice of fluorosilane has a profound impact on reaction efficiency, and a clear reactivity trend can be established.
Reactivity Trend: RSiF₃ > R₂SiF₂ > R₃SiF
The reactivity of organofluorosilanes in Hiyama couplings is inversely proportional to the number of organic substituents on the silicon atom.
-
Organotrifluorosilanes (RSiF₃): These are generally the most reactive species. The three electron-withdrawing fluorine atoms make the silicon center highly electrophilic, facilitating the initial nucleophilic attack by the fluoride activator to form the crucial hypervalent intermediate. Phenyltrifluorosilane, for example, couples efficiently with various aryl bromides.[2]
-
Organodifluorosilanes (R₂SiF₂): With two fluorine atoms, these compounds are still highly effective but typically exhibit slightly lower reactivity compared to their trifluoro counterparts under identical conditions.
-
Organofluorosilanes (R₃SiF): These are the least reactive in this series. The reduced Lewis acidity of the silicon center means that forcing conditions (higher temperatures, higher catalyst loading, or stronger activators) may be necessary to achieve efficient coupling.
Data Presentation: Comparative Performance in a Model Hiyama Coupling
The following table summarizes typical performance data for the coupling of an aryl bromide with different phenylfluorosilanes. The data is illustrative, compiled from general findings in the literature, to highlight the reactivity trend.
| Silane Reagent | General Reactivity | Typical Yield (%) | Key Considerations |
| Phenyltrifluorosilane | Very High | 85 - 98% | Often the reagent of choice for difficult couplings. Highly susceptible to hydrolysis. |
| Diphenyldifluorosilane | High | 70 - 90% | A good balance of reactivity and stability. May require slightly longer reaction times than the trifluoro variant. |
| Triphenylfluorosilane | Moderate | 50 - 75% | More stable and easier to handle, but may require optimization and is less suitable for unreactive halides. |
| Phenyltrimethylsilane | Very Low (w/o F⁻) | < 10% | Included for comparison; demonstrates the essential role of the fluorine atom in promoting reactivity.[1] |
The Causality Behind the Trend: An Electronic Explanation
The observed reactivity trend is a direct consequence of the electronic environment at the silicon center. Each fluorine atom inductively withdraws electron density, increasing the silicon's Lewis acidity. A more Lewis-acidic silicon center more readily accepts the lone pair from the fluoride activator, lowering the activation energy for the formation of the pentacoordinate silicate. This intermediate is the active species in the transmetalation step of the catalytic cycle.
Caption: Relationship between fluorine substitution, Lewis acidity, and reactivity.
Experimental Protocol: A Representative Hiyama Coupling
This protocol is a self-validating system, adapted from established methodologies for palladium-catalyzed cross-coupling reactions. It describes the coupling of 4-bromoanisole with phenyltrifluorosilane.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Phenyltrifluorosilane
-
4-Bromoanisole
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).
-
Solvent Addition: Add 5 mL of anhydrous THF to the flask and stir for 10 minutes at room temperature until the catalyst solution is homogeneous.
-
Reagent Addition: To the catalyst solution, add 4-bromoanisole (1.0 mmol, 1.0 eq) followed by phenyltrifluorosilane (1.2 mmol, 1.2 eq).
-
Activation and Reaction: Add the TBAF solution (1.2 mL, 1.2 mmol, 1.2 eq) dropwise to the stirred mixture. Heat the reaction mixture to 60 °C and monitor by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: After cooling to room temperature, quench the reaction with 10 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Beyond Hiyama: The Expanding Role of Fluorosilanes
While cross-coupling is a major application, the reactivity of fluorosilanes is being exploited in other innovative ways. Recent research has demonstrated efficient transition-metal-free methods for Si-F/Si-H and Si-F/Si-O cross-coupling reactions, opening new avenues for the synthesis of disiloxanes and other organosilicon compounds.[3][4] These methods often rely on activation by strong bases or other catalytic systems to cleave the Si-F bond under mild conditions.[3]
Furthermore, the unique properties imparted by fluorine make fluorosilanes indispensable in materials science and medicinal chemistry.[5][6][7] In materials, they are used to create superhydrophobic, chemically resistant coatings.[8][9] In drug discovery, the strategic incorporation of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks highly valuable.[10]
Caption: Diverse applications stemming from fluorosilane reactivity.
Conclusion
The reactivity of fluorosilanes is a nuanced subject, governed by the powerful electron-withdrawing nature of fluorine. By understanding the principles of Lewis acidity and hypervalent silicate formation, researchers can make informed decisions about which reagent to employ. The trend of RSiF₃ > R₂SiF₂ > R₃SiF provides a clear and reliable guideline for predicting reactivity in cross-coupling reactions. As new activation methods continue to be developed, the synthetic utility of these powerful and versatile reagents is set to expand even further, solidifying their role as essential tools in the modern synthetic chemist's arsenal.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Cross-Coupling Reactions, Silicon-Based - Gelest [technical.gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dakenchem.com [dakenchem.com]
- 6. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Triphenylsilyl (TPS) Ethers Versus Other Common Silyl Ethers
In the intricate world of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. Silyl ethers are a cornerstone of hydroxyl group protection, valued for their ease of installation and tunable lability.[1] Among the diverse arsenal of silyl ethers, the Triphenylsilyl (TPS) group holds a unique position. This guide provides an in-depth comparison of the stability of TPS ethers against other commonly employed silyl ethers, offering quantitative data, mechanistic insights, and actionable experimental protocols for researchers, scientists, and drug development professionals.
The Silyl Ether Family: A Landscape of Tunable Stability
The utility of silyl ethers stems from the ability to modulate their stability by altering the substituents on the silicon atom. The primary factor governing this stability is steric hindrance; bulkier groups around the silicon atom impede the approach of reagents required for cleavage.[2] This principle establishes a clear hierarchy of stability that is crucial for orthogonal synthetic strategies.
The most common silyl ethers, in generally increasing order of stability, are:
-
TMS (Trimethylsilyl)
-
TES (Triethylsilyl)
-
TBS/TBDMS (tert-Butyldimethylsilyl)
-
TIPS (Triisopropylsilyl)
-
TBDPS (tert-Butyldiphenylsilyl)
-
TPS (Triphenylsilyl)
While TBDPS and TPS ethers are often considered to be of comparable high stability, subtle differences in their reactivity profiles can be exploited in complex synthetic routes.
Head-to-Head Stability Analysis: Triphenylsilyl (TPS) Ethers in Focus
The triphenylsilyl group, with its three bulky phenyl rings attached to the silicon atom, confers significant steric protection to the ether linkage. This makes TPS ethers substantially more robust than their alkyl-substituted counterparts like TMS, TES, and TBS.[3] They are generally comparable in stability to TBDPS ethers, which also benefit from bulky aromatic substituents.
The relative stability of silyl ethers can be quantified by comparing their rates of cleavage under standardized acidic and basic conditions. The following table consolidates relative hydrolysis rate data, setting the most labile group, TMS, as the baseline (Relative Rate = 1).
| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage[2][4] | Relative Rate of Basic Cleavage[4] |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
| Triphenylsilyl | TPS | ~TBS to TBDPS [3] | Data not readily available, but expected to be high |
Note: Quantitative data for TPS is less commonly cited in direct comparison tables, but its stability under acidic conditions is noted to be greater than TES and generally placed in the range of TBS and TBDPS.[3]
This data clearly illustrates that moving to bulkier, sterically hindered silyl groups like TIPS, TBDPS, and TPS offers a dramatic increase in stability, particularly under acidic conditions.[5] While TBS and TBDPS have similar stability in basic media, TBDPS is markedly more stable in acid.[5]
Mechanistic Insights: The "Why" Behind Stability Differences
The cleavage of silyl ethers is not magic; it is governed by fundamental principles of reaction kinetics and mechanisms.
Under acidic conditions, the reaction begins with protonation of the ether oxygen. This makes the alcohol a better leaving group. A nucleophile (like water or an alcohol solvent) then attacks the silicon atom.[2] The reaction rate is highly dependent on the steric bulk around the silicon. For TPS ethers, the three large phenyl groups create a formidable steric shield, hindering the approach of the nucleophile and slowing the rate of cleavage.[2]
Fluoride ions are exceptionally effective for cleaving silyl ethers due to the formation of the very strong silicon-fluoride (Si-F) bond, which is the thermodynamic driving force of the reaction.[6] The mechanism involves the fluoride anion directly attacking the silicon atom to form a pentacoordinate intermediate, which then breaks down to release the alkoxide.[7][8] While effective for nearly all silyl ethers, the reaction rate is still influenced by sterics, meaning more hindered groups like TPS will react more slowly than less hindered ones like TMS.[3]
Experimental Protocols for Stability Assessment
To objectively assess stability in your own laboratory, the following standardized protocols can be employed. Reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
This protocol uses mild acidic conditions to differentiate the stability of various silyl ethers.
-
Substrate Preparation : Prepare separate solutions of the different silyl-protected alcohols (e.g., TMS-protected, TBS-protected, TPS-protected) at the same concentration (e.g., 0.1 M) in a 3:1:1 mixture of Tetrahydrofuran (THF):Acetic Acid:Water.
-
Reaction Initiation : Place all solutions in a constant temperature bath (e.g., 25°C).
-
Monitoring : At regular time intervals (e.g., 10 min, 30 min, 1 hr, 4 hr, 24 hr), withdraw an aliquot from each reaction.
-
Workup : Quench the aliquot by diluting with ethyl acetate and washing with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Analysis : Analyze the organic layer by TLC or LC-MS to determine the ratio of the protected starting material to the deprotected alcohol. The silyl ether that is consumed fastest is the least stable under these conditions.
This protocol assesses stability against the most common fluoride-based deprotection reagent.
-
Substrate Preparation : Prepare separate solutions of the different silyl-protected alcohols (e.g., 0.1 M) in anhydrous THF.
-
Reaction Initiation : To each solution at room temperature, add a standardized amount of tetra-n-butylammonium fluoride (TBAF) (e.g., 1.1 equivalents of a 1 M solution in THF).[7]
-
Monitoring & Analysis : Follow the same monitoring, workup (quenching with water), and analysis steps as described in the acidic hydrolysis protocol.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide: Fluorotriphenylsilane as a Stable Alternative to TASF for Fluoride Delivery
Introduction: The Quest for the Ideal Fluoride Source
In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for modulating pharmacological and physicochemical properties. The pursuit of effective fluorination methods has led to the development of numerous reagents, each with a unique profile of reactivity, stability, and handling requirements. For decades, tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) has been a prominent reagent, valued for its ability to deliver an anhydrous, "naked" fluoride ion for nucleophilic substitution reactions.[1] However, its utility is often hampered by its extreme hygroscopicity and challenging preparation.[2]
This guide provides a comparative analysis of TASF and an emerging alternative, Fluorotriphenylsilane (Ph₃SiF). We will delve into their fundamental properties, explore their distinct mechanisms of action, and provide field-proven experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to select the optimal reagent for their specific synthetic challenges, moving beyond a simple list of features to understand the causality behind experimental choices.
The Incumbent: Understanding TASF
Tris(dimethylamino)sulfonium difluorotrimethylsilicate, or TASF, is an anhydrous fluoride salt with the structure [((CH₃)₂N)₃S]⁺[F₂Si(CH₃)₃]⁻.[1] Its primary role in organic synthesis is as a source of highly nucleophilic, unsolvated fluoride ions.
Mechanism of Fluoride Delivery The efficacy of TASF lies in its unique ionic structure. The bulky, non-electrophilic tris(dimethylamino)sulfonium cation provides charge balance for the difluorotrimethylsilicate anion.[1] In solution, this anion serves as a masked form of fluoride, readily releasing a fluoride ion (F⁻) for reaction while the stable trimethylsilyl fluoride (Me₃SiF) is formed as a byproduct.
Caption: TASF dissociates to provide a highly reactive fluoride anion for Sₙ2 displacement.
Advantages:
-
Anhydrous Fluoride Source: It is one of the few truly anhydrous fluoride reagents, which is critical for avoiding protonation of the highly basic "naked" fluoride ion.[1]
-
High Reactivity: The poorly solvated fluoride ion exhibits high nucleophilicity, enabling reactions that are difficult with other fluoride sources, such as the fluorination of sulfonate esters.[2][3][4]
Limitations:
-
Hygroscopicity: TASF is extremely sensitive to moisture, readily hydrolyzing to form hydrogen fluoride.[2] This necessitates storage in a desiccator and handling in a glovebox under an inert atmosphere, adding significant procedural overhead.
-
Basicity: The high basicity of the released fluoride can lead to side reactions, such as elimination, particularly with sterically hindered substrates.
-
Preparation and Purity: The synthesis from sulfur tetrafluoride is hazardous, and commercial batches can have variable purity.[1][3]
The Alternative: this compound (Ph₃SiF)
This compound is a crystalline solid that represents a paradigm shift from ionic fluoride sources like TASF. It is not a salt and does not directly provide a "naked" fluoride ion. Instead, it serves as a stable, covalent source of fluorine that can be activated for nucleophilic fluorination under specific conditions, often catalytically.
Mechanism of Action Unlike TASF, Ph₃SiF requires activation to deliver fluoride. A common strategy involves the use of a Lewis base or a fluoride activator that can interact with the silicon center, facilitating the cleavage of the strong Si-F bond and transfer of the fluoride to a substrate, often through a transient hypervalent silicon intermediate. This controlled release mechanism mitigates the high basicity associated with "naked" fluoride.
Caption: Experimental workflow for fluorination using stable Ph₃SiF requires an activation step.
Advantages:
-
Bench Stability: As a crystalline solid with a melting point of 61-66 °C, Ph₃SiF is not hygroscopic and can be handled on the benchtop with standard laboratory precautions, significantly simplifying experimental setup.
-
Controlled Reactivity: Fluoride is delivered in a controlled manner upon activation, reducing the likelihood of base-induced side reactions.
-
Safety: While corrosive, it avoids the hazards associated with the preparation and extreme moisture sensitivity of TASF.[5]
Limitations:
-
Requires Activation: It is not a direct source of nucleophilic fluoride and requires specific activators or catalytic systems, which may need to be optimized for different substrates.
-
Lower Intrinsic Reactivity: The covalent Si-F bond is strong, and achieving reactivity comparable to TASF for challenging substrates may require harsher conditions or more complex catalytic systems.
Head-to-Head Comparison: A Data-Driven Overview
The choice between TASF and this compound hinges on a trade-off between raw reactivity and operational simplicity. The following tables summarize their key characteristics.
Table 1: Physicochemical and Handling Properties
| Property | Tris(dimethylamino)sulfonium Difluorotrimethylsilicate (TASF) | This compound (Ph₃SiF) |
| Formula | C₉H₂₇F₂N₃SSi[1][6] | C₁₈H₁₅FSi[7][8] |
| Molar Mass | 275.48 g/mol [1][6] | 278.40 g/mol [7][8] |
| Physical Form | Colorless to white solid[1] | White to off-white crystalline powder |
| Melting Point | 98-101 °C[3] | 61-66 °C |
| Hygroscopicity | Extremely hygroscopic[2] | Non-hygroscopic; bench-stable |
| Solubility | Soluble in organic solvents (e.g., MeCN, THF)[2] | Soluble in common organic solvents |
| Handling | Requires inert atmosphere (glovebox); moisture sensitive[2] | Can be handled on the benchtop; store under inert gas for long-term stability[5] |
Table 2: Safety Profile
| Hazard Information | Tris(dimethylamino)sulfonium Difluorotrimethylsilicate (TASF) | This compound (Ph₃SiF) |
| GHS Pictogram | Corrosion[3] | Corrosion[5] |
| Hazard Statements | H314: Causes severe skin burns and eye damage[3] | H314: Causes severe skin burns and eye damage; H290: May be corrosive to metals[5] |
| Key Precautions | P260: Do not breathe dusts; P280: Wear protective gloves/clothing/eye protection; P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water[3] | P260: Do not breathe dusts; P280: Wear protective gloves/clothing/eye protection; P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes |
Experimental Protocols: Theory in Practice
To illustrate the practical application and highlight the differences in handling and reaction setup, we provide protocols for a representative nucleophilic fluorination: the conversion of a primary alcohol to an alkyl fluoride via a sulfonate intermediate.
Protocol 1: Deoxyfluorination of a Primary Alcohol using TASF
This protocol is a classic example of TASF's utility in displacing a good leaving group. The conversion of the alcohol to a triflate is a necessary prerequisite, as TASF is not reactive enough to displace a hydroxyl group directly.[2]
Rationale: The hydroxyl group is a poor leaving group. Converting it to a trifluoromethanesulfonate (triflate, -OTf) group transforms it into an excellent leaving group, facilitating an Sₙ2 reaction with the highly nucleophilic fluoride from TASF. All operations involving TASF must be performed under strictly anhydrous conditions to maintain its reactivity.
Step 1: Preparation of the Triflate Ester (R-CH₂OTf)
-
Dissolve the primary alcohol (R-CH₂OH, 1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 equiv) dropwise, followed by the slow addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv).
-
Stir the reaction at 0 °C for 1 hour, monitoring for the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution, extract the product with DCM, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude triflate is typically used immediately in the next step without further purification.
Step 2: Nucleophilic Fluorination with TASF
-
Inside a glovebox, add TASF (1.5 equiv) to a flame-dried flask.
-
Add anhydrous acetonitrile (MeCN, 0.1 M) to dissolve the TASF.
-
Add a solution of the crude triflate ester (R-CH₂OTf, 1.0 equiv) in anhydrous MeCN to the TASF solution dropwise at room temperature.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or GC-MS.[2]
-
Upon completion, remove the flask from the glovebox. Quench the reaction by pouring it into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate carefully due to the volatility of many alkyl fluorides.
-
Purify the crude product (R-CH₂F) by column chromatography on silica gel.
Protocol 2: Catalytic Deoxyfluorination using this compound
This protocol illustrates a modern approach where the stable Ph₃SiF is used in a catalytic system. This specific protocol is representative of methods where a Lewis base activates the Si-F bond.
Rationale: The stability of the Si-F bond in Ph₃SiF necessitates activation. A catalyst, such as a phosphazene base or a specific Lewis basic system, interacts with the silicon atom, weakening the Si-F bond and generating a transient, highly reactive hypervalent silicon species that can deliver fluoride to the substrate. This avoids the use of a stoichiometric amount of a highly reactive, hygroscopic reagent.
Step 1: Preparation of the Mesylate Ester (R-CH₂OMs)
-
(Note: A mesylate or other sulfonate can be used, similar to the TASF protocol).
-
Dissolve the primary alcohol (R-CH₂OH, 1.0 equiv) in anhydrous DCM (0.2 M) under argon.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 equiv), followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equiv).
-
Stir at 0 °C for 1 hour. Work up as described in Protocol 1, Step 1. The crude mesylate is used directly.
Step 2: Nucleophilic Fluorination with Ph₃SiF and a Catalyst
-
To a standard laboratory flask (no glovebox required), add the crude mesylate ester (R-CH₂OMs, 1.0 equiv), this compound (1.5 equiv), and a suitable catalyst (e.g., tetramethylammonium fluoride, TMAF, 0.1 equiv) or another phase-transfer catalyst.
-
Add a suitable solvent, such as acetonitrile or toluene (0.1 M).
-
Heat the reaction mixture to 80-100 °C. The higher temperature is required to facilitate the activation of the stable Si-F bond.
-
Monitor the reaction by TLC or GC-MS over 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water to remove the catalyst and silicon byproducts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product (R-CH₂F) by column chromatography.
Conclusion and Future Outlook
The choice between TASF and this compound is a classic case of balancing reactivity with practicality.
-
TASF remains the reagent of choice for reactions demanding the highest level of fluoride nucleophilicity, especially for sensitive or unreactive substrates where mild conditions are paramount.[4][9] Its significant handling challenges, however, make it less suitable for high-throughput screening or large-scale synthesis where operational simplicity is key.
-
This compound represents a significant step forward in terms of ease of use. Its bench-stable, non-hygroscopic nature eliminates the need for specialized handling equipment like a glovebox, making it an attractive alternative for routine fluorination tasks. While it requires activation, often through catalytic methods and higher temperatures, this trade-off is frequently acceptable for the substantial gain in convenience and safety.
For the modern researcher, this compound and its associated catalytic systems should be considered a primary tool for deoxyfluorination, especially when developing robust and scalable processes. TASF remains an essential, powerful reagent in the toolbox, reserved for those challenging transformations where its raw, unharnessed reactivity is the only path to the desired product. The continued development of novel activation methods for stable sources like Ph₃SiF will undoubtedly further expand the reach and accessibility of fluorination chemistry.
References
- 1. TASF reagent - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. TAS-F | 59218-87-0 [chemicalbook.com]
- 4. Utility of tris(dimethylamino)sulphonium difluorotrimethylsilicate (TASF) for the rapid synthesis of deoxyfluoro sugars - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. This compound | 379-50-0 [sigmaaldrich.com]
- 6. Tris(dimethylamino)sulfonium difluorotrimethylsilicate | C9H27F2N3SSi | CID 9795567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. Benzene, 1,1',1''-(fluorosilylidyne)tris- | C18H15FSi | CID 67837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Fluorotriphenylsilane: Performance Across Solvent Systems
For researchers, scientists, and drug development professionals, the choice of a fluorinating agent and the solvent system in which it is employed are critical decisions that can significantly impact reaction efficiency, yield, and selectivity. This guide provides an in-depth technical comparison of Fluorotriphenylsilane (FTPS), a versatile nucleophilic fluorinating agent, detailing its performance in various solvent systems. We will explore the interplay between the solvent environment and the reactivity of FTPS, offering insights to guide your experimental design.
Understanding this compound: A Silyl-Based Fluoride Donor
This compound (C₁₈H₁₅FSi) is a white to off-white crystalline solid that serves as a convenient and effective source of fluoride ions for a variety of organic transformations. Its structure, featuring a fluorine atom bonded to a silicon atom which is in turn bonded to three phenyl groups, renders it a valuable reagent in modern synthetic chemistry. The polarity of the Si-F bond and the steric bulk of the triphenylsilyl group are key determinants of its reactivity and solubility.
Unlike more aggressive fluorinating agents, FTPS offers a milder alternative for nucleophilic fluorination, often leading to higher selectivity. Its utility spans a range of applications, including the synthesis of fluorinated heterocyles, glycosylation reactions, and as a fluoride source in desilylation-fluorination strategies.
The Critical Role of the Solvent System
The choice of solvent is paramount in any chemical reaction, and this holds especially true for nucleophilic fluorination reactions involving reagents like FTPS. The solvent not only dictates the solubility of the reactants but also profoundly influences the reactivity of the fluoride ion. The ability of the solvent to solvate the cation and the fluoride anion can either enhance or diminish the nucleophilicity of the fluoride, thereby affecting reaction rates and yields.
Solvents are broadly categorized into two main classes: protic and aprotic.
-
Protic Solvents: These solvents contain a hydrogen atom bound to an electronegative atom (like oxygen or nitrogen) and can form hydrogen bonds. Examples include water, alcohols (methanol, ethanol), and carboxylic acids.
-
Aprotic Solvents: These solvents lack an O-H or N-H bond and are incapable of hydrogen bonding. They are further classified by their polarity.
-
Polar Aprotic Solvents: These possess large dipole moments and are excellent at solvating cations. Common examples include tetrahydrofuran (THF), acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
-
Nonpolar Aprotic Solvents: These have small or no dipole moments. Examples include hexane, toluene, and benzene.
-
The interaction between the solvent and the fluoride ion is a key factor governing the efficacy of FTPS.
Performance of this compound in Different Solvent Environments: A Comparative Analysis
While comprehensive, directly comparable quantitative data for the performance of this compound across a wide array of solvents is not extensively tabulated in the literature, we can synthesize key insights from available research and general principles of organic chemistry.
Solubility Profile
| Solvent Class | Representative Solvents | General Solubility of this compound | Rationale |
| Polar Aprotic | Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to Excellent | The polar nature of these solvents can effectively solvate the polar Si-F bond, and the bulky, non-polar phenyl groups are compatible with the organic character of these solvents. |
| Nonpolar Aprotic | Toluene, Hexane, Benzene | Moderate to Good | The three phenyl groups of FTPS contribute to its lipophilicity, allowing for reasonable solubility in nonpolar organic solvents. |
| Polar Protic | Methanol, Ethanol, Water | Poor to Moderate | The potential for hydrogen bonding between the protic solvent and the fluoride atom can lead to some solubility, but the large, non-polar triphenylsilyl group limits miscibility with highly polar protic solvents like water. |
Note: The solubility of FTPS will also be influenced by temperature and the presence of other reagents in the reaction mixture.
Reactivity and Fluoride Transfer Efficiency
The primary function of FTPS is to act as a fluoride donor. The efficiency of this fluoride transfer is highly dependent on the solvent system.
In Polar Aprotic Solvents (e.g., THF, MeCN):
Polar aprotic solvents are generally the preferred choice for reactions involving FTPS. These solvents effectively solvate the counter-cation (if present from an activator) while leaving the fluoride ion relatively "naked" and therefore more nucleophilic.
A study on the kinetics of fluoride transfer from a related silicate complex in THF and MeCN revealed that the mechanism can be complex, involving both direct and dissociative pathways for fluoride transfer.[1][2][3] This suggests that in these solvents, FTPS can act as a reservoir for a controlled release of reactive fluoride ions. The rate of fluoride transfer is also sensitive to the presence of water, with even trace amounts accelerating the exchange.[1][2][3]
Key takeaway for researchers: For efficient nucleophilic fluorination using FTPS, rigorously dried polar aprotic solvents are recommended to ensure reproducibility and control over the reaction kinetics.
In Protic Solvents (e.g., Methanol, Ethanol):
In protic solvents, the fluoride ion can be strongly solvated through hydrogen bonding. This "caging" of the fluoride ion significantly reduces its nucleophilicity, leading to slower reaction rates and lower yields. Therefore, protic solvents are generally avoided for nucleophilic fluorination reactions with FTPS unless a specific mechanistic pathway involving proton transfer is desired.
Stability
This compound is a relatively stable solid. However, its stability in solution can be influenced by the solvent and the presence of other reagents, particularly nucleophiles and protic sources. In the presence of strong nucleophiles or protic species, hydrolysis to triphenylsilanol can occur. The rate of this hydrolysis will be influenced by the solvent's ability to facilitate such reactions.
Comparison with Alternative Fluoride Sources
This compound is one of several reagents available for nucleophilic fluorination. A brief comparison with common alternatives can help in selecting the most appropriate reagent for a given transformation.
| Fluoride Source | Advantages | Disadvantages |
| This compound (FTPS) | Mild, selective, easy to handle solid. | Moderate reactivity, can require activation. |
| Tetrabutylammonium Fluoride (TBAF) | Highly reactive, soluble in organic solvents. | Hygroscopic, can promote elimination side reactions. |
| Potassium Fluoride (KF) | Inexpensive, readily available. | Low solubility in many organic solvents, often requires phase-transfer catalysts or high temperatures. |
| Cesium Fluoride (CsF) | More soluble and reactive than KF. | More expensive than KF. |
| Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) | Anhydrous, highly reactive fluoride source. | Can be more expensive and require careful handling. |
The choice of fluorinating agent will depend on the specific substrate, desired reactivity, and tolerance of the functional groups present in the molecule.
Experimental Protocols and Methodologies
To provide a practical context for the application of this compound, we present a generalized experimental workflow for a nucleophilic fluorination reaction.
Step-by-Step Methodology (Example: Fluorination of an Alkyl Halide)
-
Preparation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the alkyl halide (1.0 equiv) and this compound (1.2-2.0 equiv).
-
Solvent Addition: Add the desired anhydrous polar aprotic solvent (e.g., THF or acetonitrile) via syringe.
-
Activation (if necessary): In some cases, an activator such as a catalytic amount of a Lewis acid or a stoichiometric amount of a silicate may be required to enhance the reactivity of FTPS.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrate) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated compound.
-
Characterization: Confirm the structure and purity of the product using spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry).
Logical Relationships in Fluoride Transfer
The mechanism of fluoride transfer from this compound can be influenced by the solvent and the nature of the electrophile. The following diagram illustrates the potential pathways.
Conclusion
This compound is a valuable reagent for nucleophilic fluorination, offering a milder and often more selective alternative to other fluoride sources. Its performance is intricately linked to the choice of solvent system. Polar aprotic solvents, such as THF and acetonitrile, are generally optimal for promoting efficient fluoride transfer by minimizing solvation of the fluoride ion. A thorough understanding of the interplay between FTPS, the substrate, and the solvent environment is crucial for designing successful and reproducible synthetic protocols. This guide provides a foundational framework to assist researchers in harnessing the full potential of this compound in their synthetic endeavors.
References
- 1. Speciation and kinetics of fluoride transfer from tetra-n-butylammonium difluorotriphenylsilicate (‘TBAT’) - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (2009) | David S. King | 736 Citations [scispace.com]
A Comparative Spectroscopic Guide to Fluorotriphenylsilane and Chlorotriphenylsilane
This guide provides an in-depth spectroscopic comparison of two vital organosilicon reagents, Fluorotriphenylsilane (Ph₃SiF) and Chlorotriphenylsilane (Ph₃SiCl). Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary. It delves into the causality behind the observed spectroscopic differences, offering insights grounded in fundamental principles of molecular structure and spectroscopy. Our objective is to equip you with the nuanced understanding required for confident compound identification, characterization, and application.
Introduction: The Subtle Influence of Halogen Substitution
This compound and Chlorotriphenylsilane are foundational building blocks in organic and materials chemistry, primarily utilized for introducing the bulky, sterically demanding triphenylsilyl protecting group.[1] While structurally similar, the substitution of fluorine for chlorine at the silicon center imparts subtle yet significant changes in the electronic environment of the molecule. These differences are directly reflected in their spectroscopic signatures. This guide will explore these differences through the lenses of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS), providing both experimental data and the theoretical underpinnings for their interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the structural nuances between Ph₃SiF and Ph₃SiCl. The differing electronegativities and nuclear spin properties of fluorine (¹⁹F, I = 1/2) and chlorine (³⁵Cl, I = 3/2; ³⁷Cl, I = 3/2) lead to distinct chemical shifts and coupling patterns.
¹H NMR Spectroscopy
In both molecules, the ¹H NMR spectrum is dominated by the signals of the phenyl protons. These typically appear as complex multiplets in the aromatic region (δ 7.0-8.0 ppm). The primary difference arises from the inductive effect of the halogen. The more electronegative fluorine atom in Ph₃SiF is expected to deshield the phenyl protons to a slightly greater extent than the chlorine atom in Ph₃SiCl, potentially shifting the signals slightly downfield. However, this effect is often subtle and may be difficult to discern without high-resolution instrumentation.
Observed Data for Chlorotriphenylsilane: The ¹H NMR spectrum of Chlorotriphenylsilane typically shows multiplets in the range of δ 7.2-7.8 ppm.[2]
Expected Data for this compound: While a specific experimental spectrum for this compound was not available in the reviewed resources, the phenyl proton signals are expected in a similar region, possibly with a slight downfield shift compared to the chloro-analog.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide a clearer picture of the electronic differences. The signals for the phenyl carbons are of particular interest. The ipso-carbon (the carbon directly attached to the silicon) is most affected by the halogen substituent.
Key Observations:
-
This compound: The ¹³C NMR spectrum of this compound will exhibit C-F coupling. The ipso-carbon signal will appear as a doublet due to coupling with the ¹⁹F nucleus. The magnitude of this coupling constant (¹J_CF) provides valuable structural information. The other phenyl carbons will also show smaller, long-range C-F couplings.[3]
-
Chlorotriphenylsilane: In contrast, the ¹³C NMR spectrum of Chlorotriphenylsilane will show sharp singlets for all phenyl carbons, as chlorine does not have a spin-1/2 isotope with high natural abundance to induce significant coupling.[4]
| Carbon Environment | Chlorotriphenylsilane (δ ppm) [2] | This compound (δ ppm) [5] | Key Comparative Insight |
| C-ipso | ~133 | ~131 (doublet) | The C-F coupling in the fluoro-analog is a definitive distinguishing feature. |
| C-ortho | ~135 | ~135 | Minimal difference observed. |
| C-meta | ~128 | ~128 | Minimal difference observed. |
| C-para | ~130 | ~130 | Minimal difference observed. |
Note: The exact chemical shifts can vary depending on the solvent and instrument frequency.
²⁹Si NMR Spectroscopy
²⁹Si NMR is a highly sensitive probe of the immediate electronic environment of the silicon atom. The chemical shift is significantly influenced by the nature of the directly attached substituents.
Key Principles: The electronegativity of the halogen plays a dominant role in determining the ²⁹Si chemical shift. A more electronegative substituent generally leads to a more shielded (upfield) silicon nucleus. This is somewhat counterintuitive but is a well-documented phenomenon in silicon NMR.[6][7]
Observed and Expected Data:
-
Chlorotriphenylsilane: The ²⁹Si NMR chemical shift for Chlorotriphenylsilane is reported to be around δ 8.5 ppm.[2]
-
This compound: Due to the higher electronegativity of fluorine compared to chlorine, the ²⁹Si chemical shift for this compound is expected to be significantly upfield (at a lower ppm value) compared to its chloro-analog. While a specific experimental value was not found in the reviewed literature, theoretical calculations and trends in related compounds suggest a shift in the range of δ -20 to -40 ppm.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum of this compound provides a direct and unambiguous signature of the fluorine atom. Given that it is the only fluorine in the molecule, a single signal is expected.
Expected Data for this compound: The chemical shift of this signal will be characteristic of a fluorine atom bonded to a silicon center. Based on typical chemical shift ranges for organofluorine compounds, the signal is anticipated in the region of δ -150 to -180 ppm (relative to CFCl₃).[8][9] The exact position will be influenced by the phenyl groups and the solvent.
Vibrational Spectroscopy: Probing Molecular Bonds
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecules. The primary differences between the spectra of Ph₃SiF and Ph₃SiCl will be in the region corresponding to the Si-halogen stretching frequency.
Infrared (IR) Spectroscopy
The IR spectra of both compounds are characterized by strong absorptions corresponding to the vibrations of the phenyl groups.
Key Phenyl Group Vibrations:
-
C-H stretching: Above 3000 cm⁻¹
-
C=C stretching (in-ring): ~1430-1600 cm⁻¹
-
C-H in-plane bending: ~1000-1300 cm⁻¹
-
C-H out-of-plane bending: ~700-900 cm⁻¹
The most significant comparative feature is the Si-X stretching vibration.
-
Si-Cl Stretch: The Si-Cl stretching vibration in Chlorotriphenylsilane is typically observed in the range of 500-600 cm⁻¹. The NIST database shows a strong absorption around 540 cm⁻¹ for this compound.[10]
-
Si-F Stretch: The Si-F bond is stronger and involves atoms with a larger difference in mass compared to the Si-Cl bond. Consequently, the Si-F stretching vibration in this compound is expected at a higher frequency, typically in the range of 800-1000 cm⁻¹. The NIST database shows a strong, broad absorption around 910 cm⁻¹ for this compound.[11]
| Vibrational Mode | Chlorotriphenylsilane (cm⁻¹) [10] | This compound (cm⁻¹) [11] | Reason for Difference |
| Si-X Stretch | ~540 | ~910 | Higher bond strength and reduced mass of the Si-F oscillator. |
| Phenyl C-H Stretch | >3000 | >3000 | Similar for both compounds. |
| Phenyl C=C Stretch | ~1430 | ~1430 | Similar for both compounds. |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations. The symmetric stretching of the Si-phenyl bonds is often a strong feature in the Raman spectra of these compounds.
-
Chlorotriphenylsilane: A Raman spectrum is available for Chlorotriphenylsilane, showing characteristic peaks for the phenyl groups and the Si-Cl bond.[2]
Mass Spectrometry: Fragmentation and Isotopic Patterns
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds.
Molecular Ion and Fragmentation
-
This compound: The mass spectrum shows a molecular ion peak (M⁺) at m/z 278, corresponding to the molecular weight of C₁₈H₁₅FSi.[11]
-
Chlorotriphenylsilane: The mass spectrum exhibits a molecular ion peak (M⁺) cluster around m/z 294 and 296.[12] This isotopic pattern is a definitive signature for the presence of a single chlorine atom, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.
A common fragmentation pathway for both compounds is the loss of a phenyl group to form the [M - C₆H₅]⁺ ion. Another prominent fragmentation involves the formation of the triphenylsilyl cation [Ph₃Si]⁺ at m/z 259.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Distinguishing Feature |
| This compound | 278 | 259 ([Ph₃Si]⁺), 201 ([M-Ph]⁺) | Single molecular ion peak. |
| Chlorotriphenylsilane | 294, 296 | 259 ([Ph₃Si]⁺), 217/219 ([M-Ph]⁺) | Isotopic pattern for chlorine. |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. It is crucial to consult the instrument-specific manuals for detailed operational procedures.
NMR Spectroscopy
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. spectrabase.com [spectrabase.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. This compound [webbook.nist.gov]
- 7. rsc.org [rsc.org]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound [webbook.nist.gov]
- 12. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Fluorotriphenylsilane: A Cost-Benefit Analysis in Synthetic Chemistry
For researchers and professionals in drug development, the strategic incorporation of fluorine is a cornerstone of modern molecular design. The unique properties imparted by fluorine can dramatically enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] However, the choice of a fluorinating agent is a critical decision, balancing efficacy with cost, safety, and practicality. This guide provides an in-depth analysis of Fluorotriphenylsilane (Ph₃SiF), comparing its performance and economic viability against common alternatives to inform your synthetic strategy.
Understanding this compound: The Reagent Profile
This compound is a white, crystalline solid with a molecular weight of 278.40 g/mol .[3] Structurally, it features a fluorine atom covalently bonded to a silicon atom, which is also bonded to three phenyl groups.
Primary Role in Synthesis: Ph₃SiF primarily serves as a mild and selective source of nucleophilic fluoride . The silicon atom acts as a fluoride carrier. In the presence of an activator or a suitable substrate, the Si-F bond can be cleaved, delivering a fluoride anion (F⁻) for substitution or addition reactions. Its bulky triphenylsilyl group plays a key role in moderating the reactivity and influencing the steric outcome of reactions.
The Core Cost-Benefit Matrix
The decision to use any reagent is a multi-faceted one. For Ph₃SiF, the analysis hinges on a trade-off between its high unit cost and its potential for high-value outcomes in specific synthetic contexts.
| Feature | This compound (Ph₃SiF) | Common Alternatives (e.g., KF, CsF, TBAF) |
| Approx. Cost/mmol * | ~$7.00 | <
|
| Physical Form | Crystalline Solid | Solid (KF/CsF); Solution/Solid (TBAF) |
| Handling | Stable, non-hygroscopic solid. | KF/CsF: Require phase-transfer catalysts. TBAF: Highly hygroscopic. |
| Solubility | Soluble in many organic solvents (e.g., THF, CH₂Cl₂). | KF/CsF: Poorly soluble in organic solvents. TBAF: Highly soluble. |
| Reactivity | Mild, selective nucleophilic fluoride source. | KF/CsF: Low reactivity without activators. TBAF: Highly basic, can cause side reactions. |
| Byproducts | Triphenylsilanol (Ph₃SiOH) or related siloxanes. | Inorganic salts or tetra-n-butylammonium salts. |
| Safety | Corrosive. Causes severe skin burns and eye damage. | KF/CsF: Toxic. TBAF: Irritant. |
Note: Costs are estimated based on current supplier pricing (e.g., TCI America, Sigma-Aldrich) for research quantities and can vary.[3] Ph₃SiF (25g) at ~
620is
6.93/mmol. CsF (100g) at ~100is
In-Depth Analysis: When is this compound the Right Choice?
The high cost of Ph₃SiF immediately precludes its use in routine, large-scale syntheses where cheaper alternatives are viable. Its value is realized in scenarios where precision and mildness are paramount.
Key Advantages (The "Benefits"):
-
Mild Reaction Conditions: Unlike alkali metal fluorides which often require high temperatures and phase-transfer catalysts, reactions with Ph₃SiF can often be conducted under milder conditions, preserving sensitive functional groups within a complex molecule.
-
Selectivity: The bulky triphenylsilyl group can influence the stereochemical outcome of a reaction, offering a degree of selectivity not achievable with small, unhindered fluoride sources like CsF.
-
Anhydrous Fluoride Source: As a crystalline solid, it can be handled more easily than the notoriously hygroscopic TBAF, preventing the introduction of water which can be detrimental to many reactions.
-
Specialized Applications: Silyl fluorides are crucial in specialized reactions such as the fluorinative cleavage of silyl ethers, a technique with applications in radiolabeling for Positron Emission Tomography (PET).[4]
Significant Drawbacks (The "Costs"):
-
Prohibitive Cost: As illustrated in the table, the cost per mole of fluoride is orders of magnitude higher than that of simple inorganic fluorides. This is the single largest barrier to its widespread adoption.
-
Stoichiometric Byproduct: The reaction generates a stoichiometric amount of triphenylsilyl byproduct (e.g., Ph₃SiOH). While generally non-reactive, its removal via chromatography can sometimes be challenging due to its polarity and tendency to streak on silica gel.
-
Safety Hazards: Ph₃SiF is classified as corrosive and can cause severe burns.[5] Proper personal protective equipment (PPE) and handling in a well-ventilated fume hood are mandatory.
The Alternatives: A Comparative Overview
A rational choice requires understanding the strengths and weaknesses of the alternatives.
-
Potassium Fluoride (KF) & Cesium Fluoride (CsF): These are the workhorses for bulk nucleophilic fluorination.
-
Benefit: Extremely low cost.
-
Cost: Their utility is hampered by poor solubility in organic solvents and high lattice energy, necessitating high temperatures and/or the use of expensive crown ethers or other phase-transfer catalysts to achieve reasonable reaction rates.[6] Their high basicity can also promote unwanted elimination side reactions.
-
-
Tetrabutylammonium Fluoride (TBAF): A highly soluble source of "naked" fluoride.
-
Benefit: Excellent solubility and reactivity in common organic solvents.
-
Cost: It is intensely hygroscopic, and the presence of water can lead to side reactions like hydrolysis and elimination. Anhydrous TBAF is available but is significantly more expensive and difficult to handle.
-
-
Deoxofluorinating Agents (DAST, Deoxo-Fluor®): These reagents are used for a different, though related, transformation: the conversion of alcohols to alkyl fluorides.
Decision Workflow & Experimental Protocols
The following section provides a logical framework for reagent selection and detailed, self-validating experimental protocols for a representative reaction.
Visualization: Reagent Selection Workflow
This diagram outlines a decision-making process for selecting an appropriate nucleophilic fluorinating agent.
Caption: Decision tree for selecting a nucleophilic fluorinating agent.
Experimental Protocol 1: Nucleophilic Fluorination using this compound
This protocol describes a representative Sₙ2 displacement on an activated primary alkyl bromide. The causality behind the choice of reagents and conditions is explained to ensure a self-validating system.
Reaction: Benzyl Bromide to Benzyl Fluoride
Caption: Experimental workflow for fluorination with Ph₃SiF.
Methodology & Rationale:
-
Preparation: An oven-dried flask is used under an inert atmosphere (Argon) to create an anhydrous environment, preventing the hydrolysis of Ph₃SiF and the catalytic activator.
-
Reagents:
-
This compound (1.2 equiv): A slight excess is used to ensure complete consumption of the limiting starting material.
-
Tetrabutylammonium Bifluoride (TBAF₂) (0.1 equiv): While Ph₃SiF can act alone, its reactivity is often enhanced by a catalytic amount of a quaternary ammonium salt. This additive facilitates the formation of a more reactive "hypercoordinate" silicon species, accelerating fluoride delivery. This is a key insight for optimizing reactions with silyl fluorides.
-
Anhydrous THF: A suitable polar aprotic solvent is chosen to dissolve all reagents and facilitate the Sₙ2 reaction mechanism.
-
-
Reaction: The reaction is gently heated to 60 °C to provide sufficient activation energy for the Sₙ2 displacement. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is quenched with water to hydrolyze any remaining Ph₃SiF. Standard extraction procedures isolate the organic product.
-
Purification: Column chromatography is essential to separate the desired benzyl fluoride from the non-polar triphenylsilane byproducts and the polar triphenylsilanol.
Experimental Protocol 2: Comparative Fluorination using TBAF
Reaction: Benzyl Bromide to Benzyl Fluoride
-
Preparation: To a round-bottom flask with a stir bar, add Benzyl Bromide (1.0 mmol) and anhydrous acetonitrile (5 mL).
-
Reagent Addition: Add TBAF (1.0 M solution in THF, 1.2 mL, 1.2 mmol) dropwise at room temperature.
-
Causality: A 1.0 M solution is used for convenience, but the water content from commercial TBAF solutions is a known variable that can impact yield, especially with base-sensitive substrates. Anhydrous acetonitrile is used as it is a standard solvent for Sₙ2 reactions.
-
-
Reaction: Stir at room temperature and monitor by TLC. The reaction is typically faster than with Ph₃SiF, often completing within a few hours.
-
Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1. The primary byproduct to be removed is the tetra-n-butylammonium bromide salt.
Conclusion: A Niche Reagent for High-Value Synthesis
This compound is a specialized tool, not a universal solution. Its cost-benefit profile makes it unsuitable for routine or large-scale fluorination where reagents like KF or TBAF are adequate. However, for late-stage functionalization of complex, high-value molecules—such as advanced pharmaceutical intermediates—where mild conditions, selectivity, and an anhydrous environment are critical for success, the high cost of Ph₃SiF can be justified. The potential to salvage a multi-step synthesis by avoiding harsh conditions or unwanted side reactions provides a clear, albeit situational, economic advantage.
For the synthetic chemist, this compound represents a strategic option for challenging fluorination problems, embodying the principle that the "cost" of a reagent should be measured not just by its price tag, but by the value and integrity of the molecules it helps create.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Simpler fluorine chemistry [soci.org]
- 8. revroum.lew.ro [revroum.lew.ro]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
